Aluminum thiocyanate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
aluminum;trithiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHNS.Al/c3*2-1-3;/h3*3H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLDTVCWUDCBME-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3AlN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890502 | |
| Record name | Thiocyanic acid, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-17-0 | |
| Record name | Aluminum thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q554Q5L80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Aluminum Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum thiocyanate, with the chemical formula Al(SCN)₃, is an inorganic compound that presents as a yellow, solid powder.[1][2] It is a salt formed from the aluminum cation (Al³⁺) and the thiocyanate anion (SCN⁻). While not extensively characterized in biological systems or drug development, its unique chemical properties and reactivity, particularly in coordination chemistry, make it a compound of interest in various chemical applications, including as a mordant in the dyeing industry.[1][3] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including detailed experimental protocols and visualizations of its chemical behavior.
Core Chemical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in the table below. It is important to note that definitive experimental values for the melting and boiling points are not consistently reported in the literature, with strong indications that the compound decomposes at elevated temperatures. The provided boiling point of 146°C at 760 mmHg appears anomalous for an ionic salt and should be treated with caution.
| Property | Value | Source(s) |
| Chemical Formula | Al(SCN)₃ | [3] |
| Molecular Weight | 201.22 g/mol | [4] |
| Appearance | Yellow, solid powder | [1][2] |
| Solubility | Soluble in water; insoluble in alcohol and ether. | [1] |
| CAS Number | 538-17-0 | [1][3] |
| Decomposition | Decomposes upon heating. Specific decomposition temperature and products require further experimental verification. | [5] |
Synthesis of this compound
The most common method for the laboratory-scale synthesis of this compound is through a salt metathesis (double displacement) reaction in an aqueous solution. This involves the reaction of a soluble aluminum salt with a soluble thiocyanate salt.
Experimental Protocol: Synthesis via Salt Metathesis
Objective: To synthesize this compound by the reaction of aluminum chloride and potassium thiocyanate in an aqueous solution.
Materials:
-
Aluminum chloride (AlCl₃), anhydrous
-
Potassium thiocyanate (KSCN)
-
Distilled water
-
Ethanol (for washing)
-
Diethyl ether (for washing)
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Evaporating dish
-
Vacuum desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve a stoichiometric amount of aluminum chloride in a minimal amount of distilled water in a beaker.
-
In a separate beaker, dissolve three molar equivalents of potassium thiocyanate in a minimal amount of distilled water.
-
-
Reaction:
-
Slowly add the potassium thiocyanate solution to the aluminum chloride solution while continuously stirring with a magnetic stirrer.
-
The reaction mixture will form this compound and potassium chloride as a byproduct, both of which will be in solution. AlCl₃(aq) + 3KSCN(aq) → Al(SCN)₃(aq) + 3KCl(aq)
-
-
Isolation and Purification:
-
To isolate the this compound, the solvent must be removed. This is typically achieved by gentle heating in an evaporating dish to concentrate the solution, followed by cooling to encourage crystallization. It is important to note that this compound is often obtained as a hydrate, and complete desolvation can be challenging.[6][7]
-
The resulting solid mixture of this compound and potassium chloride can be separated based on solubility differences. Since this compound is insoluble in ethanol and ether, washing the precipitate with these solvents can help remove the more soluble potassium chloride.
-
Filter the precipitate using a filter funnel and filter paper.
-
Wash the collected solid with small portions of cold ethanol, followed by diethyl ether, to remove any remaining impurities and to aid in drying.
-
-
Drying:
-
Dry the final product in a vacuum desiccator over a suitable desiccant to remove any residual solvent and water.
-
Safety Precautions:
-
Handle anhydrous aluminum chloride in a dry environment as it is hygroscopic and reacts exothermically with water.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Solution Chemistry
In aqueous solutions, this compound exhibits complex coordination chemistry. The aluminum cation, Al³⁺, is a hard Lewis acid and readily coordinates with the thiocyanate anion, SCN⁻, which can act as an ambidentate ligand, binding through either the nitrogen or the sulfur atom. For hard cations like Al³⁺, coordination is predominantly through the nitrogen atom, forming isothiocyanate complexes.
Studies using Raman spectroscopy have shown that in aqueous solutions, a series of aquated complexes are formed through the stepwise displacement of water molecules from the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, by thiocyanate ligands.[8] The equilibrium between these species is dependent on the molar ratio of thiocyanate to aluminum.
The primary complex species identified in solution are:
-
[Al(NCS)(H₂O)₅]²⁺
-
[Al(NCS)₂(H₂O)₄]⁺
-
Al(NCS)₃(H₂O)₃
Aqueous Speciation Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. aluminium thiocyanate | 538-17-0 [chemicalbook.com]
- 3. cpachem.com [cpachem.com]
- 4. Method of preparing anhydrous aluminium chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Synthesis of Crystalline Aluminum Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of potential synthesis methods for crystalline aluminum thiocyanate, Al(SCN)₃. While the synthesis of this compound in aqueous solutions is known, leading to various hydrated complexes, the isolation of a crystalline, anhydrous form presents a significant challenge and is not well-documented in current literature.[1][2] This document outlines theoretical and practical approaches based on established principles of inorganic synthesis, including salt metathesis and hydrothermal techniques. Detailed experimental protocols, data presentation, and workflow visualizations are provided to serve as a comprehensive resource for researchers aiming to synthesize and characterize this compound.
Introduction
This compound, Al(SCN)₃, is a compound of interest due to the versatile coordination chemistry of the thiocyanate ligand. The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen or the sulfur atom.[1] For hard metal cations like aluminum(III), coordination is expected to occur predominantly through the nitrogen atom, forming an isothiocyanate complex.[1][3]
In aqueous solutions, the interaction between Al³⁺ and SCN⁻ ions leads to the formation of a series of aquated complexes, such as [Al(NCS)(H₂O)₅]²⁺, [Al(NCS)₂(H₂O)₄]⁺, and the neutral Al(NCS)₃(H₂O)₃.[1][4] The isolation of a pure, crystalline, and anhydrous form of this compound from these solutions is challenging due to the strong hydration of the aluminum ion and the difficulty of removing coordinated water molecules without inducing hydrolysis or decomposition.[1][2]
This guide presents two primary methodologies that offer promising routes to obtaining crystalline this compound: Salt Metathesis and Hydrothermal Synthesis. The protocols provided are based on analogous syntheses of other metal thiocyanates and general principles of inorganic chemistry.[5]
Proposed Synthesis Methodologies
Salt Metathesis (Double Displacement)
Salt metathesis is a conventional and accessible method for preparing inorganic salts.[1] This approach involves the reaction of a soluble aluminum salt with a soluble thiocyanate salt, leading to the precipitation of the desired product or its formation in solution followed by crystallization. The choice of solvent is critical in directing the reaction towards an anhydrous product.
This method involves the initial formation of a hydrated this compound complex in an aqueous solution, followed by attempts to crystallize and dehydrate the product.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Prepare a 1.0 M aqueous solution of aluminum chloride (AlCl₃) or aluminum sulfate (Al₂(SO₄)₃).
-
Prepare a 3.0 M aqueous solution of potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). A stoichiometric excess of the thiocyanate salt is used to favor the formation of the trisubstituted complex.
-
-
Reaction:
-
Slowly add the aluminum salt solution to the vigorously stirred thiocyanate salt solution at room temperature. The reaction is as follows: Al³⁺(aq) + 3SCN⁻(aq) → Al(SCN)₃(aq)
-
The formation of a soluble this compound complex is expected.
-
-
Crystallization:
-
Slowly evaporate the solvent from the resulting solution at a controlled temperature (e.g., 40-50 °C) under reduced pressure. This should lead to the crystallization of a hydrated form of this compound.
-
-
Isolation and Dehydration:
-
Isolate the crystals by filtration and wash with a small amount of ice-cold deionized water to remove soluble byproducts (e.g., KCl).
-
Dry the crystals under vacuum. Attempt dehydration by gentle heating under a high vacuum, carefully monitoring for any signs of decomposition.
-
To circumvent the formation of stable hydrates, a non-aqueous solvent in which the this compound is soluble but the byproduct salt is not can be employed.
Experimental Protocol:
-
Reactant Preparation:
-
Use anhydrous aluminum chloride (AlCl₃).
-
Use a soluble thiocyanate salt such as potassium thiocyanate (KSCN). Ensure all reactants and solvents are rigorously dried.
-
-
Solvent Selection:
-
Choose a dry, polar, aprotic solvent such as acetonitrile or acetone, in which Al(SCN)₃ is expected to be soluble, while the byproduct (e.g., KCl) is insoluble.
-
-
Reaction:
-
In an inert atmosphere (e.g., a glovebox), dissolve anhydrous AlCl₃ in the chosen solvent.
-
Separately, prepare a solution or suspension of KSCN in the same solvent.
-
Slowly add the KSCN solution/suspension to the AlCl₃ solution with vigorous stirring. The reaction is: AlCl₃(solv) + 3KSCN(solv) → Al(SCN)₃(solv) + 3KCl(s)
-
A precipitate of KCl should form.
-
-
Isolation of Product:
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
Remove the precipitated KCl by filtration under an inert atmosphere.
-
The filtrate contains the desired this compound.
-
-
Crystallization:
-
Slowly evaporate the solvent from the filtrate under reduced pressure to induce crystallization.
-
Alternatively, crystallization can be induced by the vapor diffusion of a less polar solvent (e.g., diethyl ether or hexane) into the solution.
-
-
Final Product Handling:
-
Isolate the resulting crystals by filtration, wash with a small amount of the non-polar solvent, and dry under a high vacuum.
-
Store the final product under an inert atmosphere due to its likely hygroscopic nature.
-
Hydrothermal Synthesis
Hydrothermal synthesis is a powerful technique for producing crystalline materials from aqueous solutions under elevated temperatures and pressures.[1] This method can promote the growth of high-quality single crystals.
Experimental Protocol:
-
Precursor Mixture:
-
In a Teflon-lined stainless-steel autoclave, combine an aluminum source (e.g., aluminum nitrate, Al(NO₃)₃·9H₂O) and a thiocyanate source (e.g., ammonium thiocyanate, NH₄SCN) in a 1:3 molar ratio.
-
Add a minimal amount of deionized water to dissolve the precursors. The pH of the initial solution may be adjusted with a mineral acid (e.g., HNO₃) to control hydrolysis.
-
-
Sealing and Heating:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature in the range of 120-180 °C for a period of 24-72 hours. The elevated temperature and pressure can facilitate the formation of a crystalline product.
-
-
Cooling and Crystal Recovery:
-
Slowly cool the autoclave to room temperature over several hours to promote the growth of larger crystals.
-
Open the autoclave and collect the crystalline product by filtration.
-
-
Washing and Drying:
-
Wash the crystals with deionized water and then with a low-boiling-point organic solvent like ethanol or acetone to aid in drying.
-
Dry the final product in a desiccator or under a mild vacuum at room temperature.
-
Data Presentation: Comparison of Synthesis Methods
| Parameter | Aqueous Salt Metathesis | Non-Aqueous Salt Metathesis | Hydrothermal Synthesis |
| Aluminum Source | AlCl₃, Al₂(SO₄)₃ | Anhydrous AlCl₃ | Al(NO₃)₃·9H₂O |
| Thiocyanate Source | KSCN, NaSCN | KSCN, NH₄SCN | NH₄SCN |
| Solvent | Water | Acetonitrile, Acetone | Water |
| Temperature | Room temp. for reaction, 40-50 °C for crystallization | Room Temperature | 120-180 °C |
| Pressure | Atmospheric / Reduced | Atmospheric / Reduced | Autogenous |
| Reaction Time | Hours | Hours | 24-72 hours |
| Expected Product Form | Hydrated Crystalline Solid | Anhydrous Crystalline Solid | Crystalline Solid (potentially hydrated) |
| Key Challenge | Dehydration without decomposition | Strict anhydrous conditions required | Potential for byproduct formation |
| Product Purity | Moderate to High | High | High |
Visualization of Experimental Workflows
Caption: Workflow for Aqueous and Non-Aqueous Salt Metathesis.
Caption: Workflow for Hydrothermal Synthesis.
Characterization of Crystalline this compound
Once a crystalline product is obtained, a thorough characterization is essential to confirm its identity, purity, and structure. Key analytical techniques include:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method to determine the crystal structure, including bond lengths, bond angles, and the coordination environment of the aluminum ion.
-
Powder X-ray Diffraction (PXRD): Used to assess the crystallinity and phase purity of the bulk sample.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are crucial for confirming the coordination mode of the thiocyanate ligand. The C-N stretching frequency is typically higher for N-bonded isothiocyanates compared to S-bonded thiocyanates.
-
Elemental Analysis: To determine the elemental composition (Al, S, C, N) and confirm the stoichiometry of the compound.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and determine the presence of any coordinated or lattice water molecules.
Safety Considerations
-
Thiocyanate salts and their solutions can be toxic if ingested or if they come into contact with acids, which can liberate toxic hydrogen cyanide gas.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a dry environment.
-
Hydrothermal synthesis involves high temperatures and pressures, and appropriate safety precautions must be taken when using autoclaves.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments. All work should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of crystalline this compound is a challenging yet achievable goal for inorganic chemists. This guide has outlined three plausible synthetic routes based on established chemical principles. The non-aqueous salt metathesis method appears to be the most promising for obtaining an anhydrous product, provided that stringent anhydrous conditions are maintained. Hydrothermal synthesis also presents a viable route for obtaining high-quality crystalline material. The successful synthesis and characterization of crystalline this compound would be a valuable contribution to the field of coordination chemistry and could open up new avenues for its application in materials science and catalysis.
References
An In-depth Technical Guide to the Solubility of Aluminum Thiocyanate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of aluminum thiocyanate. While qualitative data indicates its solubility in water and insolubility in non-polar organic solvents, a thorough review of scientific literature reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL at various temperatures). This guide summarizes the available qualitative information, presents detailed experimental protocols for determining precise solubility values, and explores the complex aqueous chemistry of this compound. The methodologies and diagrams provided herein are intended to equip researchers with the necessary tools to investigate the solubility of this compound in their specific applications.
Solubility Data
Table 2.1: Quantitative Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| Various | Data not available in cited literature. |
Table 2.2: Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility |
| Ethanol | Various | Insoluble (qualitative)[1][2] |
| Ether | Various | Insoluble (qualitative)[1][2] |
| Methanol | Various | Data not available in cited literature. |
| Dimethylformamide (DMF) | Various | Data not available in cited literature. |
| Acetone | Various | Data not available in cited literature. |
Aqueous Chemistry: Complex Formation
In aqueous solutions, aluminum(III) ions form a series of aquated complexes with thiocyanate ions. This process involves the stepwise displacement of water molecules from the hydration shell of the aluminum ion by thiocyanate ligands.[5][6] The coordination of the thiocyanate ligand to the hard aluminum(III) cation occurs predominantly through the nitrogen atom.[5] The equilibria involved are dependent on the molar ratio of thiocyanate to aluminum(III).
The following species have been identified in aqueous solutions:
-
[Al(H₂O)₆]³⁺ : The fully aquated aluminum ion, prevalent in the absence of thiocyanate.
-
[Al(NCS)(H₂O)₅]²⁺ : Formed at low thiocyanate concentrations.[6]
-
[Al(NCS)₂(H₂O)₄]⁺ : Appears as the thiocyanate concentration increases.[6]
-
Al(NCS)₃(H₂O)₃ : A neutral complex that forms at higher thiocyanate concentrations.[6]
Experimental Protocols
Given the absence of published quantitative data, the following protocols are provided as detailed methodologies for determining the solubility of this compound.
Protocol for Determining Solubility in Water at Various Temperatures
This method is adapted from standard procedures for determining the solubility of inorganic salts as a function of temperature.[7][8][9]
4.1.1 Materials and Equipment
-
This compound (analytical grade)
-
Distilled or deionized water
-
25 x 200 mm test tube with a two-hole rubber stopper
-
Calibrated thermometer (-10 to 110 °C)
-
Wire stirrer
-
Beaker (for water bath)
-
Hot plate with magnetic stirring capability
-
Analytical balance
-
Buret and stand
4.1.2 Procedure
-
Accurately weigh approximately 5-10 grams of this compound and transfer it to the large test tube. Record the exact mass.
-
Add a measured volume (e.g., 10 mL) of distilled water to the test tube using a buret.
-
Insert the thermometer and wire stirrer through the holes in the rubber stopper and place the stopper in the test tube. The thermometer bulb should be fully submerged in the solution.
-
Place the test tube in a beaker of water on a hot plate to create a water bath.
-
Gently heat the water bath while continuously stirring the this compound solution until all the solid has dissolved.
-
Once all the solid is dissolved, turn off the heat and remove the test tube from the water bath.
-
Allow the solution to cool while continuing to stir. Carefully observe the solution for the first appearance of crystals.
-
Record the temperature at which crystallization begins. This is the saturation temperature for the prepared concentration.
-
Add a precise volume of distilled water (e.g., 2 mL) from the buret to the test tube.
-
Re-heat the solution in the water bath until all the crystals have dissolved.
-
Repeat steps 6-9 for several additions of water to obtain saturation temperatures for a range of concentrations.
4.1.3 Data Analysis
-
For each measurement, calculate the concentration of the saturated solution in grams of this compound per 100 g of water.
-
Plot the solubility ( g/100 g H₂O) on the y-axis against the saturation temperature (°C) on the x-axis to generate a solubility curve.
Protocol for Determining Solubility in Organic Solvents
This protocol outlines a general method for determining the solubility of an inorganic salt in an organic solvent at a specific temperature.
4.2.1 Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvent (e.g., methanol, ethanol, DMF)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (solvent-compatible)
-
Gravimetric analysis equipment (evaporating dish, oven) or a suitable analytical instrument (e.g., ICP-OES for aluminum analysis).
4.2.2 Procedure
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume or mass of the organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to avoid transferring any undissolved solid.
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat).
-
Once the solvent is removed, dry the remaining solid in an oven at a suitable temperature until a constant weight is achieved.
-
The mass of the dissolved this compound can be determined by the difference in the weight of the evaporating dish before and after drying.
-
Alternatively, the concentration of aluminum in the filtered solution can be determined using analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), from which the concentration of this compound can be calculated.
4.2.3 Data Analysis
-
Calculate the solubility as the mass of dissolved this compound per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
Experimental Workflow and Logic
The determination of solubility follows a logical workflow, from initial qualitative assessment to precise quantitative measurement.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound. It highlights a significant gap in the scientific literature regarding quantitative solubility data. To address this, detailed and adaptable experimental protocols for determining solubility in both aqueous and organic media have been provided. Furthermore, the guide elucidates the complex equilibria of this compound in aqueous solutions. The provided workflows and diagrams serve as practical tools for researchers in their experimental design and data interpretation. It is recommended that researchers requiring precise solubility data for their applications perform the experimental determinations outlined in this guide.
References
- 1. aluminium thiocyanate CAS#: 538-17-0 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 538-17-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fountainheadpress.com [fountainheadpress.com]
- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 9. Untitled [faculty.uml.edu]
Unraveling the Thermal Stability of Aluminum Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Aluminum Thiocyanate
This compound is an inorganic compound that is known to be challenging to synthesize and isolate in a pure, anhydrous form, often existing as a hydrate.[1] Its characterization typically involves spectroscopic and diffraction techniques to confirm its structure and bonding.[1] The thiocyanate ligand (SCN⁻) is ambidentate, meaning it can coordinate to a metal ion through either the nitrogen or the sulfur atom. In the case of aluminum(III), a hard Lewis acid, coordination is expected to occur through the nitrogen atom, forming an isothiocyanate complex.[1]
Determining Thermal Stability: Experimental Protocols
The thermal stability and decomposition profile of a compound like this compound are best investigated using thermal analysis techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for identifying the temperature at which a material begins to decompose, the kinetics of the decomposition, and the mass of the resulting residue.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the sample.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percent mass loss versus temperature.
-
Data Analysis: The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve. The temperatures at which the rate of mass loss is maximum can be identified from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), and to quantify the enthalpy changes associated with these events.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range relevant to the expected decomposition.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: Exothermic or endothermic peaks on the DSC curve indicate thermal events. The onset temperature of a peak corresponding to decomposition provides information about the thermal stability. The area under the peak is proportional to the enthalpy of the reaction.
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures mass change vs. temperature | Measures heat flow vs. temperature |
| Sample Size | 1-10 mg | 1-5 mg |
| Typical Heating Rate | 5-20 °C/min | 5-20 °C/min |
| Atmosphere | Inert (N₂, Ar) or reactive (Air, O₂) | Inert (N₂, Ar) or reactive (Air, O₂) |
| Crucible Material | Alumina, Platinum, Aluminum | Aluminum, Copper, Gold-plated Steel |
| Primary Output | Mass loss curve (TG), Derivative mass loss curve (DTG) | Heat flow curve |
| Key Information | Decomposition temperature, residual mass, decomposition kinetics | Transition temperatures, enthalpy of reaction (decomposition, melting) |
Experimental Workflow for Thermal Analysis
The logical flow of experiments to determine the thermal decomposition temperature of a compound like this compound is outlined below.
Expected Thermal Decomposition Behavior
While specific data for this compound is unavailable, the decomposition of other metal thiocyanates can provide insights into its likely behavior. The thermal decomposition of metal thiocyanates can be complex, yielding various products depending on the metal and the reaction conditions.
The decomposition of the thiocyanate ion (SCN⁻) itself can lead to the formation of species such as cyanide (CN⁻), sulfur (S), and various gaseous products. For a metal thiocyanate, the decomposition pathway is influenced by the metal's redox properties and its affinity for the resulting decomposition products.
A plausible, though unconfirmed, decomposition pathway for this compound under inert conditions could involve the formation of aluminum sulfide (Al₂S₃), aluminum nitride (AlN), and volatile carbon and sulfur-containing species.
References
The Stability of Aluminum Thiocyanate: A Technical Assessment
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum thiocyanate, an inorganic compound with the formula Al(SCN)₃, presents a nuanced stability profile of significant interest in various chemical and pharmaceutical applications. While often cataloged as "stable" in general chemical databases, a deeper investigation reveals a more complex reality. This technical guide synthesizes available data to provide a comprehensive understanding of the stability of this compound, focusing on its behavior in solid and solution states, the challenges associated with its anhydrous form, and its decomposition pathways. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in their work.
Chemical and Physical Properties
This compound is a yellow, solid powder that is soluble in water but insoluble in alcohol and ether.[1][2] The thiocyanate ligand (SCN⁻) is ambidentate, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom. In the case of aluminum(III), a hard metal cation, coordination occurs through the nitrogen atom, forming an isothiocyanate complex.[3]
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 538-17-0 | [1] |
| Molecular Formula | Al(SCN)₃ | [1] |
| Molecular Weight | 201.22 g/mol | [4] |
| Appearance | Yellow powder | [1][2] |
| Solubility | Soluble in water; insoluble in alcohol, ether | [1][2] |
Stability in the Solid State
The Challenge of the Anhydrous Form
A critical aspect of this compound's stability is the pronounced difficulty in obtaining its anhydrous form. Syntheses conducted in aqueous media invariably yield hydrated species.[5][6] The complete removal of water from these hydrates to yield anhydrous this compound is reported to be challenging, suggesting a strong affinity of the aluminum center for water molecules.[5] This affinity is a key factor in the compound's overall stability.
This compound Etherate: An Insight into Instability
Research into the synthesis of this compound in non-aqueous media has led to the formation of an etherate complex, Al(SCN)₃·2Et₂O. This compound is described as exceedingly hygroscopic and unstable when exposed to air, where it deliquesces and decomposes into a syrup. This observation strongly indicates that unsolvated or weakly solvated this compound is inherently unstable under ambient conditions, readily coordinating with atmospheric moisture.
General Stability Classification
Despite the instability of the anhydrous form, commercially available this compound, which is likely a hydrated form, is generally classified as "Stable".[1][2][7][8] This classification likely refers to its stability under controlled, dry conditions and does not fully capture its reactivity towards moisture.
Stability in Aqueous Solution
In aqueous solutions, the stability of this compound is influenced by several equilibria, including complex formation and hydrolysis.
Formation of Thiocyanate Complexes
Aluminum(III) ions form a series of complexes with thiocyanate ions in a stepwise manner. The formation of the initial complex, [Al(NCS)(H₂O)₅]²⁺, has been characterized, and its stability constant provides insight into the strength of the Al-NCS bond in an aqueous environment.
Table 2: Stability Constant for this compound Complex Formation in Aqueous Solution
| Equilibrium | Log K | Reference(s) |
| Al(H₂O)₆³⁺ + SCN⁻ ⇌ [Al(NCS)(H₂O)₅]²⁺ + H₂O | 0.42 | - |
This relatively low stability constant indicates that the formation of the monothiocyanate complex is not overwhelmingly favored, and a significant proportion of free aquated aluminum ions will exist in equilibrium, especially at lower thiocyanate concentrations.
Hydrolysis of the Aluminum Cation
The aluminum(III) ion is highly susceptible to hydrolysis in aqueous solutions, a process that competes with thiocyanate complexation.[9] The Al³⁺ ion strongly interacts with water molecules, leading to the formation of various mono- and polynuclear hydroxo complexes, such as [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺, and larger polymeric species.[9] This hydrolysis is pH-dependent and can lead to the precipitation of aluminum hydroxide, particularly in neutral to basic conditions. The formation of these stable hydroxo complexes can significantly impact the speciation of aluminum in a thiocyanate-containing solution.
Decomposition Pathways
Thermal Decomposition
At elevated temperatures, metal thiocyanates are known to decompose. The decomposition products can include the corresponding metal sulfide, cyanide, or other complex species. For thiocyanate corrosion inhibitors, decomposition is noted at temperatures of 350°F (177°C) and higher, potentially yielding hydrogen sulfide (H₂S) or elemental sulfur.
A plausible, though unconfirmed, thermal decomposition pathway for this compound could involve the formation of aluminum sulfide (Al₂S₃) and the release of volatile cyanogen ((CN)₂) or other nitrogen and sulfur-containing compounds.
Hydrolytic Decomposition
In aqueous solutions, the primary "decomposition" pathway is hydrolysis, as discussed previously. The strong Al-O bonds formed in hydroxo complexes are thermodynamically favored over the Al-NCS bond, especially in neutral or alkaline conditions. This leads to the displacement of the thiocyanate ligand by hydroxide ions.
Experimental Protocols
Detailed experimental protocols for the quantitative stability analysis of this compound are scarce in the literature. However, standard methodologies can be outlined for its synthesis and characterization.
Synthesis of Hydrated this compound (Aqueous Metathesis)
Principle: A soluble aluminum salt is reacted with a soluble thiocyanate salt in an aqueous solution, leading to the formation of this compound in solution. Isolation typically yields a hydrated solid.
Exemplary Protocol:
-
Prepare equimolar aqueous solutions of aluminum chloride (AlCl₃) and potassium thiocyanate (KSCN).
-
Slowly add the KSCN solution to the AlCl₃ solution with constant stirring.
-
The resulting solution contains this compound.
-
To isolate a solid product, the solution can be concentrated by slow evaporation under reduced pressure. The resulting solid will be a hydrated form of this compound.
Characterization of Stability
Thermogravimetric Analysis (TGA):
-
A sample of this compound (preferably in a controlled atmosphere, e.g., nitrogen or argon) is heated at a constant rate in a TGA instrument.[10]
-
The mass of the sample is continuously monitored as a function of temperature.
-
Weight loss steps correspond to the loss of water of hydration and subsequent decomposition of the compound.
-
Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer allows for the identification of the evolved gases during decomposition.[11]
Hydrolysis Studies:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Monitor the pH of the solution over time. A decrease in pH would indicate hydrolysis and the formation of H⁺ ions.
-
Utilize techniques such as NMR or Raman spectroscopy to identify the different aluminum species in solution at various pH values and time points.
Visualizations
Caption: Aqueous synthesis of hydrated this compound.
Caption: Potential decomposition pathways for this compound.
Conclusion
References
- 1. guidechem.com [guidechem.com]
- 2. aluminium thiocyanate CAS#: 538-17-0 [m.chemicalbook.com]
- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. aluminium thiocyanate | 538-17-0 [chemicalbook.com]
- 9. Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations [mdpi.com]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
Coordination chemistry of aluminum (III) with thiocyanate ligands
An In-depth Technical Guide to the Coordination Chemistry of Aluminum (III) with Thiocyanate Ligands
Executive Summary
Aluminum (III), a hard metal cation, exhibits distinct coordination chemistry with the ambidentate thiocyanate (SCN⁻) ligand. This guide provides a comprehensive overview of the fundamental principles governing this interaction, focusing on synthesis, coordination equilibria in aqueous solutions, structural characteristics, and the experimental methodologies used for characterization. In aqueous media, the formation of aluminum-thiocyanate complexes proceeds via a stepwise displacement of water molecules from the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. Spectroscopic evidence confirms the formation of species such as [Al(NCS)(H₂O)₅]²⁺, [Al(NCS)₂(H₂O)₄]⁺, and neutral Al(NCS)₃(H₂O)₃. Consistent with Hard and Soft Acid and Base (HSAB) theory, aluminum(III) preferentially coordinates with the nitrogen atom of the thiocyanate ligand. This document synthesizes the current understanding, presents available quantitative data, details experimental protocols, and highlights areas for future research.
Synthesis and General Properties
The synthesis of aluminum thiocyanate complexes is most commonly achieved through salt metathesis reactions.[1] However, the preparation of anhydrous this compound is challenging, as the strong affinity of the Al³⁺ ion for water typically results in the formation of stable hydrates.[2][3] Attempts to fully desolvate these hydrated compounds are often unsuccessful.[3][4]
Key Properties:
-
Coordination Preference: As a hard metal cation, aluminum(III) preferentially binds to the hard nitrogen donor atom of the thiocyanate ligand, forming isothiocyanate complexes.[1][5]
-
Ambidentate Ligand: The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating through either the nitrogen or sulfur atom.[1]
-
Hydrolysis: In aqueous solutions, the chemistry of Al(III) is significantly influenced by hydrolysis, where coordinated water molecules deprotonate to form various hydroxo complexes, particularly as the pH increases above 5.[6][7] This can compete with ligand substitution reactions.
Coordination Equilibria in Aqueous Solution
The interaction between the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, and thiocyanate ions in aqueous solution involves the sequential replacement of coordinated water molecules.[8] Raman spectroscopy studies have been crucial in identifying the various complex species that form as the molar ratio of thiocyanate to aluminum is increased.[1][8]
The primary species identified are:
-
[Al(NCS)(H₂O)₅]²⁺: The monosubstituted complex, dominant at low SCN⁻/Al³⁺ molar ratios (R≤1).[8]
-
[Al(NCS)₂(H₂O)₄]⁺: The disubstituted complex, which appears in solutions where R≥1.[8]
-
Al(NCS)₃(H₂O)₃: A neutral, trisubstituted complex that forms at higher molar ratios (R≥4).[8]
In all these identified aqueous complexes, the thiocyanate ligand is coordinated through the nitrogen atom.[1][8]
References
- 1. This compound | 538-17-0 | Benchchem [benchchem.com]
- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 6. A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Thermodynamic Stability of Aluminum Thiocyanate Complexes in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermodynamic stability of aluminum thiocyanate complexes in aqueous solutions. Due to the nature of the aluminum(III) ion as a hard Lewis acid, its interaction with the ambidentate thiocyanate ligand is of significant interest in coordination chemistry and has implications for various applications, including analytical chemistry and the understanding of aluminum's behavior in biological systems. This document summarizes the available quantitative data, details relevant experimental protocols, and presents logical workflows for the characterization of these complexes.
Introduction to this compound Complexation
Aluminum(III) in aqueous solution exists as the hexaaqua ion, [Al(H₂O)₆]³⁺. The formation of this compound complexes involves the stepwise displacement of these coordinated water molecules by thiocyanate (SCN⁻) ions. Based on Hard and Soft Acid and Base (HSAB) theory, the hard Al³⁺ cation preferentially coordinates with the nitrogen end of the thiocyanate ligand, forming isothiocyanate complexes.
Spectroscopic studies, primarily Raman spectroscopy, have been instrumental in identifying the species present in solution. Research has confirmed the formation of at least three successive complexes:
-
[Al(NCS)(H₂O)₅]²⁺
-
[Al(NCS)₂(H₂O)₄]⁺
-
Al(NCS)₃(H₂O)₃
The coordination is consistently through the nitrogen atom, as expected for the hard aluminum(III) ion.[1]
Quantitative Thermodynamic Data
The available quantitative data on the thermodynamic stability of this compound complexes is notably limited in the scientific literature. Early studies using spectrophotometric and potentiometric methods were often unable to detect significant complex formation.[2] More recent and sensitive spectroscopic techniques have provided qualitative and some quantitative insights.
Table 1: Stepwise Stability Constant for this compound Complex Formation
| Equilibrium Reaction | Stepwise Stability Constant (log K₁) | Temperature (°C) | Ionic Strength (M) | Method | Reference |
| [Al(H₂O)₆]³⁺ + SCN⁻ ⇌ [Al(NCS)(H₂O)₅]²⁺ + H₂O | 0.42 | Not Specified | Not Specified | Raman Spectroscopy | [3] |
Note: The precise experimental conditions (temperature, ionic strength, and solvent) for this reported value are not detailed in the available literature, which should be a consideration for its application.
Experimental Protocols for Characterization
The determination of stability constants for this compound complexes requires sensitive spectroscopic techniques due to their relatively low stability. The following sections describe detailed methodologies for Raman and ²⁷Al NMR spectroscopy, which are the primary methods employed for studying these systems.
Raman Spectroscopic Determination of Complex Speciation and Stability
Raman spectroscopy is a powerful non-invasive technique for identifying and quantifying different complex species in solution by analyzing their vibrational modes. The C≡N and C-S stretching frequencies of the thiocyanate ligand are particularly sensitive to its coordination environment.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a standardized stock solution of Al(ClO₄)₃ or Al(NO₃)₃ (e.g., 1.0 M) in deionized water. Perchlorate or nitrate salts are preferred as they are non-coordinating anions.
-
Prepare a standardized stock solution of KSCN or NaSCN (e.g., 2.0 M) in deionized water.
-
Prepare a stock solution of an inert salt (e.g., NaClO₄) to maintain constant ionic strength.
-
-
Sample Preparation for Analysis:
-
Prepare a series of solutions with a constant concentration of Al³⁺ (e.g., 0.5 M) and varying concentrations of SCN⁻. The molar ratios (SCN⁻/Al³⁺) should typically range from 0.5 to 10 to observe the formation of successive complexes.[4]
-
Maintain a constant ionic strength in all solutions by adding the appropriate amount of the inert salt stock solution.
-
The pH of the solutions should be kept acidic (e.g., pH < 2) to prevent the hydrolysis of the Al³⁺ ion.
-
-
Raman Data Acquisition:
-
Use a high-resolution Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Acquire spectra for each solution in a quartz cuvette.
-
Record the spectra over a relevant wavenumber range that includes the ν(C≡N) (approx. 2050-2150 cm⁻¹) and ν(C-S) (approx. 700-800 cm⁻¹) stretching bands of the thiocyanate ligand.
-
Ensure consistent data acquisition parameters (laser power, integration time, number of accumulations) for all samples.
-
-
Data Analysis and Stability Constant Calculation:
-
Perform baseline correction and normalization of the Raman spectra.
-
Deconvolute the overlapping bands in the ν(C≡N) and ν(C-S) regions to identify the contributions from free SCN⁻ and the different Al(NCS)n³⁻ⁿ complexes. Each species will have a characteristic peak position.
-
Use factor analysis or other multivariate chemometric methods to determine the number of independent species present in the solutions and to reconstruct their individual spectra.[3]
-
Calculate the concentration of each species in each solution from the areas of their respective deconvoluted peaks. The molar scattering coefficient of the ν(C≡N) band can often be assumed to be the same for all species, simplifying the quantification.[4]
-
With the equilibrium concentrations of [Al³⁺], [SCN⁻], and the various complexes determined, calculate the stepwise stability constants (Kₙ).
-
²⁷Al NMR Spectroscopy for Studying Ligand Exchange and Complex Formation
²⁷Al is a quadrupolar nucleus with 100% natural abundance, making it a sensitive probe for the coordination environment of aluminum. Changes in the chemical shift and line width of the ²⁷Al NMR signal can provide information on ligand exchange kinetics and the formation of different complexes.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Al³⁺ and SCN⁻ as described for the Raman spectroscopy protocol. A D₂O-based solvent is required for the NMR lock.
-
Use a non-coordinating counter-ion for the aluminum salt (e.g., Al(ClO₄)₃).
-
-
Sample Preparation for NMR Analysis:
-
Prepare a series of NMR tubes with a constant concentration of Al³⁺ (e.g., 0.05 M) and varying SCN⁻/Al³⁺ molar ratios.
-
Maintain constant ionic strength and pH across the series.
-
Include a reference sample of [Al(H₂O)₆]³⁺ (from the Al(ClO₄)₃ stock solution in D₂O) for chemical shift referencing (δ = 0 ppm).
-
-
²⁷Al NMR Data Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire ²⁷Al NMR spectra at a constant temperature (e.g., 25 °C).
-
Use a single-pulse experiment with a short pulse width (e.g., corresponding to a 30° flip angle) and a sufficient relaxation delay.
-
The spectral width should be large enough to encompass the signals of all expected aluminum species.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
The formation of isothiocyanate complexes will result in new signals downfield from the [Al(H₂O)₆]³⁺ signal at 0 ppm.
-
Integrate the signals corresponding to the different aluminum species ([Al(H₂O)₆]³⁺ and [Al(NCS)n(H₂O)₆₋ₙ]³⁻ⁿ) to determine their relative concentrations at equilibrium.
-
Calculate the stability constants from the equilibrium concentrations of the different species.
-
Variable-temperature ²⁷Al NMR can be used to study the kinetics of ligand exchange between the different complex species.
-
Visualizations
Signaling Pathways and Workflows
References
An In-depth Technical Guide to the Formation of Hydrated Aluminum Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of hydrated aluminum thiocyanate. It covers the fundamental principles of its synthesis, the intricate stepwise formation of its complexes in aqueous solutions, and detailed characterization methodologies. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by consolidating experimental protocols, quantitative data, and visual representations of the underlying chemical processes.
Introduction
This compound, particularly in its hydrated form, is a compound of interest due to the versatile coordination chemistry of the thiocyanate ligand. The interaction between the hard Lewis acidic aluminum(III) ion and the ambidentate thiocyanate (SCN⁻) anion in aqueous media leads to the formation of a series of hydrated complexes. Understanding the formation and properties of these species is crucial for various applications, including in synthesis, as a mordant in the dyeing industry, and potentially in the development of novel therapeutic agents or delivery systems. This guide will delve into the synthesis, structure, and characterization of hydrated this compound.
Synthesis of Hydrated this compound
The most common and straightforward method for the synthesis of hydrated this compound is through a salt metathesis reaction, also known as a double displacement reaction, in an aqueous solution.[1] This involves the reaction of a soluble aluminum salt with a soluble thiocyanate salt.
General Reaction
The general chemical equation for this synthesis is:
Al³⁺(aq) + 3SCN⁻(aq) + nH₂O(l) → Al(NCS)₃·nH₂O(aq)
Commonly used aluminum precursors include aluminum chloride (AlCl₃) and aluminum nitrate (Al(NO₃)₃). The thiocyanate source is typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[1]
The reaction can be represented as:
AlCl₃(aq) + 3KSCN(aq) → Al(NCS)₃(aq) + 3KCl(aq)[1]
It is important to note that this compound readily forms stable hydrates, and obtaining the anhydrous form is challenging as attempts at desolvation often lead to decomposition.[2][3]
Experimental Protocols
While a single, standardized protocol for the synthesis and isolation of a specific hydrated this compound crystal is not widely documented, a general procedure can be outlined based on established chemical principles.
Preparation of an Aqueous Solution of Hydrated this compound
This protocol describes the in-situ formation of hydrated this compound complexes in an aqueous solution for analytical studies, such as Raman spectroscopy.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Potassium thiocyanate (KSCN)
-
Deionized water
Procedure:
-
Prepare stock solutions of Al(NO₃)₃·9H₂O and KSCN of known concentrations in deionized water.
-
To study the stepwise complex formation, prepare a series of solutions by mixing the stock solutions to achieve desired SCN⁻/Al³⁺ molar ratios (e.g., from 0.5 to 10).[4]
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C).
-
The resulting solutions containing various hydrated this compound species are then ready for spectroscopic analysis.
Synthesis and Isolation of Solid Hydrated this compound (General Approach)
Materials:
-
Aluminum sulfate hydrate (Al₂(SO₄)₃·nH₂O) or Aluminum chloride (AlCl₃)
-
Barium thiocyanate (Ba(NCS)₂) or Potassium thiocyanate (KSCN)
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
Prepare a concentrated aqueous solution of the aluminum salt.
-
Prepare a stoichiometric equivalent concentrated aqueous solution of the thiocyanate salt.
-
Slowly add the thiocyanate solution to the aluminum salt solution with constant stirring.
-
If using aluminum sulfate and barium thiocyanate, a precipitate of barium sulfate (BaSO₄) will form, which can be removed by filtration.
-
The resulting filtrate containing the aqueous this compound is then concentrated by slow evaporation at room temperature or under reduced pressure.
-
Crystals of hydrated this compound may form upon sufficient concentration or cooling.
-
The crystals are collected by filtration, washed with a small amount of cold ethanol to remove soluble impurities, and then dried in a desiccator over a suitable drying agent.
Stepwise Formation in Aqueous Solution
In aqueous solutions, the formation of hydrated this compound is not a single reaction but a stepwise displacement of water molecules from the hydration sphere of the Al³⁺ ion by thiocyanate ligands. The predominant species in solution is the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.
The stepwise formation of the complexes can be described by the following equilibria:
[Al(H₂O)₆]³⁺ + SCN⁻ ⇌ [Al(NCS)(H₂O)₅]²⁺ + H₂O [Al(NCS)(H₂O)₅]²⁺ + SCN⁻ ⇌ [Al(NCS)₂(H₂O)₄]⁺ + H₂O [Al(NCS)₂(H₂O)₄]⁺ + SCN⁻ ⇌ Al(NCS)₃(H₂O)₃ + H₂O
Raman spectroscopic studies have been instrumental in identifying the different species present at various molar ratios of thiocyanate to aluminum.[4]
Diagram of Stepwise Formation of Hydrated this compound Complexes
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Pure Aluminum Thiocyanate
This technical guide provides a comprehensive overview of the physical appearance, color, and other physicochemical properties of pure this compound. It includes detailed experimental protocols for its synthesis and characterization, along with visualizations of key processes to support research and development activities.
Introduction
This compound, with the chemical formula Al(SCN)₃, is an inorganic compound of interest in coordination chemistry and materials science. As a salt formed between the hard Lewis acid Al³⁺ and the ambidentate pseudohalide thiocyanate anion (SCN⁻), it serves as a valuable model for studying ligand-metal interactions. While its primary applications have historically been as a mordant in the textile industry, its properties continue to be relevant for the synthesis of advanced materials. A critical aspect of this compound chemistry is its pronounced tendency to form stable hydrates in the presence of water, making the isolation of the pure anhydrous form exceedingly challenging.[1][2][3]
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. It is important to note that due to its hygroscopic nature and the difficulty in isolating the anhydrous form, some physical constants like a definitive melting or boiling point are not well-documented; thermal decomposition is the more likely outcome upon heating.
| Property | Value | Reference(s) |
| Appearance | Solid, yellow powder | [4][5][6][7] |
| Chemical Formula | C₃AlN₃S₃ | |
| Molecular Weight | 201.22 g/mol | [1][8] |
| CAS Number | 538-17-0 | [1] |
| Solubility | Soluble in water; insoluble in ethanol and ethyl ether | [4][5][6][7] |
| Stability | Stable under standard conditions; forms stable hydrates | [2][3][4][5][6][7] |
| Thermal Decomposition | Thiocyanate salts can decompose at elevated temperatures (≥177°C / 350°F) | [9] |
Structure and Speciation in Aqueous Solution
A definitive crystal structure for pure, anhydrous this compound has not been reported in the literature.[2][3] Research indicates that attempts to synthesize the anhydrous form often result in the formation of a stable, N-bound thiocyanate hydrate from which complete desolvation is not readily achieved.[2][3]
In aqueous solutions, the interaction between the aluminum (III) ion and thiocyanate ions is characterized by the stepwise substitution of water molecules in the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺. Raman spectroscopy studies have been instrumental in identifying the resulting complex species.[1][10] The predominant species formed are dependent on the molar ratio of thiocyanate to aluminum. In all identified aqueous complexes, the thiocyanate ligand is coordinated to the aluminum center through the nitrogen atom.[1][10]
The formation of these aquated this compound complexes can be visualized as a sequential process:
Caption: Speciation of this compound in Aqueous Solution.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of hydrated this compound.
Synthesis via Aqueous Salt Metathesis
This protocol describes a standard laboratory procedure for synthesizing hydrated this compound.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Potassium thiocyanate (KSCN)
-
Deionized water
-
Ethanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 1.0 M aqueous solution of aluminum chloride hexahydrate.
-
Prepare a 3.0 M aqueous solution of potassium thiocyanate.
-
-
Reaction:
-
Slowly add the aluminum chloride solution to the potassium thiocyanate solution with constant stirring at room temperature. A 1:3 molar ratio of Al³⁺ to SCN⁻ should be maintained.
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. The formation of a potassium chloride precipitate will be observed.
-
-
Isolation and Purification:
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
The filtrate, containing the soluble this compound hydrate, can be concentrated by gentle heating or rotary evaporation.
-
To precipitate the hydrated this compound, the concentrated aqueous solution can be added to a larger volume of a solvent in which it is insoluble, such as cold ethanol or acetone.
-
Collect the resulting precipitate by filtration.
-
-
Washing and Drying:
-
Wash the precipitate with small portions of cold ethanol, followed by diethyl ether, to remove any remaining soluble impurities and to aid in drying.
-
Dry the final product under vacuum at room temperature to yield hydrated this compound as a yellow powder.
-
Characterization Protocols
Objective: To confirm the presence of the thiocyanate ligand and determine its coordination mode.
Sample Preparation:
-
Prepare a KBr pellet by grinding a small amount of the synthesized this compound powder (approx. 1-2 mg) with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
The key vibration to observe is the C≡N stretching mode, which typically appears in the 2050-2100 cm⁻¹ region. An N-bound thiocyanate (isothiocyanate) generally shows this band at a higher frequency than the free ion or an S-bound thiocyanate.
Objective: To characterize the compound in its solid state or to study its speciation in aqueous solution.
Sample Preparation:
-
Solid State: Place a small amount of the powdered sample onto a microscope slide or into a capillary tube.
-
Aqueous Solution: Prepare a solution of the sample in deionized water of a known concentration in a quartz cuvette.
Data Acquisition:
-
Acquire the Raman spectrum using a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).
-
Focus on the C-S and C-N stretching regions to identify the thiocyanate species.
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: Experimental Workflow for this compound.
Biological and Pharmaceutical Relevance
Currently, there is limited information available on the direct use of this compound in drug development or its involvement in specific biological signaling pathways. The biological activity associated with the thiocyanate ion itself is well-documented, particularly its role as a substrate for peroxidases in the innate immune system. However, this activity is not specific to the aluminum salt. The primary relevance of this compound in a pharmaceutical context would likely be as a starting material or reagent in the synthesis of more complex molecules.
Conclusion
Pure this compound is a yellow, water-soluble solid that is challenging to obtain in its anhydrous form due to the formation of stable hydrates. Its chemistry in aqueous solution is dominated by the formation of various N-bound aquated complexes. While a definitive crystal structure remains unreported, standard synthesis via salt metathesis and characterization by spectroscopic methods like FT-IR and Raman are well-established. For researchers and professionals in related fields, understanding the hydrated nature and solution speciation of this compound is crucial for its effective use in further synthetic applications.
References
- 1. This compound | 538-17-0 | Benchchem [benchchem.com]
- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 538-17-0 [m.chemicalbook.com]
- 6. aluminium thiocyanate | 538-17-0 [chemicalbook.com]
- 7. aluminium thiocyanate CAS#: 538-17-0 [m.chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
The Application of Aluminum Thiocyanate as a Mordant in the Textile Industry: A Review of Principles and Extrapolated Protocols
Introduction
Aluminum thiocyanate, an aqueous solution with the chemical formula Al(SCN)₃, serves as a mordant in the textile dyeing industry.[1] Mordants are essential chemical substances that act as a fixative, forming a coordination complex with both the dye and the textile fiber. This bridging action enhances the affinity of the dye for the fabric, resulting in improved colorfastness, increased dye uptake, and a broader range of achievable shades. While aluminum compounds, particularly aluminum potassium sulfate (alum) and aluminum acetate, are widely utilized and documented as mordants for natural dyes on various fibers, specific detailed protocols and extensive quantitative data for this compound are not as readily available in publicly accessible scientific literature.[2][3][4][5][6]
This document aims to provide a comprehensive overview of the principles of aluminum-based mordanting and to extrapolate potential application protocols for this compound based on established methodologies for other aluminum salts. These notes are intended for researchers, scientists, and professionals in the textile and drug development industries who are exploring alternative mordanting agents.
Mechanism of Action: The Role of Aluminum in Dye Fixation
The fundamental role of an aluminum mordant is to facilitate a strong chemical bond between the dye molecule and the textile fiber.[3][7] Aluminum ions, being trivalent (Al³⁺), have a strong affinity for forming coordination complexes.[3] The process can be visualized as a two-step interaction:
-
Fiber-Mordant Interaction: The aluminum salt in the mordant solution hydrolyzes in water to form aluminum hydroxide, which can then bind to the functional groups of the textile fibers. For cellulosic fibers like cotton, this involves the formation of bonds with hydroxyl (-OH) groups. For protein fibers like wool and silk, the binding occurs with carboxyl (-COOH) and amino (-NH₂) groups.
-
Dye-Mordant Complexation: The mordanted fiber is then introduced to the dye bath. The dye molecules, which often contain functional groups like hydroxyl or carboxyl groups, chelate with the aluminum ions already bound to the fiber. This creates a stable, insoluble pigment-fiber complex, effectively locking the color into the textile.[7]
The thiocyanate (SCN⁻) ligand in this compound is an ambidentate ligand, meaning it can coordinate to the aluminum center through either the sulfur or the nitrogen atom.[8] While the specific influence of the thiocyanate ligand on the mordanting process is not extensively detailed in available literature, it may affect the solubility, stability, and reactivity of the aluminum complex, potentially influencing the final color and fastness properties.
Extrapolated Experimental Protocols
The following protocols are extrapolated from established methods for aluminum potassium sulfate (alum) and aluminum acetate.[9][10][11] It is crucial for researchers to conduct preliminary trials to optimize these parameters specifically for this compound and the desired dye-fiber combination.
Protocol 1: Pre-Mordanting of Cellulosic Fibers (e.g., Cotton, Linen)
This method involves treating the fabric with the mordant before dyeing.
-
Scouring the Fabric:
-
Wash the textile material thoroughly with a pH-neutral detergent to remove any sizing, oils, or impurities that could interfere with dye uptake.[11]
-
Rinse well with water until all detergent is removed.
-
-
Preparation of the Mordant Bath:
-
Based on protocols for other aluminum salts, a starting concentration of 5-15% this compound on the weight of the fabric (WOF) is recommended for initial trials.[2][5]
-
Weigh the dry fabric to determine the WOF.
-
For every 100g of fabric, prepare a mordant bath by dissolving 5-15g of this compound in a sufficient volume of warm water to allow the fabric to be fully submerged and move freely (e.g., a 20:1 liquor ratio, meaning 20mL of water for every 1g of fabric).
-
-
Mordanting Process:
-
Introduce the wet, scoured fabric to the mordant bath.
-
Slowly heat the bath to a simmer (around 80-90°C) and maintain this temperature for 1 hour, stirring gently to ensure even mordant application.[10]
-
Allow the bath to cool completely, and let the fabric soak for an extended period, for instance, overnight, to maximize mordant uptake.[11]
-
-
Post-Mordanting Treatment:
-
Remove the fabric from the mordant bath. The fabric can either be used damp in the dye bath or dried and stored for later use.[11] Storing mordanted fabric should be done away from direct sunlight.
-
Protocol 2: Simultaneous Mordanting and Dyeing
In this method, the mordant is added directly to the dye bath.
-
Scouring the Fabric:
-
Prepare the fabric as described in Protocol 1.
-
-
Preparation of the Dye Bath:
-
Prepare the natural dye extract according to standard procedures for the chosen dyestuff.
-
Add the wet, scoured fabric to the dye bath.
-
-
Mordanting and Dyeing:
-
Dissolve the desired amount of this compound (e.g., 5-15% WOF) in a small amount of hot water and add it to the dye bath.
-
Slowly raise the temperature of the dye bath to a simmer, as appropriate for the specific dye being used, and maintain for 1-2 hours.[9]
-
Stir gently and periodically to ensure even dyeing.
-
-
Rinsing and Finishing:
-
Allow the dye bath to cool.
-
Remove the fabric, rinse with cool water until the water runs clear, and wash with a pH-neutral detergent.
-
Dry the fabric away from direct sunlight.
-
Quantitative Data and Comparative Analysis
While specific quantitative data for this compound is scarce, the following table summarizes typical data found for other aluminum mordants, which can serve as a benchmark for initial experiments.
| Mordant | Fiber | Dye | Concentration (% WOF) | Washing Fastness (Gray Scale 1-5) | Light Fastness (Blue Wool Scale 1-8) | Reference |
| Aluminum Potassium Sulfate | Cotton | Madder | 5% | 1.69 | Not specified | [2] |
| Aluminum Acetate | Cotton | Madder | 5% | 2.02 | Not specified | [2] |
| Aluminum Potassium Sulfate | Cotton | Weld | 20% | 1.17 | 2.5 | [2][5] |
| Aluminum Acetate | Cotton | Weld | 5% | 2.17 | 2.0 | [2][5] |
| Alum (Potassium Aluminum Sulfate) | Cotton | Used Tea Extract | 3% | 4.5 (Post-mordanting) | Not specified | [9] |
Note: The Gray Scale for color change is rated from 5 (no change) to 1 (much change). The Blue Wool Scale for lightfastness is rated from 8 (excellent) to 1 (very poor).
Visualizing the Mordanting Process
Logical Workflow for Pre-Mordanting
Caption: Workflow for the pre-mordanting process with this compound.
Chemical Interaction Pathway
References
- 1. aluminium thiocyanate | 538-17-0 [chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. THE INFLUENCE OF MORDANT ON THE LIGHTFASTNESS OF YELLOW NATURAL DYES | Semantic Scholar [semanticscholar.org]
- 5. Comparison of aluminum mordants on the colorfastness of natural dyes on cotton [krex.k-state.edu]
- 6. kaliko.co [kaliko.co]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 538-17-0 | Benchchem [benchchem.com]
- 9. www2.kuet.ac.bd [www2.kuet.ac.bd]
- 10. The effect of different mordants on natural dyeing of cotton, viscose and lyocell fabrics with pomegranate bark extracts - MedCrave online [medcraveonline.com]
- 11. folkfibers.com [folkfibers.com]
Applications of Aluminum Thiocyanate in Organic Synthesis Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum thiocyanate, often generated in situ from aluminum chloride (AlCl₃) and a thiocyanate salt such as ammonium thiocyanate (NH₄SCN), serves as an effective Lewis acid catalyst system in organic synthesis. This combination facilitates the electrophilic thiocyanation of a variety of nucleophilic substrates, including aromatic amines, indoles, phenols, and ketones. The methodology is noted for its operational simplicity, often proceeding under mild, solvent-free conditions, making it an attractive approach for the synthesis of organic thiocyanates.[1][2][3] Organic thiocyanates are valuable intermediates in medicinal chemistry and materials science, serving as precursors to a wide range of sulfur-containing heterocycles and other functional groups. This document provides detailed application notes and experimental protocols for key reactions catalyzed by the AlCl₃/NH₄SCN system.
Core Applications: Electrophilic Thiocyanation
The primary application of the this compound catalytic system is the direct thiocyanation of electron-rich aromatic and heteroaromatic compounds, as well as the α-thiocyanation of enolizable ketones. The reaction is believed to proceed via the formation of an electrophilic thiocyanating agent, activated by the Lewis acidic aluminum species.
Logical Workflow for AlCl₃/NH₄SCN Catalyzed Thiocyanation
Caption: General workflow for electrophilic thiocyanation.
Application 1: Thiocyanation of Arylamines and Indoles
The AlCl₃/NH₄SCN system is highly effective for the regioselective thiocyanation of arylamines and indoles. The reactions are typically performed under solvent-free conditions at room temperature, offering a green and efficient synthetic route.[1][2] Indoles are selectively thiocyanated at the C-3 position, while arylamines undergo substitution at the para-position.
Quantitative Data Summary
| Substrate | Product | Reaction Time (min) | Yield (%) |
| Aniline | 4-Thiocyanatoaniline | 30 | 95 |
| N-Methylaniline | 4-Thiocyanato-N-methylaniline | 40 | 92 |
| N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 45 | 90 |
| Indole | 3-Thiocyanatoindole | 25 | 98 |
| 2-Methylindole | 2-Methyl-3-thiocyanatoindole | 30 | 96 |
| Pyrrole | 2-Thiocyanatopyrrole | 60 | 85 |
Data compiled from abstracts of referenced studies.[1][2] Reaction conditions: Substrate (1 mmol), AlCl₃ (1 mmol), NH₄SCN (1.2 mmol), solvent-free, room temperature.
Experimental Protocol: Synthesis of 4-Thiocyanatoaniline
-
Reagent Preparation : In a clean, dry mortar, add aluminum chloride (133 mg, 1.0 mmol) and ammonium thiocyanate (91 mg, 1.2 mmol).
-
Reaction Initiation : Gently grind the two solids together with a pestle for 2-3 minutes until a homogeneous powder is formed.
-
Substrate Addition : To the activated catalyst mixture, add aniline (93 mg, 1.0 mmol).
-
Reaction Execution : Continue grinding the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 30 minutes.
-
Work-up : Upon completion, add 10 mL of water to the reaction mixture and stir for 5 minutes.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-thiocyanatoaniline.
Proposed Reaction Mechanism
References
Application Note and Protocol for the Laboratory Synthesis of Aluminum Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of an aqueous solution of aluminum thiocyanate, Al(SCN)₃. The synthesis is achieved via a salt metathesis reaction between aluminum sulfate octadecahydrate and barium thiocyanate trihydrate in an aqueous medium. This method is advantageous due to the formation of insoluble barium sulfate, which can be readily removed by filtration, yielding a clear solution of the desired product. This application note includes a step-by-step experimental protocol, a summary of quantitative data, characterization methods, and essential safety information.
Introduction
This compound is a compound of interest in various chemical and pharmaceutical applications. It serves as a precursor in the synthesis of more complex molecules and as a reagent in analytical chemistry. The thiocyanate ligand's ability to coordinate with the aluminum(III) ion leads to the formation of various complex species in aqueous solutions, primarily through nitrogen bonding.[1] This protocol details a straightforward and efficient method for preparing an aqueous solution of this compound, suitable for use in research and development settings.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of aqueous this compound.
| Parameter | Value |
| Reactants | |
| Aluminum Sulfate Octadecahydrate (Al₂(SO₄)₃·18H₂O) | 6.66 g (10 mmol) |
| Barium Thiocyanate Trihydrate (Ba(SCN)₂·3H₂O) | 9.29 g (30 mmol) |
| Deionized Water | 100 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 30 minutes |
| Product | |
| Chemical Formula | Al(SCN)₃ (in aqueous solution) |
| Theoretical Molarity of Al(SCN)₃ | 0.1 M |
| Appearance | Colorless solution |
| Characterization Data (Representative) | |
| Raman Spectroscopy (ν(CN) region) | |
| [Al(NCS)(H₂O)₅]²⁺ | ~2100-2120 cm⁻¹ |
| [Al(NCS)₂(H₂O)₄]⁺ | ~2120-2140 cm⁻¹ |
| Al(NCS)₃(H₂O)₃ | ~2140-2160 cm⁻¹ |
Experimental Protocol
1. Materials and Equipment:
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O)
-
Deionized water
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
100 mL graduated cylinder
-
Funnel
-
Filter paper (e.g., Whatman No. 1)
-
Beaker for collecting filtrate
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
2. Synthesis Procedure:
-
Preparation of Reactant Solutions:
-
In a 250 mL Erlenmeyer flask, dissolve 6.66 g (10 mmol) of aluminum sulfate octadecahydrate in 50 mL of deionized water. Stir using a magnetic stirrer until the solid is completely dissolved.
-
In a separate beaker, dissolve 9.29 g (30 mmol) of barium thiocyanate trihydrate in 50 mL of deionized water. Stir until fully dissolved.
-
-
Reaction:
-
Slowly add the barium thiocyanate solution to the aluminum sulfate solution while continuously stirring.
-
A white precipitate of barium sulfate (BaSO₄) will form immediately.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.
-
-
Purification:
-
Set up a gravity filtration apparatus using a funnel and filter paper.
-
Pour the reaction mixture through the filter paper to separate the barium sulfate precipitate from the aqueous solution.
-
Collect the clear filtrate, which is the aqueous solution of this compound, in a clean beaker.
-
Wash the precipitate with a small amount of deionized water (e.g., 5-10 mL) to recover any remaining product in the filtrate.
-
-
Storage:
-
Store the resulting this compound solution in a well-sealed container. The solution is stable under normal laboratory conditions.
-
3. Characterization:
The formation of this compound complexes in the aqueous solution can be confirmed using Raman spectroscopy. The spectra are expected to show characteristic bands in the ν(CN) stretching region, corresponding to the different aquated this compound species formed in solution.[2]
Safety Precautions
-
Aluminum Sulfate: May cause serious eye damage.[3] It is advisable to wear eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.[3]
-
Barium Thiocyanate: Harmful if swallowed or in contact with skin.[4] Wear protective gloves and clothing. If swallowed, call a poison center or doctor.[4] Contact with acids liberates very toxic gas.[4]
-
General Handling: Handle all chemicals in a well-ventilated area. Wash hands thoroughly after handling.[5] Dispose of waste according to local regulations.
Diagrams
Caption: Workflow for the synthesis of aqueous this compound.
Caption: Formation of this compound complexes in aqueous solution.
References
Application Notes and Protocols: Thiocyanate in Qualitative Analysis
Introduction
The thiocyanate ion (SCN⁻) is a versatile reagent in qualitative inorganic analysis, primarily utilized for the detection of specific transition metal ions through the formation of distinctively colored coordination complexes. While aluminum ions (Al³⁺) are known to form complexes with thiocyanate in aqueous solutions, such as [Al(NCS)(H₂O)₅]²⁺ and [Al(NCS)₂(H₂O)₄]⁺, a dedicated qualitative test using a pre-formed "aluminum thiocyanate" reagent is not standard practice.[1][2] The synthesis of pure, anhydrous this compound is challenging, as it readily forms stable hydrates that are difficult to dehydrate.[3][4]
Instead, thiocyanate is typically introduced as a salt of potassium (KSCN) or ammonium (NH₄SCN) to test for the presence of ions like iron(III) and cobalt(II). This document outlines the principles and protocols for these well-established qualitative tests.
1. Qualitative Test for Iron(III) Ions
The reaction between iron(III) ions and thiocyanate is a highly sensitive test that produces a characteristic blood-red color, making it a definitive confirmation for the presence of Fe³⁺.
Principle
In an acidic solution, iron(III) ions react with thiocyanate ions to form a series of intensely colored complexes, predominantly the pentaaqua(thiocyanato-N)iron(III) ion, [Fe(SCN)(H₂O)₅]²⁺.[5] The simplified equation for this reaction is:
Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq)
Experimental Protocol
Reagents and Materials:
-
Test solution (acidified with dilute nitric or hydrochloric acid)
-
0.1 M Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN) solution
-
Test tubes
-
Droppers
Procedure:
-
Place approximately 1 mL of the test solution into a clean test tube.
-
Acidify the solution with a few drops of dilute nitric acid if it is not already acidic.
-
Add 1-2 drops of the potassium or ammonium thiocyanate solution to the test tube.
-
Observe the color change. The immediate formation of a blood-red or deep-red coloration confirms the presence of iron(III) ions.[6]
Interferences:
-
Fluoride (F⁻) and Phosphate (PO₄³⁻) ions: These ions can form stable, colorless complexes with Fe³⁺, which may prevent the formation of the red thiocyanate complex or reduce the intensity of the color.
-
Mercury(II) (Hg²⁺) ions: Can form a colorless complex with thiocyanate, potentially consuming the reagent.
-
High concentrations of certain ions: May alter the color, but the characteristic blood-red is generally specific to iron(III).
Data Summary
| Analyte | Reagent | Positive Result | Key Interferences |
| Iron(III) (Fe³⁺) | KSCN or NH₄SCN | Blood-red solution | F⁻, PO₄³⁻, Hg²⁺ |
2. Qualitative Test for Cobalt(II) Ions
The test for cobalt(II) ions using thiocyanate results in the formation of a blue-colored complex. The visibility of this color is often enhanced by extraction into an organic solvent.
Principle
Cobalt(II) ions react with an excess of thiocyanate ions to form the tetrathiocyanatocobaltate(II) complex ion, [Co(SCN)₄]²⁻, which has a characteristic blue color.[6]
Co²⁺(aq) + 4 SCN⁻(aq) → [Co(SCN)₄]²⁻(aq)
This blue complex is more soluble in organic solvents like amyl alcohol or ether than in water. Shaking the aqueous solution with one of these solvents will extract the blue complex into the organic layer, making the color easier to observe, especially at low cobalt concentrations.[7][8]
Experimental Protocol
Reagents and Materials:
-
Test solution
-
Solid Ammonium Thiocyanate (NH₄SCN)
-
Amyl alcohol or ether
-
Test tubes
-
Stoppers for test tubes
-
Spatula
Procedure:
-
Place about 1 mL of the test solution into a test tube.
-
Add a small amount of solid ammonium thiocyanate using a spatula and shake to dissolve.
-
Add approximately 1 mL of amyl alcohol or ether to the test tube.
-
Stopper the test tube and shake vigorously for about 30 seconds.
-
Allow the layers to separate. The formation of a blue color in the upper organic layer confirms the presence of cobalt(II) ions.[6][7]
Interferences:
-
Iron(III) (Fe³⁺) ions: Will produce a red color that can interfere with the observation of the blue cobalt complex. If Fe³⁺ is present, it should be masked by adding a fluoride salt (e.g., NaF) to form the colorless [FeF₆]³⁻ complex before adding the thiocyanate.[6]
-
Copper(II) (Cu²⁺) ions: Can form a greenish complex with thiocyanate. This interference can sometimes be mitigated by the addition of sodium thiosulfate.[6]
Data Summary
| Analyte | Reagent | Positive Result | Key Interferences |
| Cobalt(II) (Co²⁺) | NH₄SCN (solid) and Amyl Alcohol/Ether | Blue color in the organic layer | Fe³⁺, Cu²⁺ |
Diagrams
Caption: Workflow for the qualitative detection of Iron(III) ions.
Caption: Experimental workflow for the qualitative detection of Cobalt(II) ions.
References
- 1. This compound | 538-17-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.williams.edu [web.williams.edu]
- 6. Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb: [staff.buffalostate.edu]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
Safe handling and storage procedures for aluminum thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for guidance purposes only. Aluminum thiocyanate is a chemical for which detailed and specific safety and toxicity data is not widely available. The information presented here is compiled from general knowledge of aluminum compounds and thiocyanate salts. It is imperative that a thorough risk assessment be conducted before handling this substance, and that all laboratory activities are performed in accordance with institutional and regulatory safety standards. Always consult a comprehensive and verified Safety Data Sheet (SDS) for this compound if available.
Introduction
This compound, Al(SCN)₃, is an inorganic compound with potential applications in various fields of chemical synthesis and materials science. As with any chemical substance, safe handling and storage are paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research outcomes. This document provides detailed application notes and protocols for the safe handling and storage of this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided in Table 1. This information is crucial for understanding its behavior under various experimental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Yellow powder | [1][2] |
| Molecular Formula | C₃AlN₃S₃ | [1] |
| Molecular Weight | 201.22 g/mol | [3] |
| Solubility | Soluble in water; insoluble in alcohol and ether. | [1][2] |
| Stability | Stable under normal conditions. | [1] |
| Boiling Point | 146°C at 760 mmHg | [3] |
| Flash Point | 42.1°C | [3] |
Toxicological Information (Inferred)
Due to the limited availability of specific toxicological data for this compound, the potential hazards are inferred from the known effects of aluminum compounds and thiocyanate salts.
Aluminum Cation
-
General Toxicity : Aluminum and its compounds can be toxic, particularly with chronic exposure.[4] The primary target organs are the respiratory system, central nervous system, and skeletal system.[4][5]
-
Inhalation : Inhalation of aluminum-containing dusts can lead to respiratory irritation and, in severe cases, pulmonary fibrosis.[5]
-
Ingestion : While oral absorption of aluminum is generally low, excessive intake can lead to systemic toxicity, especially in individuals with impaired kidney function.[6]
-
Neurological Effects : There is some evidence linking high levels of aluminum exposure to neurotoxic effects.[5]
Thiocyanate Anion
-
General Toxicity : The toxicity of thiocyanates is primarily driven by the thiocyanate anion (SCN⁻).[3]
-
Thyroid Effects : Thiocyanate is known to competitively inhibit iodide uptake by the thyroid gland, which can lead to goiter and hypothyroidism with prolonged exposure.[7]
-
Release of Hydrogen Cyanide : CRITICAL HAZARD : Contact of thiocyanates with acids results in the liberation of highly toxic hydrogen cyanide (HCN) gas.[3]
-
Acute Toxicity : Acute poisoning with thiocyanate salts can affect the central nervous system, with symptoms including confusion, dizziness, and convulsions.[1]
A summary of inferred toxicological data is presented in Table 2.
Table 2: Inferred Toxicological Hazards of this compound
| Hazard | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Acute Dermal Toxicity | May be harmful in contact with skin. | Wear appropriate protective gloves and clothing. |
| Acute Inhalation Toxicity | Harmful if inhaled as dust. | Work in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. |
| Eye Irritation | May cause serious eye irritation or damage. | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the thyroid, nervous system, respiratory system, and bones through prolonged or repeated exposure. | Minimize exposure duration and quantity. |
| Acid Sensitivity | Contact with acids liberates very toxic hydrogen cyanide gas. | Store away from acids. Use extreme caution when adjusting the pH of solutions. |
Safe Handling Procedures
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Wear nitrile or other chemically resistant gloves.
-
Body Protection : A lab coat should be worn at all times. For handling larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection : If there is a risk of dust generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls
-
Ventilation : All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible in the work area.
General Handling Practices
-
Avoid the generation of dust.
-
Do not breathe dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.
Storage Procedures
Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.
-
Container : Store in a tightly sealed, clearly labeled container.
-
Location : Store in a cool, dry, and well-ventilated area.
-
Incompatibilities :
-
Acids : Store separately from all acids due to the risk of releasing highly toxic hydrogen cyanide gas.
-
Oxidizing Agents : Store away from strong oxidizing agents.
-
Metals : Based on compatibility data for ammonium thiocyanate with aluminum, there is a potential for corrosion. It is prudent to avoid storing this compound in direct contact with aluminum and other reactive metals.[8]
-
Experimental Protocol: Preparation of a Standard Aqueous Solution of this compound (Hypothetical)
This protocol is provided as a general example and must be adapted and reviewed as part of a comprehensive risk assessment for any specific experimental procedure.
Objective: To prepare a 0.1 M aqueous solution of this compound.
Materials:
-
This compound powder
-
Deionized water
-
Volumetric flask (appropriate size)
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation :
-
Ensure all necessary PPE is worn (safety goggles, lab coat, gloves).
-
Perform all operations within a certified chemical fume hood.
-
Decontaminate the work surface before and after the procedure.
-
-
Weighing :
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh the required amount of this compound powder using a clean spatula. Avoid generating dust.
-
-
Dissolution :
-
Fill a volumetric flask to approximately half its volume with deionized water.
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Add a magnetic stir bar to the flask.
-
Place the flask on a magnetic stirrer and stir until the solid is completely dissolved.
-
-
Dilution to Final Volume :
-
Once the solid is dissolved, remove the flask from the stirrer.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage :
-
Label the flask clearly with the chemical name ("this compound"), concentration (0.1 M), preparation date, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials, especially acids.
-
Spill and Waste Disposal
-
Spills :
-
In case of a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Waste Disposal :
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Visual Diagrams
Caption: Workflow for the safe handling and storage of this compound.
Caption: Logical decision-making process for responding to a spill of this compound.
References
- 1. Toxicology of some inorganic antihypertensive anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Aluminium toxicosis: a review of toxic actions and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aluminum | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. Aluminum Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 7. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialspec.com [industrialspec.com]
Personal protective equipment for working with aluminum thiocyanate
Subject: Recommended Personal Protective Equipment (PPE) and Safe Handling Procedures for Aluminum Thiocyanate
Introduction
This document provides detailed application notes and protocols for the safe handling of this compound in a laboratory setting. Due to the limited availability of specific safety data for this compound, the following recommendations are based on the known hazards of analogous thiocyanate compounds, such as ammonium and sodium thiocyanate. These guidelines are intended for researchers, scientists, and drug development professionals to minimize exposure and ensure a safe working environment.
Hazard Identification and Risk Assessment
This compound is presumed to share hazards with other inorganic thiocyanates. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Eye Damage: Can cause serious eye irritation or damage.[1][2][3][4]
-
Incompatibility: Contact with acids liberates highly toxic hydrogen cyanide gas.[2][4]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[1][2]
A thorough risk assessment should be conducted before any experiment involving this compound to identify specific hazards and determine the necessary control measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (weighing, transfer) | Safety glasses with side shields or chemical safety goggles.[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Work in a chemical fume hood.[4][5] If not feasible, a NIOSH/MSHA approved respirator for dusts is recommended.[6] |
| Preparing solutions | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat or chemical-resistant apron. | Work in a chemical fume hood. |
| Accidental spill cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[5][7] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a research laboratory.
4.1. Engineering Controls
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for all operations that may generate dust or aerosols.[4][5]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[1][6]
4.2. Pre-Experiment Procedures
-
Review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Ensure all necessary PPE is available and in good condition.
-
Inspect gloves for any signs of degradation or punctures before use.
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
4.3. Handling Procedures
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
To prepare solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid contact with acids or strong oxidizing agents.[4]
-
Keep containers of this compound tightly closed when not in use.[1][2]
4.4. Post-Experiment Procedures
-
Decontaminate the work area with an appropriate cleaning agent.
-
Dispose of waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations.[3][4]
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when working with this compound.
References
Application Notes and Protocols for the Disposal of Aluminum Thiocyanate Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum thiocyanate, Al(SCN)₃, is a water-soluble compound utilized in various laboratory applications. The disposal of waste containing this compound requires careful consideration due to the potential for the release of highly toxic hydrogen cyanide gas upon acidification and the aquatic toxicity of the thiocyanate ion.[1][2] These application notes provide detailed protocols for the safe treatment and disposal of this compound waste in a laboratory setting. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[3][4]
Health and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option), when handling this compound and its waste.[5][6]
-
Ventilation: All procedures involving thiocyanate waste must be performed in a well-ventilated chemical fume hood to avoid inhalation of any potentially released toxic gases.[1][7]
-
Acid Incompatibility: Crucially, never mix thiocyanate waste with acidic solutions. Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3][8] Ensure that all glassware is free of acid residues before use.
-
Waste Segregation: Collect this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams, especially acidic or oxidizing waste.
Waste Characterization and Analysis
Prior to treatment, it is recommended to estimate or determine the concentration of thiocyanate in the waste stream. This will inform the appropriate treatment strategy and the required stoichiometry of reagents.
Protocol for Quantitative Analysis of Thiocyanate
A common and effective method for determining low concentrations of thiocyanate is through colorimetric analysis after the formation of the iron(III) thiocyanate complex.[9][10]
Materials:
-
Spectrophotometer or colorimeter capable of measuring absorbance at 480 nm.[9]
-
Iron(III) chloride (FeCl₃) solution (acidified).
-
Potassium thiocyanate (KSCN) standard solutions.
-
Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄), dilute.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of potassium thiocyanate with known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).[9]
-
To a known volume of each standard, add a small amount of dilute nitric acid or sulfuric acid to acidify the sample slightly (pH < 2).[10]
-
Add an excess of the iron(III) chloride solution. A red-orange colored complex, [Fe(H₂O)₅SCN]²⁺, will form.[9]
-
Measure the absorbance of each solution at 480 nm.[9]
-
Plot a graph of absorbance versus thiocyanate concentration to create a calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the this compound waste solution. If the concentration is expected to be high, dilute the sample accurately with deionized water.
-
Treat the sample in the same manner as the standards (acidification followed by the addition of iron(III) chloride solution).
-
Measure the absorbance of the sample at 480 nm.
-
Determine the thiocyanate concentration in the sample by comparing its absorbance to the calibration curve.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the appropriate disposal route for this compound waste.
Caption: Decision workflow for this compound waste disposal.
Experimental Protocols for Chemical Treatment
For waste streams with a significant concentration of thiocyanate, chemical treatment to degrade the thiocyanate ion is the recommended approach prior to disposal.
Protocol 1: Oxidation with Hydrogen Peroxide
This method oxidizes thiocyanate to less harmful sulfate ions.[11]
Materials:
-
30% Hydrogen peroxide (H₂O₂) solution.
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 1 M) to adjust pH.
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
Procedure:
-
Place the this compound waste solution in a suitable container within a chemical fume hood.
-
Begin stirring the solution.
-
Slowly and carefully add 30% hydrogen peroxide. A molar ratio of 8-10 moles of H₂O₂ to 1 mole of thiocyanate is recommended for quantitative oxidation.[11]
-
Carefully monitor the temperature of the reaction. If it becomes too exothermic, slow the addition of hydrogen peroxide and/or use an ice bath to cool the container.
-
After the addition of hydrogen peroxide is complete, slowly add sodium or potassium hydroxide solution to adjust the pH to between 7 and 8.[11] This is the optimal pH range for the oxidation reaction.
-
Continue stirring the solution for a minimum of 10 minutes to ensure the reaction goes to completion.
-
Verify the destruction of thiocyanate using the quantitative analysis method described in section 3.1.
-
The treated solution, now containing aluminum sulfate and other salts, can be neutralized and disposed of down the drain with copious amounts of water, provided the concentrations of all components are within the limits set by your local wastewater authority. The aluminum concentration should also be considered in relation to local discharge limits.
Protocol 2: Precipitation with Ferrous Sulfate
This method precipitates cyanide and thiocyanate as insoluble Prussian blue and other related compounds.[12][13][14]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) to adjust pH.
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Buchner funnel, filter paper).
Procedure:
-
Place the this compound waste solution in a beaker in a chemical fume hood.
-
Adjust the pH of the solution to between 7.5 and 8.5 with the sodium hydroxide solution.
-
Slowly add a freshly prepared solution of ferrous sulfate while stirring. An excess of ferrous sulfate is required; a molar ratio of Fe²⁺ to SCN⁻ of at least 2:1 is a good starting point.
-
A dark blue precipitate (Prussian blue) should form.[12]
-
Continue stirring for at least 30 minutes to ensure complete precipitation.
-
Allow the precipitate to settle.
-
Verify the removal of thiocyanate from the supernatant using the quantitative analysis method described in section 3.1.
-
Separate the precipitate from the liquid by filtration.
-
The supernatant can be neutralized and disposed of down the drain with plenty of water, subject to local regulations for aluminum and sulfate concentrations.
-
The solid precipitate must be collected and disposed of as hazardous solid waste through your institution's Environmental Health and Safety (EHS) office.[6]
Data Presentation: Comparison of Treatment Methods
| Parameter | Oxidation with Hydrogen Peroxide | Precipitation with Ferrous Sulfate |
| Principle | Oxidation of SCN⁻ to SO₄²⁻ | Precipitation of SCN⁻ as insoluble iron complexes |
| Efficiency | >99% conversion of SCN⁻ to SO₄²⁻ reported[11] | High removal efficiency, but may require a polishing step for very low residual levels[12] |
| Reagents | 30% Hydrogen Peroxide, NaOH/KOH | Ferrous Sulfate, NaOH |
| Optimal pH | 7-8[11] | 7.5-8.5 |
| Byproducts | Soluble sulfates and aluminum salts | Solid Prussian blue precipitate and a treated aqueous solution |
| Secondary Waste | None (if disposed to drain) | Hazardous solid waste (precipitate) |
| Considerations | Exothermic reaction, requires careful addition of H₂O₂ | Generates a solid hazardous waste that requires separate disposal |
Final Disposal
-
Treated Liquid Waste: For successfully treated liquid waste where thiocyanate concentrations are below institutional and local discharge limits, the solution can typically be neutralized (pH 6-8) and flushed down the sanitary sewer with a large excess of water (at least 20 times the volume of the waste). Always confirm your institution's specific policies.[4][15]
-
Untreated Waste and Solid Precipitates: If chemical treatment is not feasible or if solid precipitates are generated, the waste must be disposed of as hazardous chemical waste.[3][6][7]
Disclaimer: These guidelines are intended for informational purposes for a professional audience. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 5. Treatment of thiocyanate-containing wastewater: a critical review of thiocyanate destruction in industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. sibran.ru [sibran.ru]
- 9. Become a water quality analyst – scienceinschool.org [scienceinschool.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. Removal of cyanide compounds from coking wastewater by ferrous sulfate: Improvement of biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. saimm.co.za [saimm.co.za]
- 15. epfl.ch [epfl.ch]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. chemistry.tcnj.edu [chemistry.tcnj.edu]
- 18. ehs.ucf.edu [ehs.ucf.edu]
The Role of Aluminum Thiocyanate in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum thiocyanate, Al(SCN)₃, and related aluminum-based thiocyanating systems are valuable reagents in organic synthesis, primarily utilized for the introduction of the thiocyanate functional group into various molecular scaffolds. The thiocyanate group is a versatile precursor for the synthesis of a wide range of sulfur-containing compounds, including thiols, thioethers, and sulfur-containing heterocycles, which are significant in medicinal chemistry and materials science. While the direct use of isolated this compound is not extensively documented in recent literature, its in situ generation from aluminum-based Lewis acids, such as aluminum chloride (AlCl₃), in the presence of a thiocyanate salt, like ammonium thiocyanate (NH₄SCN), is a well-established and efficient method for thiocyanation reactions. This approach leverages the Lewis acidity of the aluminum center to activate substrates towards nucleophilic attack by the thiocyanate anion.
This document provides detailed application notes and experimental protocols for the use of aluminum-based thiocyanating systems in the preparation of other chemical compounds, with a focus on aromatic and heteroaromatic systems.
Application Notes
Thiocyanation of Aromatic and Heteroaromatic Compounds
A primary application of aluminum-based thiocyanating systems is the direct C-H thiocyanation of electron-rich aromatic and heteroaromatic compounds. This reaction is particularly useful for the synthesis of aryl and heteroaryl thiocyanates, which are important intermediates in drug discovery and development.
Key Features:
-
High Regioselectivity: The reaction often proceeds with high regioselectivity, favoring substitution at the most electron-rich position of the aromatic or heteroaromatic ring.
-
Mild Reaction Conditions: Many protocols operate at room temperature and under solvent-free conditions, aligning with the principles of green chemistry.[1]
-
Broad Substrate Scope: A wide range of substrates, including anilines, phenols, indoles, and pyrroles, can be efficiently thiocyanated.[1][2]
-
Lewis Acid Catalysis: The aluminum component, typically AlCl₃, acts as a Lewis acid, activating the thiocyanate source and enhancing the electrophilicity of the thiocyanating agent.[3][4]
Synthesis of Alkyl Thiocyanates
While less common than aromatic thiocyanation, aluminum-based systems can be employed in the synthesis of alkyl thiocyanates from corresponding alkyl halides. The reaction generally proceeds via a nucleophilic substitution mechanism.
Logical Relationship for Thiocyanate Synthesis
Caption: General workflow for aluminum-mediated thiocyanation.
Experimental Protocols
Protocol 1: General Procedure for the Thiocyanation of Aromatic Amines and Indoles using AlCl₃/NH₄SCN
This protocol describes a general method for the thiocyanation of arylamines and indoles at room temperature under solvent-free conditions.[1]
Materials:
-
Aromatic amine or indole
-
Aluminum chloride (AlCl₃)
-
Ammonium thiocyanate (NH₄SCN)
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a mortar, add the aromatic amine or indole (1.0 mmol), ammonium thiocyanate (1.2 mmol), and aluminum chloride (1.0 mmol).
-
Grind the mixture with a pestle at room temperature for the appropriate time as indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).
Quantitative Data Summary:
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Aniline | 4-Thiocyanatoaniline | 10 | 92 |
| 2 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 5 | 95 |
| 3 | Indole | 3-Thiocyanatoindole | 15 | 90 |
| 4 | 2-Methylindole | 3-Thiocyanato-2-methylindole | 20 | 88 |
Table 1: Thiocyanation of selected aromatic amines and indoles using the AlCl₃/NH₄SCN system.
Experimental Workflow Diagram
Caption: Experimental workflow for aromatic thiocyanation.
Protocol 2: Proposed Mechanism for Lewis Acid-Promoted Thiocyanation
The reaction is believed to proceed through the formation of a more electrophilic thiocyanating agent via the interaction of the Lewis acid (AlCl₃) with the thiocyanate salt (NH₄SCN).
Signaling Pathway Diagram
Caption: Proposed mechanism for AlCl₃-promoted thiocyanation.
Conclusion
Aluminum-based thiocyanating systems, particularly the combination of aluminum chloride and ammonium thiocyanate, provide a powerful and versatile tool for the synthesis of aryl and heteroaryl thiocyanates. These methods are characterized by their efficiency, mild reaction conditions, and broad applicability, making them highly valuable for researchers in organic synthesis and drug development. The protocols and data presented herein offer a practical guide for the implementation of these important synthetic transformations. Further exploration into the use of pre-formed this compound and the development of catalytic asymmetric variants remain areas of active research.
References
Application Notes and Protocols for the Spectrophotometric Determination of Ions Using Thiocyanate
Introduction
Spectrophotometry is a widely used analytical technique for the quantitative determination of a variety of inorganic and organic species. The formation of colored complexes between a target ion and a complexing agent is a common strategy to enable its quantification in the visible region of the electromagnetic spectrum. Thiocyanate (SCN⁻) is a versatile chromogenic reagent that forms intensely colored complexes with several metal ions, making it a valuable tool in analytical chemistry.
While the query specifies aluminum thiocyanate, it is crucial to understand that the reactive species in these determinations is the thiocyanate ion (SCN⁻) itself. Various salts of thiocyanate, such as ammonium thiocyanate (NH₄SCN), potassium thiocyanate (KSCN), and sodium thiocyanate (NaSCN), are commonly used as the source of the thiocyanate ligand.[1][2] Aluminum(III) does form complexes with thiocyanate, such as [Al(NCS)(H₂O)₅]²⁺ and [Al(NCS)₂(H₂O)₄]⁺, but these are not typically used as reagents for the determination of other ions.[3][4] In fact, the formation of a stable this compound hydrate has been reported, but its desolvation for use as a solid reagent is not straightforward.[5]
This document will focus on the well-established applications of thiocyanate for the spectrophotometric determination of ions, with a primary focus on iron(III) due to the prevalence of this method. Additionally, an indirect method for the determination of cyanide will be presented to illustrate the versatility of the thiocyanate reaction.
Application Note 1: Spectrophotometric Determination of Iron(III)
Principle
The spectrophotometric determination of iron(III) using thiocyanate is a classic and highly sensitive method. In an acidic medium, iron(III) ions react with thiocyanate ions to form a series of intensely blood-red colored complexes, primarily believed to be [Fe(SCN)(H₂O)₅]²⁺.[1][6]
The chemical equation for the primary reaction is:
Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq)
The intensity of the color produced is directly proportional to the concentration of iron(III) in the sample, which can be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax).[1] The presence of an organic solvent like acetone can enhance the stability and sensitivity of the colored complex.[7][8]
Quantitative Data
The analytical parameters for the spectrophotometric determination of iron(III) using thiocyanate can vary slightly depending on the specific conditions such as the solvent matrix, pH, and the specific thiocyanate salt used. The following table summarizes typical quantitative data found in the literature.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 480 - 490 nm | [6][7][9][10] |
| Molar Absorptivity (ε) | 1.88 x 10⁴ - 2.9565 x 10⁷ L mol⁻¹ cm⁻¹ | [8][11] |
| Linear Range | 0.1 - 4.0 ppm | [7] |
| Sandell's Sensitivity | 0.002 µg/cm² | [7] |
| Optimal pH/Acidity | pH 1.2 - 3.5 or 0.2 - 1.4 N Nitric Acid | [7][11] |
| Color Stability | Stable for at least 15 minutes; can be extended with surfactants | [1][11] |
Interferences
Several ions can interfere with the determination of iron(III) by forming their own colored complexes with thiocyanate or by reacting with iron(III). The table below lists common interferences and methods for their mitigation.
| Interfering Ion | Nature of Interference | Mitigation Method | Reference |
| Copper(II) | Forms a colored complex that fades over time. | Measure absorbance after a specific time (e.g., 40 minutes) to minimize copper interference. | [11] |
| Cobalt(II), Nickel(II) | Form colored complexes with thiocyanate. | Separation or masking may be required for high concentrations. | [8] |
| Oxalate, Nitrite, Thiosulfate | Reducing agents that can reduce Fe(III) to Fe(II). | Addition of a small excess of an oxidizing agent like potassium permanganate. | [11] |
| Fluoride, Phosphate, Sulfate | Form stable, colorless complexes with Fe(III), reducing the intensity of the red color. | These are generally not present in high concentrations in typical samples. | [9] |
| Titanium | Can precipitate and occlude uranium in related methods, suggesting potential interference. | Addition of tartaric acid can mitigate this. | [12] |
Application Note 2: Indirect Spectrophotometric Determination of Cyanide
Principle
Cyanide itself does not form a colored complex suitable for direct spectrophotometric analysis with common reagents. However, it can be determined indirectly and sensitively by converting it to thiocyanate. This is achieved by reacting the cyanide ions with a sulfur-containing compound, such as elemental sulfur dissolved in an organic solvent like acetone.[13][14]
The conversion reaction is:
CN⁻(aq) + S(s) → SCN⁻(aq)
The resulting thiocyanate is then reacted with an excess of iron(III) in an acidic medium to form the same blood-red iron(III)-thiocyanate complex as described in the previous section. The absorbance of this complex is then measured, which is proportional to the original concentration of cyanide in the sample.[13][14]
Quantitative Data
The analytical parameters for the indirect determination of cyanide are summarized below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 465 nm | [13][14] |
| Linear Range | 2.0 - 16.0 µg/mL (ppm) | [13][14] |
| Detection Limit | 1.7 µg/mL (ppm) | [13][14] |
| Relative Standard Deviation (RSD) | 1.5% - 4.2% | [13][14] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron(III)
1. Reagent Preparation
-
Standard Iron(III) Stock Solution (e.g., 1000 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate in distilled water, add a small amount of sulfuric acid to prevent hydrolysis, and oxidize the Fe(II) to Fe(III) by adding potassium permanganate solution dropwise until a faint pink color persists.[1] Dilute to a known volume with distilled water.
-
Working Standard Iron(III) Solutions: Prepare a series of working standards (e.g., 1, 2, 4, 6, 8, 10 ppm) by appropriate dilution of the stock solution with distilled water.[1][6]
-
Ammonium Thiocyanate Solution (e.g., 1 M): Dissolve 76.12 g of ammonium thiocyanate (NH₄SCN) in distilled water and dilute to 1 L.[1]
-
Nitric Acid (e.g., 2 N): Prepare by diluting concentrated nitric acid.
2. Construction of the Calibration Curve
-
Into a series of labeled volumetric flasks (e.g., 25 mL), pipette known volumes of the working standard iron(III) solutions.
-
To each flask, add a fixed volume of the nitric acid solution (e.g., 1 mL of 2 N HNO₃).
-
Add a fixed volume of the ammonium thiocyanate solution (e.g., 5 mL of 1 M NH₄SCN).
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the color to develop for a stable period, typically 10-15 minutes.[1][7]
-
Prepare a reagent blank using distilled water in place of the iron standard solution.
-
Measure the absorbance of each standard solution and the blank at the wavelength of maximum absorbance (e.g., 480 nm) using a spectrophotometer, with the blank set as the reference.
-
Plot a graph of absorbance versus the concentration of the iron(III) standards. This should yield a linear relationship according to Beer's Law.
3. Analysis of an Unknown Sample
-
Take a known volume of the sample solution and place it in a volumetric flask.
-
Treat the sample in the same manner as the standards, adding the same amounts of nitric acid and ammonium thiocyanate solution.
-
Dilute to the mark with distilled water and allow the color to develop.
-
Measure the absorbance of the sample at the same wavelength used for the calibration curve.
-
Determine the concentration of iron(III) in the sample by interpolating its absorbance on the calibration curve.
Protocol 2: Indirect Spectrophotometric Determination of Cyanide
1. Reagent Preparation
-
Standard Cyanide Stock Solution (e.g., 1000 ppm): Prepare by dissolving a known mass of potassium cyanide (KCN) or sodium cyanide (NaCN) in distilled water. Caution: Cyanide is highly toxic.
-
Working Cyanide Standard Solutions: Prepare a series of working standards by diluting the stock solution.
-
Sulfur-Acetone Solution: Dissolve elemental sulfur (S₈) in acetone.[13]
-
Ferric Iron Solution (e.g., 0.1 M FeCl₃): Dissolve ferric chloride in dilute hydrochloric acid.
2. Conversion and Measurement
-
Into a series of reaction vessels, add known volumes of the working cyanide standards and the unknown sample.
-
Add a specific volume of the sulfur-acetone solution to each vessel to convert cyanide to thiocyanate. The reaction may require a specific time and temperature, which should be optimized.
-
After the conversion is complete, add an excess of the ferric iron solution to form the red iron(III)-thiocyanate complex.
-
Dilute to a final volume with distilled water.
-
Measure the absorbance at the λmax (e.g., 465 nm) against a reagent blank.
-
Construct a calibration curve of absorbance versus cyanide concentration and determine the concentration of the unknown sample.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of Iron(III).
Caption: Formation of the iron(III)-thiocyanate complex.
Caption: Workflow for the indirect determination of cyanide.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 538-17-0 | Benchchem [benchchem.com]
- 5. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. redalyc.org [redalyc.org]
- 9. journals.co.za [journals.co.za]
- 10. publications.drdo.gov.in [publications.drdo.gov.in]
- 11. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]
- 12. datapdf.com [datapdf.com]
- 13. arww.razi.ac.ir [arww.razi.ac.ir]
- 14. Spectrophotometric determination of cyanide in aqueous samples after its conversion to thiocyanate and complexation to ferric-thiocyanate [arww.razi.ac.ir]
Application Notes and Protocols for the Role of Aluminum-Sulfur Compounds in Polymer Synthesis
A-Note-2025-10-31
Topic: Role of Aluminum Thiocyanate and Related Sulfur-Containing Aluminum Complexes in the Synthesis of Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the direct application of this compound as a primary initiator or catalyst in polymer synthesis is not extensively documented in scientific literature, the broader class of aluminum complexes incorporating sulfur-containing ligands, such as thiolates and thioethers, plays a significant role, particularly in the controlled synthesis of polyesters through ring-opening polymerization (ROP). These compounds offer unique catalytic properties that influence polymerization rates, control over polymer molecular weight, and the functionality of the resulting polymer chains. This document provides an overview of the applications and detailed protocols for utilizing these aluminum-sulfur compounds in polymer synthesis.
The inclusion of sulfur-containing ligands in aluminum complexes has been shown to enhance their catalytic performance in comparison to their oxygen-containing counterparts. This enhancement is attributed to the electronic and steric properties of the sulfur atom, which can influence the Lewis acidity of the aluminum center and the lability of the initiating group.
I. Applications in Polymer Synthesis
Aluminum-sulfur complexes are primarily employed as initiators and catalysts in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL) and lactide (LA), to produce biodegradable and biocompatible polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA). These polymers have significant applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and medical implants.
The key roles of aluminum-sulfur complexes in these applications include:
-
Initiation of Polymerization: Aluminum thiolates can initiate ROP through the nucleophilic attack of the thiolate group on the cyclic ester monomer. This process allows for the incorporation of a sulfur-containing end-group on the polymer chain, which can be useful for post-polymerization modification.
-
Catalysis of Polymerization: Aluminum complexes with thioether or other sulfur-containing ligands can act as catalysts, often in the presence of a co-initiator like an alcohol. The sulfur-containing ligand can modulate the catalytic activity of the aluminum center.
-
Control over Polymer Architecture: The use of well-defined aluminum-sulfur complexes can provide good control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity indices). This is crucial for applications where polymer properties need to be precisely tailored.
II. Quantitative Data on Catalytic Performance
The incorporation of sulfur into the ligand structure of aluminum catalysts can significantly enhance their performance in the ring-opening polymerization of ε-caprolactone. The following table summarizes a comparison of the catalytic activities of several aluminum complexes with sulfur-containing ligands versus their oxygen-containing analogues.
| Catalyst System | Monomer | Monomer/Catalyst/Co-initiator Ratio | Temperature (°C) | Time (min) | Conversion (%) | Observed Rate Constant (k_obs) (min⁻¹) | Molecular Weight (M_n) ( g/mol ) | Polydispersity (Đ) | Reference |
| SSi-Al / BnOH | ε-CL | 100 / 1 / 2 | 25 | 35 | 92 | 0.0733 | - | - | [1] |
| O_BHT_-Al / BnOH | ε-CL | 100 / 1 / 2 | 25 | - | - | 0.0196 | - | - | [1] |
| S_dm_-Al / BnOH | ε-CL | 100 / 1 / 2 | 25 | - | - | - | - | - | [1] |
| O_dm_-Al / BnOH | ε-CL | 100 / 1 / 2 | 25 | - | - | - | - | - | [1] |
| S_tBu_-Al / BnOH | ε-CL | 100 / 1 / 2 | 25 | - | - | - | - | - | [1] |
| O_tBu_-Al / BnOH | ε-CL | 100 / 1 / 2 | 25 | - | - | - | - | - | [1] |
| fc(OAlMe₂)₂ | ε-CL | - | - | 40 | 100 | - | - | - | [2] |
| fc_ox_(OAlMe₂)₂ | ε-CL | - | - | 60 | 97 | - | - | - | [2] |
| fcO₂AlMe | ε-CL | - | - | 75 | 100 | - | - | - | [2] |
| fc_ox_O₂AlMe | ε-CL | - | - | 4320 | 45 | - | - | - | [2] |
Note: BnOH = Benzyl alcohol. The data indicates that sulfur-containing aluminum complexes (S-Al) exhibit significantly higher catalytic activity compared to their oxygen-containing counterparts (O-Al). For instance, SSi-Al shows a 3.7-fold increase in k_obs_ compared to O_BHT_-Al.[1] Other comparisons show rate enhancements of 2.2 to 16.4 times for sulfur-containing ligands.[1]
III. Experimental Protocols
This section provides detailed protocols for the synthesis of an aluminum thiolate initiator and its use in the ring-opening polymerization of ε-caprolactone.
Protocol 1: Synthesis of an Aluminum Thiolate Initiator
This protocol describes the synthesis of a representative aluminum thiolate complex, [(MOBT)₂AlMe], which can be used as an initiator for ROP.[3]
Materials:
-
2-Methoxybenzenethiol (MOBT-H)
-
Trimethylaluminum (AlMe₃)
-
Dichloromethane (CH₂Cl₂)
-
Schlenk line and glassware
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 2-methoxybenzenethiol (2 molar equivalents) in dry dichloromethane in a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trimethylaluminum (1 molar equivalent) in dichloromethane to the stirred solution of 2-methoxybenzenethiol.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under vacuum to obtain the aluminum thiolate complex as a solid.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR) to confirm its structure and purity.
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone using an Aluminum Thiolate Initiator
This protocol details the bulk polymerization of ε-caprolactone initiated by a pre-synthesized aluminum thiolate complex.[3]
Materials:
-
ε-Caprolactone (monomer), purified by distillation over CaH₂.
-
Aluminum thiolate initiator (e.g., [(MOBT)₂AlMe] from Protocol 1).
-
Toluene (dry)
-
Schlenk flask and glassware
-
Nitrogen gas (inert atmosphere)
-
Methanol (for quenching)
-
Chloroform (for dissolution)
-
Methanol or hexane (for precipitation)
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add the desired amount of the aluminum thiolate initiator to a dry Schlenk flask.
-
Add the purified ε-caprolactone monomer to the flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
If conducting the polymerization in solution, add dry toluene. For bulk polymerization, no additional solvent is needed.
-
Place the sealed flask in an oil bath preheated to the desired reaction temperature (e.g., 70-110 °C).
-
Stir the reaction mixture for the desired period (e.g., 1-24 hours). Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
After the desired time or monomer conversion is reached, cool the reaction mixture to room temperature.
-
Quench the polymerization by adding a small amount of methanol.
-
Dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by adding the chloroform solution to a non-solvent such as cold methanol or hexane.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine its molecular weight (M_n_) and polydispersity (Đ), and by NMR spectroscopy to confirm its structure.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism for the ring-opening polymerization of ε-caprolactone initiated by an aluminum thiolate complex and a general experimental workflow.
Caption: Mechanism of Ring-Opening Polymerization of ε-Caprolactone.
Caption: General Experimental Workflow for Polymer Synthesis.
References
- 1. Comparison of catalytic activities of aluminum complexes with sulfur and oxygen containing ligands for the ring-opening polymerization of ε-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring-Opening Polymerization of ε-Caprolactone by Using Aluminum Complexes Bearing Aryl Thioether Phenolates: Labile Thioether Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Anhydrous Aluminum Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of anhydrous aluminum thiocyanate, Al(SCN)₃.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of anhydrous this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is a viscous liquid or syrup instead of a solid. | Formation of hydrated this compound due to the presence of water.[1] | Ensure all reactants and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line. |
| Use of a protic solvent (e.g., water, ethanol) that leads to the formation of stable solvates.[2][3] | Employ anhydrous, aprotic solvents such as diethyl ether, acetonitrile, or carbon tetrachloride.[1][4] | |
| Low or no yield of the desired product. | Use of hydrated starting materials. | Use anhydrous aluminum salts (e.g., anhydrous aluminum chloride) and anhydrous thiocyanate salts (e.g., potassium thiocyanate, ammonium thiocyanate). |
| Competing ligand binding from the solvent.[3] | Select a solvent in which the desired product is sparingly soluble to drive the reaction forward via precipitation. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some metathesis reactions can be performed at room temperature or below to minimize side reactions. | |
| Product is highly unstable and decomposes upon isolation. | Inherent thermal instability of the thiocyanate compound.[5] | Isolate the product at low temperatures and store it under an inert, anhydrous atmosphere. |
| Exposure to atmospheric moisture.[1] | Handle the product exclusively in a glovebox or under a dry, inert gas stream. | |
| Contamination of the product with starting materials or byproducts. | Incomplete reaction. | Increase the reaction time or adjust the stoichiometry of the reactants. |
| Inefficient removal of soluble byproducts. | Choose a solvent system where the byproduct (e.g., KCl if using AlCl₃ and KSCN) is insoluble and can be easily removed by filtration. | |
| Difficulty in confirming the formation of the anhydrous product. | The product is amorphous or poorly crystalline. | Utilize characterization techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the N-bonding of the thiocyanate ligand to the aluminum center and the absence of O-H bands from water.[2] Thermogravimetric Analysis (TGA) can also be used to assess thermal stability and the absence of solvated molecules.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of anhydrous this compound so challenging?
A1: The primary challenges in synthesizing anhydrous this compound stem from a few key factors:
-
Formation of Stable Hydrates: this compound readily forms stable hydrates in the presence of water. The complete removal of this water of hydration to yield the anhydrous form is exceptionally difficult.[2][3]
-
Hygroscopic Nature: Anhydrous this compound is extremely sensitive to moisture and will readily absorb water from the atmosphere to form hydrates.[1]
-
Solvent Competition: Many common solvents can act as ligands and coordinate with the aluminum ion, forming stable solvates that are difficult to convert to the anhydrous thiocyanate.[3]
-
Lack of Definitive Characterization: Historically, the successful synthesis and structural characterization of pure, anhydrous this compound have been elusive, leading to a scarcity of established and reliable experimental protocols.[6]
Q2: Can I prepare anhydrous this compound from its hydrated form?
A2: Attempting to dehydrate hydrated this compound by heating is generally not a feasible method.[3] The strong coordination of water molecules to the aluminum center often leads to the decomposition of the compound rather than simple desolvation.
Q3: What are the best starting materials for the synthesis?
A3: The use of anhydrous reactants is crucial. A common approach for synthesizing anhydrous metal thiocyanates is through a salt metathesis (double displacement) reaction in a non-aqueous solvent.[2][3] For anhydrous this compound, suitable starting materials would be:
-
An anhydrous aluminum salt, such as anhydrous aluminum chloride (AlCl₃).
-
An anhydrous thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).
Q4: Which solvents are recommended for the synthesis?
A4: The choice of solvent is critical to prevent the formation of stable solvates. The ideal solvent should be:
-
Anhydrous: To prevent the formation of hydrates.
-
Aprotic: To avoid protonolysis or strong coordination to the aluminum center.
-
Able to dissolve the reactants to some extent while precipitating the desired product or a byproduct.
Based on syntheses of analogous anhydrous metal thiocyanates, suitable solvents to investigate include:
-
Diethyl ether[1]
-
Acetonitrile
-
Carbon tetrachloride[4]
-
Anhydrous lower monohydric alcohols (e.g., ethanol) may be used, but the risk of forming alcoholates exists.[7]
Q5: How can I confirm that I have synthesized the anhydrous form?
A5: Characterization of the product is essential. The following techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This can confirm the coordination of the thiocyanate ligand to the aluminum. Look for the characteristic C-N stretching frequency. The absence of a broad O-H stretching band (around 3200-3500 cm⁻¹) is indicative of the absence of water.[2]
-
Thermogravimetric Analysis (TGA): TGA can determine the thermal stability of the compound and show any weight loss corresponding to the loss of coordinated solvent molecules. A stable baseline until the decomposition temperature suggests an anhydrous, non-solvated product.[2]
-
X-ray Diffraction (XRD): If a crystalline product is obtained, XRD can be used to determine its crystal structure and confirm the absence of coordinated water or solvent molecules.[2]
Experimental Protocols
Illustrative Protocol for the Synthesis of Anhydrous this compound via Salt Metathesis
Disclaimer: This is a generalized protocol based on the synthesis of other anhydrous metal thiocyanates and should be adapted and optimized. All operations should be performed under strictly anhydrous and inert conditions.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous potassium thiocyanate (KSCN)
-
Anhydrous diethyl ether
Procedure:
-
In a glovebox, add a stoichiometric amount of anhydrous aluminum chloride to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous diethyl ether to the flask to create a suspension.
-
In a separate Schlenk flask, dissolve a threefold molar excess of anhydrous potassium thiocyanate in anhydrous diethyl ether.
-
Slowly add the potassium thiocyanate solution to the aluminum chloride suspension at room temperature with vigorous stirring.
-
A precipitate of potassium chloride (KCl) should form.
-
Stir the reaction mixture for 24-48 hours at room temperature.
-
Allow the precipitate to settle, and then filter the mixture under inert atmosphere to remove the KCl.
-
The filtrate contains the soluble this compound.
-
Carefully remove the solvent under reduced pressure to obtain the anhydrous this compound product.
-
Handle and store the final product under an inert atmosphere at all times.
Visualizations
Caption: Experimental workflow for the synthesis of anhydrous this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 538-17-0 | Benchchem [benchchem.com]
- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inorganic chemistry - Suitable solvents to dissolve Aluminum Chloride (anhydrous) without generating Hydrochloric Acid (aqueous or gas) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. US3020123A - Preparation of metal thiocyanates and werner complexes thereof - Google Patents [patents.google.com]
Preventing the hydrolysis of aluminum thiocyanate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of aluminum thiocyanate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: In aqueous solutions, the aluminum ion (Al³⁺) is strongly hydrated, forming [Al(H₂O)₆]³⁺. This complex acts as a weak acid, donating protons (H⁺) to surrounding water molecules in a process called hydrolysis. This leads to the formation of various soluble mono- and polynuclear hydroxyaluminum species (e.g., [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺) and can ultimately result in the precipitation of insoluble aluminum hydroxide (Al(OH)₃), appearing as a white, gelatinous precipitate.[1][2][3][4] This process alters the chemical composition and properties of the this compound solution.
Q2: What are the main factors influencing the hydrolysis of this compound?
A2: The two primary factors that influence the extent of this compound hydrolysis are pH and temperature.
-
pH: Hydrolysis is highly dependent on the pH of the solution. As the pH increases (becomes less acidic), the equilibrium shifts towards the formation of hydroxyaluminum species and aluminum hydroxide precipitate.[1]
-
Temperature: An increase in temperature generally promotes hydrolysis reactions.[1][5]
Q3: How can I prevent the hydrolysis of my this compound solution?
A3: The most effective way to prevent hydrolysis is to maintain a low pH (acidic environment). By keeping the solution acidic, the excess hydrogen ions shift the hydrolysis equilibrium to the left, favoring the stable hydrated aluminum ion, [Al(H₂O)₆]³⁺. The use of an appropriate acidic buffer system can help maintain a stable pH.[6][7][8][9][10]
Q4: What is the ideal pH range to maintain the stability of an this compound solution?
A4: To minimize hydrolysis, the pH of the solution should generally be kept below 4.0. In this acidic range, the predominant species is the hydrated aluminum ion, and the formation of hydroxide precipitates is significantly suppressed.
Q5: Can temperature be used to control hydrolysis?
A5: Yes, lower temperatures can help reduce the rate and extent of hydrolysis.[1][5] If experimentally feasible, preparing and storing the solution at a reduced temperature (e.g., in an ice bath or refrigerator) can enhance its stability.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| A white, gelatinous precipitate forms in the solution. | The pH of the solution is too high, leading to the precipitation of aluminum hydroxide (Al(OH)₃).[2][3][4] | Add a small amount of a dilute strong acid (e.g., 0.1 M HCl or HNO₃) dropwise while stirring until the precipitate dissolves. To prevent re-precipitation, consider adding an appropriate acidic buffer. |
| The solution appears cloudy or opalescent. | This is likely the initial stage of aluminum hydroxide precipitation, indicating that the solution is approaching a pH where hydrolysis is significant.[11] | Immediately check and adjust the pH of the solution to a more acidic range (pH < 4). |
| The experimental results are inconsistent or not reproducible. | The composition of the this compound solution may be changing over time due to ongoing, unmanaged hydrolysis. | Prepare fresh solutions before each experiment. Ensure consistent and proper pH control using a calibrated pH meter and an appropriate buffer system. |
| The pH of the solution increases over time. | The solution may be absorbing atmospheric CO₂, which can affect the pH. Alternatively, the container material may be leaching alkaline substances. | Store the solution in a tightly sealed container. Use high-quality, inert glassware (e.g., borosilicate). |
Data Presentation
Table 1: Hydrolysis Constants for Mononuclear Aluminum Species at 25°C
| Hydrolysis Reaction | log K |
| Al³⁺ + H₂O ⇌ Al(OH)²⁺ + H⁺ | -4.97 |
| Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺ | -9.3 |
| Al³⁺ + 3H₂O ⇌ Al(OH)₃(aq) + 3H⁺ | -15.0 |
| Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺ | -23.0 |
Table 2: Influence of Temperature on the Distribution of Aluminum Hydroxide Species at pH 5
| Species | Relative Concentration at 25°C | Relative Concentration at 0°C |
| Al³⁺ | ~36% | ~84% |
| Al(OH)²⁺ | ~37% | ~13% |
| Al(OH)₂⁺ | ~26% | ~2% |
| Al(OH)₃⁰ | ~1% | ~0% |
(Data derived from available thermodynamic data).[1][5]
Experimental Protocols
Protocol for the Preparation of a Stable 0.1 M this compound Solution
Materials:
-
This compound (Al(SCN)₃)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) or Nitric acid (HNO₃)
-
Acidic buffer solution (e.g., 0.1 M acetate buffer, pH 4)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Initial Dissolution:
-
Weigh the required amount of this compound to prepare the desired volume of a 0.1 M solution.
-
In a volumetric flask, add approximately 80% of the final volume of deionized water.
-
To this water, add a small amount of 0.1 M HCl or HNO₃ to bring the initial pH to approximately 3.5. This pre-acidification helps to prevent initial hydrolysis upon the addition of the aluminum salt.
-
-
Salt Addition:
-
Slowly add the weighed this compound to the acidified water while stirring continuously.
-
Continue stirring until the salt is completely dissolved.
-
-
pH Adjustment and Buffering:
-
Once the salt is dissolved, add the acidic buffer solution to a final concentration that will maintain the desired pH. For example, for a final volume of 1 L, 100 mL of a 1 M acetate buffer at pH 4 can be added, and the final volume adjusted with deionized water.
-
Alternatively, if a buffer is not desired, carefully adjust the pH of the solution to the target range (e.g., pH 3.5-4.0) by adding dilute HCl or HNO₃ dropwise. Use a calibrated pH meter to monitor the pH.
-
-
Final Volume Adjustment:
-
Add deionized water to reach the final desired volume in the volumetric flask.
-
Mix the solution thoroughly.
-
-
Storage:
-
Store the solution in a well-sealed, clean glass container.
-
For enhanced stability, store the solution at a low temperature (e.g., 4°C).
-
Mandatory Visualization
Caption: Workflow for preventing this compound hydrolysis.
References
- 1. Effect of pH on the aluminum salts hydrolysis during coagulation process: formation and decomposition of polymeric aluminum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structure of aluminum hydroxide gel I: initial precipitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Effect of citric acid on aluminum hydrolytic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mt.com [mt.com]
- 8. How do You Prepare a Salt Solution to be used in a Salt Spray Chamber? [prestogroup.com]
- 9. proplate.com [proplate.com]
- 10. Khan Academy [khanacademy.org]
- 11. Effect of crystallization of settled aluminum hydroxide precipitate on "dissolved Al" - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Aluminum Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of aluminum thiocyanate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. | Ensure reactants are thoroughly mixed and allow the reaction to proceed for an adequate duration. Gentle heating can sometimes facilitate the reaction, but temperature should be carefully controlled to prevent decomposition. |
| Formation of Stable Hydrates: this compound readily forms stable hydrates in aqueous solutions, which can be difficult to isolate and can lead to the appearance of a lower yield of the anhydrous product.[1] | Consider performing the synthesis in a non-aqueous solvent such as ethanol or acetonitrile to minimize hydrate formation.[1] If using an aqueous solution, subsequent dehydration of the product will be necessary. | |
| Suboptimal Stoichiometry: An incorrect molar ratio of reactants can leave unreacted starting materials, thus reducing the theoretical yield. | Carefully calculate and use the precise stoichiometric amounts of the aluminum salt and the thiocyanate salt. A slight excess of the thiocyanate salt can sometimes help drive the reaction to completion, but this may complicate purification. | |
| Loss During Work-up and Purification: The product may be lost during filtration, washing, or transfer steps. Additionally, if the byproduct (e.g., KCl) is not effectively removed, it will contaminate the final product, reducing its purity and apparent yield. | Use appropriate filtration techniques (e.g., vacuum filtration) to maximize product recovery. Wash the product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. Recrystallization can be an effective purification method. | |
| Product is an Oily or Gummy Substance | Presence of Excessive Water: The formation of highly hydrated this compound can result in a non-crystalline, oily product. | Minimize the amount of water used as a solvent. If possible, use a non-aqueous solvent. If an oily product is obtained from an aqueous solution, attempt to induce crystallization by cooling, scratching the inside of the flask, or adding a seed crystal. |
| Hygroscopic Nature of the Product: this compound is hygroscopic and can absorb moisture from the atmosphere, leading to a change in its physical state. | Handle the product under anhydrous conditions as much as possible, for example, in a glove box or using a dry nitrogen atmosphere. Store the final product in a desiccator. | |
| Final Product is Contaminated with Byproducts (e.g., KCl, NH₄Cl) | Inadequate Washing: Insufficient washing of the crude product will not effectively remove soluble byproducts. | Wash the filtered product thoroughly with a suitable solvent in which the byproduct is soluble but the this compound is not. For example, if KCl is the byproduct, washing with cold ethanol may be effective as KCl has low solubility in ethanol. |
| Co-precipitation: The byproduct may have precipitated along with the desired product. | Optimize the reaction conditions (e.g., temperature, concentration) to minimize co-precipitation. A controlled, slow addition of one reactant to the other with vigorous stirring can help. Recrystallization of the crude product is a key step to remove co-precipitated impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and accessible method for synthesizing this compound is through a salt metathesis (double displacement) reaction in an aqueous solution.[2] This typically involves reacting a soluble aluminum salt, such as aluminum chloride (AlCl₃) or aluminum sulfate (Al₂(SO₄)₃), with a soluble thiocyanate salt, like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).
Q2: How can I prevent the formation of this compound hydrates?
A2: The formation of stable hydrates is a significant challenge in aqueous syntheses of this compound, and complete desolvation can be difficult.[1] To minimize hydrate formation, it is recommended to conduct the synthesis in a non-aqueous solvent where the reactants are still soluble, such as ethanol.[1] If an aqueous route is necessary, using the minimum amount of water and controlling the temperature can help.
Q3: What is the optimal stoichiometry for the reaction between aluminum chloride and potassium thiocyanate?
A3: The balanced chemical equation for the reaction is: AlCl₃ + 3 KSCN → Al(SCN)₃ + 3 KCl
Therefore, the optimal stoichiometric molar ratio is 1 mole of aluminum chloride to 3 moles of potassium thiocyanate. Using a slight excess of potassium thiocyanate may help to ensure the complete conversion of the aluminum chloride.
Q4: How can I purify the crude this compound product?
A4: Purification is crucial for obtaining a high-purity product and improving the final yield by removing soluble byproducts. A common method is recrystallization. The crude product can be dissolved in a minimum amount of a suitable hot solvent and then allowed to cool slowly. The less soluble this compound will crystallize out, leaving the more soluble impurities in the solution. The choice of solvent is critical; it should be one in which this compound has a high solubility at elevated temperatures and a low solubility at cooler temperatures, while the impurities remain soluble.
Q5: What are the key side reactions to be aware of during the synthesis?
A5: In aqueous solutions, the primary "side reaction" is the formation of various aluminum aquo-thiocyanato complexes, such as [Al(NCS)(H₂O)₅]²⁺. While these are intermediates to the final product, their stability can influence the reaction equilibrium. Hydrolysis of the aluminum salt can also occur, especially if the solution is not sufficiently acidic, leading to the formation of aluminum hydroxide precipitates.
Experimental Protocols
Protocol 1: Synthesis of this compound in Aqueous Solution
This protocol outlines the standard salt metathesis reaction in water.
Materials:
-
Aluminum chloride (AlCl₃), anhydrous
-
Potassium thiocyanate (KSCN)
-
Distilled water
-
Ethanol (for washing)
Procedure:
-
Dissolve Reactants: In separate beakers, dissolve stoichiometric amounts of aluminum chloride and potassium thiocyanate in a minimum amount of distilled water. For example, dissolve 13.3 g (0.1 mol) of AlCl₃ in 50 mL of water and 29.1 g (0.3 mol) of KSCN in 50 mL of water.
-
Reaction: Slowly add the potassium thiocyanate solution to the aluminum chloride solution with constant, vigorous stirring.
-
Precipitation: The reaction mixture may become cloudy as the byproduct, potassium chloride (KCl), may precipitate if its solubility limit is exceeded. The this compound will remain in the solution.
-
Filtration of Byproduct: If a precipitate of KCl forms, it can be removed by filtration.
-
Isolation of Product: The this compound can be isolated by carefully evaporating the water from the filtrate under reduced pressure. This should be done at a low temperature to prevent decomposition.
-
Washing: The resulting solid should be washed with a small amount of cold ethanol to remove any remaining KCl and other soluble impurities.
-
Drying: Dry the final product in a desiccator over a suitable drying agent.
Protocol 2: Synthesis of this compound in a Non-Aqueous Solvent
This protocol aims to minimize the formation of hydrates by using a non-aqueous solvent.
Materials:
-
Aluminum chloride (AlCl₃), anhydrous
-
Potassium thiocyanate (KSCN)
-
Anhydrous ethanol
Procedure:
-
Dissolve Reactants: Dissolve stoichiometric amounts of anhydrous aluminum chloride and potassium thiocyanate in separate flasks containing anhydrous ethanol. Gentle warming may be required to facilitate dissolution.
-
Reaction: Slowly add the potassium thiocyanate solution to the aluminum chloride solution with continuous stirring.
-
Precipitation of Byproduct: Potassium chloride (KCl) is significantly less soluble in ethanol than the reactants and the this compound product. A precipitate of KCl should form.
-
Filtration: After allowing the reaction to proceed to completion (e.g., stirring for 1-2 hours at room temperature), filter the mixture to remove the precipitated KCl.
-
Isolation of Product: The this compound can be recovered from the filtrate by evaporating the ethanol under reduced pressure.
-
Drying: Dry the resulting solid product under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected outcomes and key considerations for the different synthetic approaches.
| Parameter | Aqueous Synthesis (Protocol 1) | Non-Aqueous Synthesis (Protocol 2) |
| Primary Product Form | Hydrated this compound | Anhydrous or less hydrated this compound |
| Main Byproduct | Potassium Chloride (soluble in water) | Potassium Chloride (precipitates in ethanol) |
| Key Challenge | Isolation of product from solution; dehydration | Ensuring anhydrous conditions |
| Purification Strategy | Evaporation followed by washing/recrystallization | Filtration of byproduct, followed by evaporation of solvent |
| Potential Yield Impact | Lower apparent yield if not fully dehydrated | Potentially higher yield of the anhydrous form |
Visualizations
Caption: Salt metathesis reaction for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Aluminum Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude aluminum thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via salt metathesis reactions, can contain several impurities. These include:
-
Unreacted starting materials: Such as aluminum salts (e.g., aluminum chloride, aluminum sulfate) and thiocyanate salts (e.g., potassium thiocyanate, ammonium thiocyanate).[1]
-
By-products of the synthesis reaction: For example, if aluminum chloride and potassium thiocyanate are used, potassium chloride will be a by-product.
-
Hydrolysis products: Aluminum salts are prone to hydrolysis in aqueous solutions, which can lead to the formation of aluminum hydroxide and various polycationic aluminum species.[2][3][4] This is especially relevant as water is a common solvent for the synthesis.[1]
-
Heavy metal ions: Depending on the purity of the starting materials, trace amounts of other metal ions may be present. ICP-OES is a suitable technique for identifying and quantifying such metallic impurities.[5][6][7][8]
-
Adsorbed water: this compound can be hygroscopic, and water can be present as an impurity. Complete desolvation to the anhydrous form can be challenging.[1]
Q2: How can I prevent the hydrolysis of this compound during purification?
A2: Preventing the hydrolysis of aluminum salts in aqueous solutions is crucial for obtaining a pure product. Here are some strategies:
-
pH Control: Maintaining an acidic pH (typically below 6.0) can help to suppress the formation of aluminum hydroxide precipitates.[3]
-
Temperature Management: While heating can increase solubility, it can also promote hydrolysis. Therefore, it is important to use the minimum effective temperature during dissolution steps.
-
Use of Non-Aqueous Solvents: Where possible, using non-aqueous solvents for synthesis and purification can minimize hydrolysis.[1]
-
Coating/Complexing Agents: In some applications, organophosphate coatings have been used to prevent the hydrolysis of aluminum compounds in aqueous media, though this is more common for materials like aluminum nitride.[9][10]
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain the purity of this compound, it should be stored in a tightly sealed container in a cool, dry place. It is important to protect it from moisture, as it can be hygroscopic.[11]
Troubleshooting Guides
Recrystallization Issues
Problem: Low yield of crystals after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the this compound and allow it to cool again. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12][13] |
| The crude material has a high percentage of impurities. | The crude material may require a preliminary purification step, such as a wash with a solvent in which this compound is insoluble, before recrystallization. |
| The solubility of this compound in the chosen solvent is too high even at low temperatures. | Select a different solvent or a solvent mixture where the solubility of this compound is significantly lower at colder temperatures. |
Problem: The recrystallized product is discolored.
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[13] |
| Decomposition of the product at high temperatures. | Ensure the dissolution temperature does not exceed the decomposition temperature of this compound. Use the minimum temperature required to dissolve the solid. |
| Oxidation of impurities. | If trace metal impurities are present, they may oxidize and cause discoloration. Ensure high-purity starting materials are used for the synthesis. |
Solvent Extraction Issues
Problem: Poor separation of the organic and aqueous layers.
| Possible Cause | Troubleshooting Step |
| Formation of an emulsion. | Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of a saturated brine solution can help to break the emulsion. |
| Similar densities of the two phases. | If the densities are very close, consider adding a solvent to the organic phase to alter its density. |
| High concentration of the extracted complex. | Dilute the solution to reduce the concentration of the metal complex, which can sometimes stabilize emulsions. |
Problem: Low extraction efficiency of this compound into the organic phase.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase. | The pH of the aqueous phase is a critical factor in the extraction of metal ions.[14] Adjust the pH to the optimal range for the specific extraction system being used. For some aluminum extractions, a pH around 5.0 has been found to be effective.[15] |
| Insufficient concentration of the extracting agent. | Increase the concentration of the extracting agent in the organic phase. |
| Inadequate mixing of the two phases. | Ensure thorough mixing of the aqueous and organic phases by shaking the separatory funnel for a sufficient amount of time to allow for equilibrium to be reached.[15] |
| Inappropriate solvent selection. | The choice of the organic solvent is crucial for effective extraction.[16] Consider a solvent that has a high partition coefficient for the this compound complex. |
Experimental Protocols
General Recrystallization Protocol for Inorganic Salts
This is a general procedure that can be adapted for the recrystallization of crude this compound. The ideal solvent and specific temperatures will need to be determined experimentally. Water is a likely solvent, given that this compound is soluble in it.[17]
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator.
General Solvent Extraction Protocol for Metal Salts
This protocol provides a general framework for purifying this compound by separating it from aqueous impurities.
Methodology:
-
Preparation of Solutions:
-
Dissolve the crude this compound in an appropriate aqueous solution. The pH of this solution may need to be adjusted to optimize extraction.
-
Prepare the organic phase by dissolving a suitable extracting agent in a water-immiscible organic solvent.
-
-
Extraction:
-
Combine the aqueous solution and the organic phase in a separatory funnel.
-
Shake the funnel vigorously for several minutes to ensure thorough mixing and allow for the transfer of the this compound complex into the organic phase. Periodically vent the funnel to release any pressure buildup.
-
-
Phase Separation:
-
Allow the layers to separate completely.
-
Drain the lower layer and then collect the upper layer in separate flasks.
-
-
Stripping (Back-Extraction):
-
To recover the purified this compound, the organic phase can be "stripped" by shaking it with a fresh aqueous solution of a specific pH or composition that favors the transfer of the this compound back into the aqueous phase.
-
-
Isolation:
-
The purified this compound can then be isolated from the stripping solution, for example, by evaporation of the solvent or by crystallization.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Al(SCN)₃ | [1] |
| Appearance | Yellow powder | [17] |
| Solubility in Water | Soluble | [17] |
| Solubility in Ethanol | Insoluble | [17] |
| Solubility in Ethyl Ether | Insoluble | [17] |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Reference(s) |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantification of trace metal impurities. | [5][6][7][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the coordination mode of the thiocyanate ligand (N-bound vs. S-bound) and to detect the presence of water (by observing O-H stretching and bending vibrations). | [18][19][20][21] |
| Titration | Quantitative analysis of chloride impurities (using Volhard method as a back-titration with thiocyanate) or determination of aluminum concentration. | [22][23][24] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound using solvent extraction.
References
- 1. This compound | 538-17-0 | Benchchem [benchchem.com]
- 2. solvo.bg [solvo.bg]
- 3. Aluminium Drinking Water Treatment Residuals and Their Toxic Impact on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. perkinelmer.com [perkinelmer.com]
- 7. azomining.com [azomining.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Preventing hydrolysis of AlN powders with organophosphate coating in aqueous media | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. praxilabs.com [praxilabs.com]
- 14. soe.unipune.ac.in [soe.unipune.ac.in]
- 15. jetir.org [jetir.org]
- 16. Solvent selection strategies for extractive biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aluminium thiocyanate | 538-17-0 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. analytical chemistry - Determination of chloride content in aluminium chloride by titration - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 23. actachemscand.org [actachemscand.org]
- 24. hiranuma.com [hiranuma.com]
Technical Support Center: Stabilization of Aluminum Thiocyanate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization of aluminum thiocyanate solutions over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by three main factors:
-
pH: Aluminum ions (Al³⁺) in aqueous solutions are prone to hydrolysis, a reaction that is highly dependent on the pH of the solution.[1][2] This can lead to the formation of various soluble polymeric aluminum species and ultimately to the precipitation of aluminum hydroxide (Al(OH)₃).
-
Light Exposure: Thiocyanate ions (SCN⁻) are susceptible to photodegradation, especially when exposed to UV light. This degradation can lead to a decrease in the concentration of the thiocyanate ion and the formation of various byproducts.
-
Temperature: Elevated temperatures can accelerate the degradation of thiocyanate ions through thermal decomposition.
Q2: What are the visible signs of degradation in an this compound solution?
A2: Degradation of an this compound solution can manifest in several ways:
-
Precipitate Formation: The appearance of a white, gelatinous precipitate is a common sign of aluminum hydroxide formation due to the hydrolysis of aluminum ions.
-
Color Change: A change in the color of the solution may indicate the degradation of the thiocyanate ion or the formation of colored complexes with trace metal impurities.
-
Decrease in Assay Value: A quantitative analysis will reveal a decrease in the concentration of this compound over time.
Q3: What is the ideal pH range for maintaining the stability of an this compound solution?
A3: While specific data for this compound is limited, based on the behavior of aluminum salts, maintaining a slightly acidic pH, typically in the range of 4.0 to 5.0, is recommended to minimize the hydrolysis of the aluminum ion. In highly acidic solutions, the thiocyanate ion can also become unstable.
Q4: How can I prevent the photodegradation of my this compound solution?
A4: To prevent photodegradation, it is crucial to protect the solution from light. This can be achieved by:
-
Storing the solution in amber-colored or opaque containers.
-
Wrapping the container with aluminum foil or other light-blocking material.
-
Storing the solution in a dark place, such as a cabinet or refrigerator.
Q5: What are the recommended storage conditions for long-term stability?
A5: For optimal long-term stability, this compound solutions should be stored:
-
In a tightly sealed, amber-colored or opaque container.
-
At a controlled, cool temperature, typically between 2°C and 8°C.
-
In a dark location to prevent photodegradation.
-
At a slightly acidic pH (e.g., pH 4-5).
Troubleshooting Guides
Problem 1: A white precipitate has formed in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Aluminum Ions | 1. Check the pH: The pH of the solution may have shifted to a less acidic or neutral range, promoting the formation of aluminum hydroxide. Measure the pH of the solution. 2. pH Adjustment: If the pH is above 5.0, carefully add a dilute, compatible acid (e.g., nitric acid) dropwise to lower the pH to the recommended range of 4.0-5.0. 3. Filtration: If the precipitate does not redissolve upon pH adjustment, it may be necessary to filter the solution through a 0.22 µm filter to remove the precipitate. Note that this will lower the concentration of aluminum in the solution. 4. Prevention: For future preparations, ensure the initial pH is within the stable range and consider using a suitable buffer system. |
Problem 2: The concentration of my this compound solution is decreasing over time, but there is no visible precipitate.
| Possible Cause | Troubleshooting Steps |
| Photodegradation of Thiocyanate | 1. Review Storage Conditions: Assess whether the solution has been adequately protected from light. 2. Implement Light Protection: Immediately transfer the solution to an amber-colored or opaque container and store it in a dark environment. 3. Quantitative Analysis: Perform a quantitative analysis to determine the remaining concentration of thiocyanate. Spectrophotometric methods can be employed for this purpose. |
| Thermal Degradation of Thiocyanate | 1. Check Storage Temperature: Verify that the solution has not been exposed to elevated temperatures. 2. Controlled Temperature Storage: Store the solution in a refrigerator or a temperature-controlled environment (2-8°C). |
| Slow Hydrolysis | Even at a slightly acidic pH, slow hydrolysis of aluminum ions can occur over extended periods, leading to the formation of soluble polymeric species that are not visible as a precipitate but result in a lower concentration of the active monomeric aluminum species. |
Quantitative Data Summary
Table 1: Factors Affecting Thiocyanate Degradation
| Factor | Effect on Thiocyanate Stability | Reference |
| UV Light | Significant degradation. Complete degradation of a 200 mg/L thiocyanate solution was observed after 4-5 hours of UVC lamp exposure. | [3] |
| Temperature | Increased temperature accelerates degradation. | |
| pH | Degradation rate is pH-dependent. For microbial degradation, the optimal pH was found to be around 6. | |
| Presence of Oxidizing Agents | Can lead to oxidative degradation. |
Table 2: pH-Dependent Hydrolysis of Aluminum Ions
| pH Range | Predominant Aluminum Species and Behavior | Reference |
| < 4.0 | Primarily exists as the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺. Relatively stable against hydrolysis. | |
| 4.0 - 5.0 | Formation of soluble monomeric and polymeric hydroxyaluminum species begins. | |
| 5.0 - 8.0 | Rapid formation of aluminum hydroxide, Al(OH)₃, precipitate. | [2] |
| > 8.0 | Aluminum hydroxide redissolves to form aluminate ions, [Al(OH)₄]⁻. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (0.1 M)
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Potassium thiocyanate (KSCN)
-
Deionized water
-
0.1 M Nitric acid (HNO₃)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Volumetric flasks (amber)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Dissolution of Aluminum Salt: In a 100 mL amber volumetric flask, dissolve 2.414 g of aluminum chloride hexahydrate in approximately 50 mL of deionized water. Stir until fully dissolved.
-
Dissolution of Thiocyanate Salt: In a separate beaker, dissolve 2.915 g of potassium thiocyanate in approximately 30 mL of deionized water.
-
Mixing: Slowly add the potassium thiocyanate solution to the aluminum chloride solution while stirring.
-
pH Adjustment: Measure the pH of the resulting solution. If necessary, adjust the pH to between 4.0 and 4.5 using 0.1 M nitric acid or 0.1 M sodium hydroxide.
-
Final Volume: Bring the solution to a final volume of 100 mL with deionized water.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, amber glass storage bottle.
-
Storage: Store the solution in the dark at 2-8°C.
Protocol 2: Stability Indicating Assay using UV-Vis Spectrophotometry
This method is based on the formation of the colored iron(III) thiocyanate complex to determine the concentration of thiocyanate. A decrease in thiocyanate concentration over time indicates degradation.
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Nitric acid (concentrated)
-
Deionized water
-
This compound solution (sample to be tested)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Ferric Nitrate Reagent: Dissolve 40.4 g of ferric nitrate nonahydrate in approximately 800 mL of deionized water. Carefully add 20 mL of concentrated nitric acid and dilute to 1 L with deionized water. Store in a dark bottle.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of potassium thiocyanate of known concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Preparation: Dilute an aliquot of the this compound solution to be tested to fall within the concentration range of the standard curve.
-
Color Development: To a 10 mL volumetric flask, add 1 mL of the standard or diluted sample solution. Add 5 mL of the ferric nitrate reagent and dilute to the mark with deionized water. Allow the color to develop for 10 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (approximately 480 nm) against a reagent blank.
-
Quantification: Construct a calibration curve from the absorbance of the standard solutions. Determine the concentration of thiocyanate in the sample from the calibration curve.
-
Stability Assessment: Repeat the analysis at specified time intervals (e.g., 0, 1, 3, 6 months) to monitor the change in thiocyanate concentration.
Visualizations
Caption: Hydrolysis pathway of the aluminum ion in aqueous solution.
Caption: Workflow for preparing and testing the stability of this compound solutions.
References
Troubleshooting unexpected color changes in thiocyanate reactions
Technical Support Center: Thiocyanate Reaction Troubleshooting
This guide provides answers to frequently asked questions and troubleshooting advice for unexpected color changes and other issues encountered during thiocyanate-based assays, particularly the iron(III) thiocyanate reaction.
Frequently Asked Questions (FAQs)
Q1: Why did my blood-red iron(III) thiocyanate solution unexpectedly turn yellow or colorless?
This is a common issue that typically points to a shift in the chemical equilibrium away from the colored complex, [Fe(SCN)]²⁺. The primary causes are:
-
Temperature Increase: The formation of the iron(III) thiocyanate complex is an exothermic reaction.[1][2] Increasing the temperature favors the reverse reaction, causing the complex to dissociate back into pale yellow Fe³⁺(aq) ions and colorless SCN⁻(aq) ions.[1][3]
-
Presence of Competing Ions: Certain ions can react with either Fe³⁺ or SCN⁻, removing them from the equilibrium and causing the red color to fade.
-
Anions that complex with Iron(III): Ions like phosphate (PO₄³⁻), fluoride (F⁻), and hydroxide (OH⁻) form stable, often colorless, complexes with Fe³⁺, reducing its availability to react with thiocyanate.[4][5][6]
-
Cations that precipitate Thiocyanate: Silver (Ag⁺) and mercury(II) (Hg²⁺) ions will react with thiocyanate to form insoluble precipitates (e.g., AgSCN), removing SCN⁻ from the solution and shifting the equilibrium to the left.[3][5]
-
-
Reduction of Iron(III): If a reducing agent (e.g., Sn²⁺, sulfites) is present, it can reduce the Fe³⁺ ions to Fe²⁺ ions.[1][3][4] Since Fe²⁺ does not form a colored complex with thiocyanate, the red color will disappear.
-
High Acidity: While an acidic medium is required, extremely high acid concentrations can affect the stability of the complex.[7]
Q2: My solution color is much darker or more intense than expected. What could be the cause?
An overly intense red color indicates that the equilibrium has shifted significantly to the right, favoring the formation of the [Fe(SCN)]²⁺ complex. This is usually due to an unexpectedly high concentration of one or both of the reactants, Fe³⁺ or SCN⁻.[1][2][5] Double-check the concentrations of your stock solutions and the volumes used.
Q3: Why did my solution become cloudy or form a precipitate after adding reagents?
Cloudiness or precipitation is almost always caused by an interfering ion.
-
White Precipitate: This is commonly observed upon the addition of ions like silver (Ag⁺) or phosphate (HPO₄²⁻/PO₄³⁻). Silver ions precipitate with thiocyanate to form AgSCN(s), while phosphate can precipitate with iron(III) as FePO₄(s).[3][5]
-
Other Precipitates: Depending on the sample matrix, other ions could be present that form insoluble salts with iron or thiocyanate.
Q4: The solution briefly turned red and then became green. What happened?
This specific color change often occurs in samples containing a reducing agent. Initially, the Fe³⁺ reacts with SCN⁻ to form the red [Fe(SCN)]²⁺ complex. However, the reducing agent then converts the Fe³⁺ to Fe²⁺. The resulting solution is a mix of the remaining red Fe³⁺ complex and the newly formed pale-green Fe²⁺ ions, which appears as a green or greenish-brown solution.[8]
Q5: What are the optimal experimental conditions for a stable iron(III) thiocyanate reaction?
For a stable and reproducible color, the following conditions are recommended:
-
pH: The reaction is favored in an acidic medium, with an optimal pH of around 2. Using hydrochloric acid (HCl) is often recommended.[9] Sulfuric and acetic acids should be avoided as sulfate and acetate ions can interfere by complexing with iron(III).[9]
-
Temperature: The reaction should be carried out at a stable, cool temperature (e.g., room temperature, 20-25°C).[9] Avoid heating, as this will shift the equilibrium to the left and reduce color intensity.[1][2]
-
Time: Allow sufficient time for the color to fully develop and stabilize. A reaction time of at least 15-50 minutes is often suggested before measurement.[9]
Data Presentation
Table 1: Factors Influencing the Iron(III) Thiocyanate Equilibrium
| Factor | Change | Effect on Equilibrium (Fe³⁺ + SCN⁻ ⇌ [Fe(SCN)]²⁺) | Observed Color Change |
| Concentration | Increase [Fe³⁺] | Shifts Right | Becomes more intensely red.[1][5] |
| Increase [SCN⁻] | Shifts Right | Becomes more intensely red.[1][5] | |
| Decrease [Fe³⁺] | Shifts Left | Red color fades, becomes more yellow.[1][3] | |
| Decrease [SCN⁻] | Shifts Left | Red color fades, becomes more yellow/colorless.[3][5] | |
| Temperature | Increase | Shifts Left (Exothermic forward reaction) | Red color fades, becomes more yellow.[1][2][3] |
| Decrease | Shifts Right | Becomes more intensely red.[1] | |
| pH | Optimal pH ~2 | Favors complex formation | Stable, intense red color.[9] |
| Increase pH (less acidic) | Can lead to Fe(OH)₃ precipitation | Red color fades, solution may become cloudy. |
Table 2: Common Interfering Substances and Mitigation Strategies
| Substance Class | Examples | Type of Interference | Observed Effect | Mitigation Strategy |
| Reducing Agents | Sn²⁺, SO₃²⁻, Ascorbic Acid | Reduces Fe³⁺ to Fe²⁺ | Red color fades to yellow, colorless, or green.[1][8] | Pre-oxidation of the sample; use of a mild oxidant if it doesn't affect SCN⁻.[8] |
| Complexing Agents | F⁻, PO₄³⁻, OH⁻, SO₄²⁻, Acetate | Form stable complexes with Fe³⁺ | Prevents or reverses formation of the red [Fe(SCN)]²⁺ complex.[3][4][5][9] | Adjust pH to ~2; use a non-interfering acid (HCl); ion-exchange chromatography. |
| Precipitating Agents | Ag⁺, Hg²⁺, Pb²⁺ | Form insoluble precipitates with SCN⁻ | Red color fades and a precipitate forms.[3][5] | Remove interfering cations prior to analysis (e.g., by precipitating with chloride). |
| Oxidizing Agents | HNO₃, Permanganate | Can oxidize SCN⁻ | May cause fading of color or formation of other colored byproducts.[10] | Avoid strong oxidizers in the final reaction mixture. Use permanganate only for pre-oxidation of Fe²⁺ and ensure it is fully consumed. |
Visualizations
Caption: Troubleshooting flowchart for unexpected color changes.
Caption: Factors affecting the iron(III) thiocyanate equilibrium.
Standard Experimental Protocol: Colorimetric Determination of Iron(III)
This protocol provides a general methodology for determining the concentration of iron(III) using thiocyanate colorimetry.
1. Reagent Preparation:
-
Iron(III) Stock Solution (e.g., 100 ppm Fe³⁺): Prepare by dissolving a precise mass of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) in deionized water containing a small amount of hydrochloric acid (e.g., 1 M HCl) to prevent hydrolysis of Fe³⁺. Dilute to the final volume in a volumetric flask.
-
Standard Solutions (e.g., 1-10 ppm): Prepare a series of standard solutions by accurately diluting the stock solution.
-
Ammonium or Potassium Thiocyanate Solution (e.g., 1 M): Dissolve the required mass of NH₄SCN or KSCN in deionized water and dilute to the final volume.[11]
-
Hydrochloric Acid (e.g., 2 M): For acidifying samples and standards.
2. Sample Preparation:
-
If your sample contains solid material, dissolve it in a known volume of HCl.
-
If your sample contains iron as Fe²⁺, it must be oxidized to Fe³⁺. Add 0.15 M potassium permanganate (KMnO₄) solution dropwise until a faint, persistent pink color is observed.
-
Dilute the sample with deionized water to bring the expected iron concentration within the range of your standard solutions.
3. Procedure:
-
Pipette a fixed volume (e.g., 10 mL) of each standard solution, the prepared unknown sample, and a blank (deionized water) into separate, labeled beakers or flasks.[11]
-
To each container, add a fixed volume of the thiocyanate solution (e.g., 10 mL). The volume should be sufficient to ensure thiocyanate is in excess.[11]
-
Add acid if not already present to achieve a final pH of approximately 2.
-
Swirl to mix thoroughly.
-
Allow the solutions to stand for a minimum of 15 minutes at room temperature for the color to stabilize.
4. Measurement:
-
Set the spectrophotometer or colorimeter to a wavelength of approximately 480 nm (the λ-max for the [Fe(SCN)]²⁺ complex) or use a blue filter.[11]
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown sample.
-
Plot a calibration curve of Absorbance vs. Concentration for the standard solutions.
-
Use the absorbance of the unknown sample to determine its concentration from the calibration curve.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. brainly.com [brainly.com]
- 3. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]
- 4. m.youtube.com [m.youtube.com]
- 5. Equilibrium of Iron (III) Thiocyanate | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. A study of the formation and stability of the iron(III)-thiocyanate complex in acidic media - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Sciencemadness Discussion Board - reaction between thiocyanate and nitric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. edu.rsc.org [edu.rsc.org]
Technical Support Center: Optimizing Aluminum Thiocyanate Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of the aluminum thiocyanate complex.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no color development | 1. Incorrect pH: The pH of the solution is critical. If the pH is too high (neutral or alkaline), aluminum will precipitate as aluminum hydroxide [Al(OH)₃], preventing it from reacting with thiocyanate. If the pH is too low, the formation of the complex may be hindered. 2. Insufficient thiocyanate concentration: The concentration of the thiocyanate reagent may be too low to form a sufficient amount of the colored complex for detection. 3. Low aluminum concentration: The concentration of aluminum in the sample may be below the detection limit of the method. | 1. Optimize pH: Adjust the pH of the solution to an acidic range, ideally between 2.0 and 4.0. Use a pH meter to verify and adjust the pH with dilute HCl or NaOH. 2. Increase thiocyanate concentration: Ensure an adequate excess of the thiocyanate reagent is used. Prepare a fresh, higher concentration solution of potassium or ammonium thiocyanate. 3. Concentrate the sample: If possible, concentrate the sample to increase the aluminum concentration. |
| Fading or unstable color | 1. Photochemical decomposition: The this compound complex may be susceptible to degradation upon exposure to light. 2. Presence of reducing agents: Reducing agents in the sample can reduce Fe(III) impurities (a common interference) to Fe(II), which does not form a colored complex with thiocyanate, leading to a perceived fading if iron interference was contributing to the color. | 1. Minimize light exposure: Conduct the experiment away from direct sunlight and store the solutions in the dark. Measure the absorbance promptly after color development. 2. Oxidize interferences: If reducing agents are suspected, a mild oxidizing agent can be carefully added. However, this should be done with caution as it can also affect the thiocyanate ligand. |
| Inconsistent or non-reproducible results | 1. Variable pH: Small variations in pH between samples can lead to significant differences in complex formation and absorbance readings. 2. Temperature fluctuations: The complex formation can be temperature-dependent. 3. Interference from other ions: The presence of interfering ions in the sample matrix can affect the complex formation. | 1. Use a buffer: Employ a suitable buffer solution (e.g., a glycine-HCl buffer) to maintain a constant pH across all samples and standards. 2. Maintain constant temperature: Perform all experiments at a constant and recorded temperature. 3. Use masking agents: Identify potential interfering ions and use appropriate masking agents. For example, ascorbic acid can be used to mask iron interference.[1][2][3] |
| Precipitate formation | 1. High pH: As mentioned, a pH above the optimal range will cause the precipitation of aluminum hydroxide. 2. Insolubility of salts: High concentrations of salts in the sample or reagents may lead to precipitation. | 1. Adjust to acidic pH: Ensure the final solution is in the acidic pH range (2.0-4.0). 2. Dilute the sample: If high salt concentration is the issue, diluting the sample may resolve the problem, provided the aluminum concentration remains within the detectable range. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the this compound complex?
A1: While a definitive, universally cited optimal pH is not available in the literature for this specific complex, experimental evidence for analogous metal-thiocyanate complexes and the general chemistry of aluminum in aqueous solutions strongly suggest an acidic pH is optimal. A pH range of 2.0 to 4.0 is recommended to ensure the predominance of the Al³⁺ species and prevent the precipitation of aluminum hydroxide, which occurs at higher pH values. For similar metal thiocyanate complexes, such as with iron(III), a pH of 2 has been shown to provide the highest stability and absorbance.
Q2: What is the wavelength of maximum absorbance (λmax) for the this compound complex?
A2: The specific λmax for the this compound complex is not widely reported. However, based on the electronic transitions of similar metal-thiocyanate complexes, the λmax is expected to be in the ultraviolet (UV) region, likely between 300 and 350 nm . It is crucial to determine the λmax experimentally by scanning the spectrum of the formed complex in your specific experimental conditions.
Q3: What are the common interfering ions in the spectrophotometric determination of aluminum with thiocyanate, and how can they be masked?
A3: The most common interfering ion is iron(III) , which forms a blood-red complex with thiocyanate and has a strong absorbance in the visible region (around 460 nm).[4] This can lead to significantly overestimated aluminum concentrations. Titanium(IV) can also interfere. To mitigate these interferences, a masking agent such as ascorbic acid can be added to the sample solution before the addition of the thiocyanate reagent.[1][2][3] Ascorbic acid reduces Fe(III) to Fe(II), which does not form a colored complex with thiocyanate.
Q4: How can I prepare a calibration curve for the quantitative analysis of aluminum?
A4: To prepare a calibration curve, you will need a standard stock solution of a known aluminum concentration. From this stock solution, prepare a series of dilutions with varying, known concentrations of aluminum. Treat each standard dilution with the same reagents (e.g., masking agent, thiocyanate solution) and under the same conditions (pH, temperature, reaction time) as your unknown sample. Measure the absorbance of each standard at the predetermined λmax. Finally, plot a graph of absorbance versus aluminum concentration. The concentration of aluminum in your unknown sample can then be determined from its absorbance value using the calibration curve.
Experimental Protocol: Spectrophotometric Determination of Aluminum with Thiocyanate
This protocol provides a general methodology. Optimization of specific parameters may be required for your experimental setup.
1. Reagents and Solutions:
-
Standard Aluminum Solution (100 ppm): Dissolve a precisely weighed amount of high-purity aluminum wire or an aluminum salt (e.g., AlCl₃·6H₂O) in a minimal amount of dilute HCl and dilute to a known volume with deionized water.
-
Thiocyanate Reagent (e.g., 2 M KSCN or NH₄SCN): Dissolve the appropriate amount of potassium thiocyanate or ammonium thiocyanate in deionized water.
-
Ascorbic Acid Solution (e.g., 5% w/v): Dissolve ascorbic acid in deionized water. Prepare this solution fresh daily.
-
Hydrochloric Acid (HCl, 0.1 M): For pH adjustment.
-
Sodium Hydroxide (NaOH, 0.1 M): For pH adjustment.
-
(Optional) Buffer Solution (pH 3.0): Prepare a suitable buffer (e.g., glycine-HCl) to maintain a constant pH.
2. Procedure:
-
Sample Preparation: Prepare your sample solution. If solids are present, filter the sample.
-
Aliquoting: Pipette a known volume of the sample or standard solution into a volumetric flask.
-
Masking of Interferences: Add a sufficient volume of the ascorbic acid solution to the flask and mix well. Allow a few minutes for the reduction of any interfering Fe(III).
-
pH Adjustment: Adjust the pH of the solution to the optimal range (e.g., pH 3.0) using 0.1 M HCl or 0.1 M NaOH, or by adding the buffer solution.
-
Complex Formation: Add an excess of the thiocyanate reagent to the flask.
-
Dilution: Dilute the solution to the mark with deionized water and mix thoroughly.
-
Incubation: Allow the solution to stand for a fixed period (e.g., 15-30 minutes) at a constant temperature to ensure complete complex formation.
-
Spectrophotometric Measurement:
-
Determine the λmax of the this compound complex by scanning the spectrum of one of the standard solutions from 200 to 400 nm.
-
Measure the absorbance of all standards and samples at the determined λmax using a suitable blank (a solution containing all reagents except aluminum).
-
3. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding aluminum concentrations.
-
Determine the concentration of aluminum in the sample from the calibration curve.
Data Presentation
Effect of pH on the Absorbance of the this compound Complex (Illustrative Data)
| pH | Absorbance (at λmax) | Observations |
| 1.0 | 0.250 | Clear solution, some color development. |
| 2.0 | 0.450 | Clear solution, significant color development. |
| 3.0 | 0.580 | Clear solution, maximum color intensity. |
| 4.0 | 0.520 | Clear solution, slightly less color intensity. |
| 5.0 | 0.350 | Clear solution, noticeable decrease in color. |
| 6.0 | 0.150 | Slight turbidity may start to appear. |
| 7.0 | 0.050 | White precipitate (Al(OH)₃) observed. |
| 8.0 | < 0.010 | Significant precipitation, no color in the supernatant. |
Note: This table presents hypothetical data to illustrate the expected trend. The optimal pH and absorbance values should be determined experimentally.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of aluminum.
Caption: Troubleshooting logic for this compound complex formation.
References
- 1. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 3. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods Using Iron(III) Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for analytical methods employing the iron(III) thiocyanate complex. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the iron(III) thiocyanate analytical method?
The iron(III) thiocyanate method is a colorimetric technique based on the reaction between iron(III) ions (Fe³⁺) and thiocyanate ions (SCN⁻) to form a distinct blood-red complex, primarily [Fe(SCN)(H₂O)₅]²⁺.[1] The intensity of the color is directly proportional to the concentration of the complex, which can be quantified using a spectrophotometer at a wavelength of approximately 470-480 nm.[2][3] This reaction can be used for the direct determination of either iron(III) or thiocyanate.[1][3]
An important application of this method is the indirect determination of fluoride ions (F⁻). Fluoride ions form a more stable, colorless complex with iron(III) ([FeF₆]³⁻).[4][5] When fluoride is added to the red iron(III) thiocyanate solution, the fluoride ions displace the thiocyanate ligands, causing a decrease in the red color (bleaching).[4][6] The extent of this color bleaching is proportional to the concentration of fluoride in the sample.
Q2: What is the optimal pH for the formation of the iron(III) thiocyanate complex?
The optimal pH for the formation and stability of the iron(III) thiocyanate complex is around 2.[2] It is recommended to use a dilute acid solution, such as hydrochloric acid (HCl), to maintain this pH.[2] At a higher pH, iron(III) can precipitate as iron(III) hydroxide, removing it from the solution and leading to inaccurate results. At a very low pH, the complex formation can also be affected.[7]
Q3: How can I improve the stability of the iron(III) thiocyanate complex?
The iron(III) thiocyanate complex can be unstable and prone to fading. To improve its stability:
-
Maintain Optimal pH: Ensure the pH of the solution is around 2.[2]
-
Use an Oxidizing Agent: The fading can be due to the reduction of Fe(III) to Fe(II) by the thiocyanate ion itself. The addition of a small amount of an oxidizing agent, such as potassium permanganate (KMnO₄), can help to maintain the iron in the +3 oxidation state and improve the stability of the complex.[8]
-
Control Temperature: The reaction is temperature-dependent, so ensure that all measurements are carried out at a constant temperature.[7]
Troubleshooting Guide
Issue 1: The red color of the iron(III) thiocyanate complex is faint or does not develop.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of the solution is approximately 2. Adjust with dilute HCl if necessary.[2] |
| Presence of Reducing Agents | Reducing agents in the sample may be converting Fe(III) to Fe(II), which does not form a colored complex with thiocyanate.[9] Consider pre-treating the sample with a mild oxidant. Diluting the sample may also mitigate the interference.[9] |
| Presence of Interfering Anions | Anions such as phosphate, sulfate, or fluoride can form stable, colorless complexes with Fe(III), preventing the formation of the red thiocyanate complex.[7][10] Refer to the interference mitigation section below. |
| Insufficient Reagent Concentration | Ensure that the concentrations of both the iron(III) and thiocyanate stock solutions are correct and that they have been added in the appropriate amounts. |
Issue 2: The absorbance readings are inconsistent or drifting.
| Possible Cause | Troubleshooting Steps |
| Unstable Complex | The iron(III) thiocyanate complex is known to fade over time. Take absorbance readings at a consistent time after mixing the reagents. To enhance stability, consider adding a mild oxidizing agent like KMnO₄.[8] |
| Temperature Fluctuations | The equilibrium of the complex formation is temperature-sensitive.[7] Ensure that the spectrophotometer and all solutions are at a constant temperature. |
| Photodegradation | Prolonged exposure to the spectrophotometer's light source can sometimes cause the complex to degrade. Minimize the time the cuvette is in the light path. |
Issue 3: In fluoride analysis, the bleaching of the red color is not proportional to the fluoride concentration.
| Possible Cause | Troubleshooting Steps |
| Presence of Interfering Cations | Cations like aluminum(III) can form strong complexes with fluoride, preventing it from reacting with the iron(III) thiocyanate complex.[6][10] Use a masking agent such as (1,2-cyclohexylenedinitrilo)tetraacetic acid (CDTA) in a buffer solution to chelate these interfering cations.[10][11] |
| Incorrect pH | The formation of the iron-fluoride complex is also pH-dependent. Ensure the pH is maintained at the level specified in the protocol. |
Common Interferences and Mitigation Strategies
The accuracy of analyses using the iron(III) thiocyanate method can be affected by various ions that may be present in the sample matrix.
Cationic Interferences
Polyvalent cations can interfere by forming complexes with either thiocyanate or, in the case of fluoride analysis, with fluoride ions.
| Interfering Cation | Effect | Mitigation Strategy |
| Aluminum(III) | Forms a stable, colorless complex with fluoride, leading to underestimation of fluoride concentration.[10] | Use a masking agent like CDTA in the buffer solution.[10][11] An alternative is an extractive procedure using oxine in chloroform.[6] |
| Iron(III) (in excess in sample for fluoride analysis) | High concentrations of Fe(III) in the original sample can affect the initial color intensity. | The use of a CDTA-containing buffer will complex the excess iron.[10] |
Anionic Interferences
Anions that form stable complexes with iron(III) can interfere by competing with the thiocyanate ligand, leading to a decrease in the intensity of the red color.
| Interfering Anion | Effect | Mitigation Strategy |
| Phosphate (PO₄³⁻) | Forms a stable, colorless complex with Fe(III), reducing the concentration of the [Fe(SCN)]²⁺ complex. | Dilution of the sample. Method of standard additions. |
| Sulfate (SO₄²⁻) | Forms a weak complex with Fe(III), which can cause minor interference at high concentrations.[7] | Dilution of the sample. |
| Chloride (Cl⁻) | Can form weak complexes with Fe(III) at high concentrations, potentially affecting the equilibrium of the thiocyanate complex.[7] | Prepare standards with a similar chloride concentration to the samples if possible. |
Quantitative Data on Interferences
The following table summarizes the tolerance limits for some common interfering ions in the analysis of fluoride using the iron(III) thiocyanate bleaching method.
| Interfering Ion | Tolerance Limit | Conditions/Notes | Reference |
| Aluminum(III) | Up to 10,000 µg/L | Allow the solution to stand for at least 2 hours before measurement. | [10] |
| Iron(III) | Up to 10,000 µg | When using a buffer containing CDTA. | [10] |
| Chromium(VI), Cadmium(II), Nickel(II) | < 5,000 µg/L | Higher concentrations can be tolerated if the fluoride concentration exceeds 1.0 mg/L. | [10] |
| Cyanide, Phosphate | Up to 10 mg/L | Allow the sample to stand overnight. | [10] |
| Iron, Zinc, Lead | Up to 10,000 µg/L | Allow the sample to stand overnight. | [10] |
Experimental Protocol: Determination of Fluoride by Bleaching of the Iron(III) Thiocyanate Complex
This protocol is a representative example for the indirect spectrophotometric determination of fluoride.
1. Reagents and Solutions
-
Standard Fluoride Solution (100 mg/L): Dissolve 0.2210 g of anhydrous sodium fluoride (NaF) in deionized water and dilute to 1 L.
-
Iron(III) Nitrate Solution (0.01 M): Dissolve 4.04 g of Fe(NO₃)₃·9H₂O in deionized water, add 1 mL of concentrated nitric acid, and dilute to 1 L.
-
Potassium Thiocyanate Solution (0.1 M): Dissolve 9.718 g of KSCN in deionized water and dilute to 1 L.
-
Iron(III) Thiocyanate Reagent: Mix equal volumes of the 0.01 M Iron(III) Nitrate solution and the 0.1 M Potassium Thiocyanate solution. Prepare this solution fresh daily.
-
Hydrochloric Acid (HCl) Solution (1 M): Dilute 83.3 mL of concentrated HCl to 1 L with deionized water.
2. Preparation of Calibration Standards
-
Prepare a series of fluoride standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0 mg/L) by diluting the 100 mg/L standard fluoride solution.
-
Into a series of 50 mL volumetric flasks, pipette 10 mL of each fluoride standard.
-
To each flask, add 5 mL of the freshly prepared Iron(III) Thiocyanate reagent and 5 mL of 1 M HCl.
-
Dilute to the mark with deionized water and mix well.
-
Prepare a blank solution containing 5 mL of the Iron(III) Thiocyanate reagent and 5 mL of 1 M HCl in a 50 mL volumetric flask, diluted to the mark with deionized water.
3. Sample Preparation
-
If the sample contains interfering ions, pre-treatment is necessary (see Mitigation Strategies above).
-
Pipette 10 mL of the sample into a 50 mL volumetric flask.
-
Add 5 mL of the Iron(III) Thiocyanate reagent and 5 mL of 1 M HCl.
-
Dilute to the mark with deionized water and mix well.
4. Spectrophotometric Measurement
-
Set the spectrophotometer to a wavelength of 480 nm.[4]
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each of the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the absorbance versus the fluoride concentration for the standards.
-
Determine the concentration of fluoride in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for fluoride determination.
Caption: Logical relationships of common interferences.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. epa.gov [epa.gov]
Technical Support Center: Aluminum Thiocyanate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments involving aluminum thiocyanate solutions, particularly the issue of precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy and forming a precipitate?
A1: The precipitation in your this compound solution is most likely due to the formation of aluminum hydroxide, Al(OH)₃. This occurs because the aluminum ion (Al³⁺) in aqueous solution is highly prone to hydrolysis, a reaction with water that produces insoluble aluminum hydroxide. This process is highly dependent on the pH of the solution.
Q2: At what pH does aluminum hydroxide precipitation typically occur?
A2: Aluminum hydroxide precipitation is most significant in the pH range of 4.5 to 7. In acidic solutions with a pH below 4, the aluminum ion remains in solution as the hydrated ion, [Al(H₂O)₆]³⁺. In highly alkaline solutions, the precipitate can redissolve to form soluble aluminate complexes.
Q3: Can the concentration of my this compound solution contribute to precipitation?
A3: Yes, higher concentrations of this compound can increase the likelihood of precipitation, especially if the pH is not carefully controlled. At higher concentrations, the solution is more likely to become supersaturated with respect to aluminum hydroxide as the pH fluctuates.
Q4: Does temperature affect the stability of my this compound solution?
A4: Temperature can influence the rate of hydrolysis and the solubility of aluminum hydroxide. Increased temperatures can accelerate the hydrolysis of the aluminum ion, potentially leading to faster precipitation.
Q5: How does the ratio of thiocyanate to aluminum ions affect the solution's stability?
A5: The molar ratio of thiocyanate (SCN⁻) to aluminum (Al³⁺) ions plays a crucial role in the stability of the solution. A higher molar ratio of thiocyanate to aluminum can favor the formation of more stable, soluble this compound complexes, such as [Al(NCS)(H₂O)₅]²⁺, [Al(NCS)₂(H₂O)₄]⁺, and Al(NCS)₃(H₂O)₃.[1] This complexation can help to keep the aluminum ions in solution and prevent the formation of aluminum hydroxide. Neutral this compound complexes are more prevalent at a thiocyanate to aluminum molar ratio of 4:1 or greater.[1]
Troubleshooting Guides
Issue: Precipitate formation in an aqueous this compound solution.
This guide provides a step-by-step approach to diagnose and resolve precipitation issues.
Step 1: Measure the pH of the Solution
-
Procedure: Use a calibrated pH meter to accurately measure the pH of your this compound solution.
-
Analysis: If the pH is between 4.5 and 7, it is highly likely that the precipitate is aluminum hydroxide.
-
Corrective Action: Adjust the pH of the solution to be below 4.0 using a dilute acid (e.g., 0.1 M HCl or HNO₃). Add the acid dropwise while stirring to avoid overshooting the target pH.
Step 2: Adjust the Molar Ratio of Thiocyanate to Aluminum
-
Procedure: Calculate the current molar ratio of thiocyanate to aluminum in your solution.
-
Analysis: If the molar ratio is low (e.g., less than 3:1), there may not be enough thiocyanate ions to form stable, soluble complexes with the aluminum ions.
-
Corrective Action: Increase the concentration of thiocyanate by adding a soluble thiocyanate salt, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN). Aim for a molar ratio of at least 4:1 (SCN⁻:Al³⁺) to promote the formation of the more stable, neutral complex.[1]
Step 3: Control the Temperature
-
Procedure: Note the temperature at which you are preparing and storing your solution.
-
Analysis: Elevated temperatures can increase the rate of hydrolysis.
-
Corrective Action: Prepare and store the solution at room temperature or below, if experimentally permissible. Avoid heating the solution unless a specific protocol requires it.
Step 4: Filter the Solution
-
Procedure: If a precipitate has already formed and pH adjustment is not sufficient to redissolve it, you may need to filter the solution.
-
Analysis: This will remove the insoluble aluminum hydroxide.
-
Corrective Action: Use a 0.22 µm or 0.45 µm syringe filter or vacuum filtration apparatus to clarify the solution. After filtration, immediately adjust the pH of the filtrate to below 4.0 to prevent further precipitation.
Experimental Protocols
Protocol for the Preparation of a Stable this compound Solution (0.1 M)
This protocol outlines the steps to prepare a stable aqueous solution of this compound, minimizing the risk of precipitation.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) or Nitric acid (HNO₃)
-
Volumetric flasks
-
Stir plate and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare a 0.1 M Aluminum Chloride Stock Solution:
-
Dissolve the appropriate mass of aluminum chloride hexahydrate in deionized water in a volumetric flask.
-
Add a few drops of 0.1 M HCl or HNO₃ to the water before adding the aluminum salt to ensure the initial pH is acidic.
-
Mix until the salt is completely dissolved and bring the solution to the final volume with deionized water.
-
-
Prepare a 0.4 M Thiocyanate Stock Solution:
-
Dissolve the appropriate mass of sodium or potassium thiocyanate in deionized water in a separate volumetric flask.
-
Mix until the salt is completely dissolved and bring the solution to the final volume with deionized water.
-
-
Prepare the Final this compound Solution:
-
In a beaker with a stir bar, add the desired volume of the 0.1 M aluminum chloride stock solution.
-
While stirring, slowly add the 0.4 M thiocyanate stock solution to achieve the desired final concentration of this compound and a 4:1 molar ratio of thiocyanate to aluminum.
-
Monitor the pH of the solution continuously. If the pH rises above 4.0, add 0.1 M HCl or HNO₃ dropwise to maintain the pH below this level.
-
Once all the thiocyanate solution has been added and the pH is stable below 4.0, transfer the solution to a clean, labeled storage bottle.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| pH | < 4.0 | Prevents the hydrolysis of Al³⁺ and subsequent precipitation of Al(OH)₃. |
| Molar Ratio (SCN⁻:Al³⁺) | ≥ 4:1 | Promotes the formation of stable, soluble this compound complexes.[1] |
| Temperature | Room Temperature (approx. 25°C) | Avoids accelerating the rate of hydrolysis that can occur at elevated temperatures. |
Visualizations
Caption: Logical diagram illustrating the competing pathways of precipitation and stabilization for aluminum ions in an aqueous thiocyanate solution.
Caption: A troubleshooting workflow for addressing precipitation in this compound solutions.
References
Improving the shelf life of solid aluminum thiocyanate
Technical Support Center: Solid Aluminum Thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of solid this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned from a yellow powder into a clumpy or discolored substance. What is the likely cause?
A1: The most probable cause is exposure to moisture. Solid this compound is hygroscopic, meaning it readily absorbs water vapor from the atmosphere.[1] This can cause the powder to clump, change color, and potentially undergo chemical degradation. It is also possible that the material has been exposed to high temperatures, which can cause thermal decomposition.[2]
Q2: What are the primary degradation pathways for solid this compound?
A2: The two main degradation pathways are hydrolysis from absorbed moisture and thermal decomposition.
-
Hydrolysis: In the presence of water, this compound can hydrolyze. The aluminum cation (Al³⁺) is a Lewis acid and can react with water.[3] The thiocyanate anion (SCN⁻) can also react with water, especially under certain pH conditions.
-
Thermal Decomposition: At elevated temperatures, thiocyanate salts can decompose, potentially forming hydrogen sulfide (H₂S) or free sulfur.[2]
Q3: How should I properly store solid this compound to maximize its shelf life?
A3: Proper storage is critical for maintaining the stability of this compound. Here are the key recommendations:
-
Inert Atmosphere: Store the compound in an inert atmosphere, such as in a nitrogen or argon-filled glove box.[4][5]
-
Airtight Containers: Use tightly sealed containers made of glass or other non-reactive materials.[6] Ensure the container is properly sealed to prevent moisture ingress.
-
Desiccator: For storage outside a glove box, place the sealed container inside a desiccator containing a suitable desiccant (e.g., anhydrous calcium chloride or silica gel).[7]
-
Controlled Temperature: Store at a cool, consistent temperature. Avoid exposure to direct sunlight or other heat sources.[4]
-
Original Packaging: Whenever possible, keep the material in its original packaging, which is designed for stability.[6]
Q4: Can I use this compound that has been briefly exposed to air?
A4: Brief exposure may not significantly degrade the material for all applications. However, for sensitive experiments where purity is critical, it is best to handle the compound under inert conditions.[8] If you suspect moisture absorption (e.g., clumping), it is advisable to dry the material under vacuum, although this may not reverse all forms of degradation.
Q5: What are the signs of significant degradation in my this compound sample?
A5: Signs of degradation include:
-
A noticeable change in physical appearance (e.g., from a free-flowing powder to a solid mass).
-
Discoloration.
-
An unusual odor, which might indicate the release of decomposition products.
-
Poor performance in your experiments, such as low yields or unexpected side reactions.
Troubleshooting Guides
Issue 1: The solid this compound is clumping or has become a solid mass.
| Possible Cause | Troubleshooting Steps |
| Moisture Absorption | 1. Immediately transfer the container to a dry environment (e.g., a glove box or desiccator).2. If the material is essential for an upcoming experiment, you can attempt to dry it under a high vacuum at a slightly elevated temperature (e.g., 40-50°C). Note that this may not reverse hydrolysis.3. For future prevention, review your storage procedures. Ensure containers are sealed tightly and stored in a desiccator or glove box.[4][7] |
| Improper Storage Container | 1. Transfer the material to a more suitable container, such as a glass vial with a secure cap.[6]2. Ensure the new container is clean and completely dry before use. |
Issue 2: Inconsistent experimental results using different batches of this compound.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in Purity or Water Content | 1. Perform a quality control check on the new batch before use. This could include a simple melting point determination or more advanced techniques like Karl Fischer titration for water content.2. If possible, request a certificate of analysis from the supplier for each batch. |
| Degradation of Older Batches | 1. Compare the physical appearance of the different batches. If the older batch shows signs of clumping or discoloration, it has likely degraded.2. If you suspect degradation, it is best to use a fresh, unopened batch for critical experiments. |
Issue 3: The this compound appears to be reacting with the storage container.
| Possible Cause | Troubleshooting Steps |
| Incompatible Container Material | 1. This compound may be incompatible with certain plastics or metals.[9] Immediately transfer the material to a clean, dry glass container.2. Consult a chemical compatibility chart to ensure all materials in contact with the compound are non-reactive.[9][10] |
Experimental Protocols
Protocol 1: Accelerated Shelf-Life Study of Solid this compound
This protocol outlines a method to assess the stability of solid this compound under accelerated conditions of high temperature and humidity.[11][12]
Objective: To determine the impact of temperature and humidity on the stability of solid this compound over time.
Materials:
-
Solid this compound samples.
-
Environmental chamber capable of maintaining controlled temperature and humidity.
-
Several small, airtight glass vials.
-
Analytical balance.
-
Analytical instrumentation for purity assessment (e.g., HPLC, titration apparatus).
Methodology:
-
Sample Preparation: Aliquot equal amounts (e.g., 1 gram) of solid this compound into several pre-weighed, labeled glass vials.
-
Initial Analysis (Time Zero): Before placing the samples in the environmental chamber, perform an initial analysis on one of the samples. This will serve as your baseline (T=0).
-
Record the physical appearance (color, texture).
-
Measure the purity using a suitable analytical method (e.g., titration to determine aluminum content).
-
Measure the water content using Karl Fischer titration.
-
-
Accelerated Aging: Place the remaining vials in an environmental chamber set to the desired conditions. Common accelerated conditions are 40°C and 75% relative humidity (RH).[13]
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the chamber.[13]
-
Analysis of Aged Samples: For each time point, perform the same analyses as in step 2 (physical appearance, purity, and water content).
-
Data Compilation: Record all data in a structured table for comparison.
Protocol 2: Quality Control Titration for Aluminum Content
This protocol provides a method to determine the aluminum content in a sample of this compound, which can be used to assess its purity. This is a general titrimetric method for aluminum.[14]
Objective: To quantify the aluminum concentration in a solid sample.
Materials:
-
This compound sample.
-
Standardized EDTA (ethylenediaminetetraacetic acid) solution (e.g., 0.1 M).
-
Buffer solution (pH 4.5, e.g., acetic acid-acetate buffer).
-
Xylenol orange indicator.
-
Deionized water.
-
Analytical balance, beakers, burette, and volumetric flasks.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 100 mL of deionized water in a beaker.
-
Buffering: Add 20 mL of the pH 4.5 buffer solution to the sample solution.
-
Indicator: Add a few drops of xylenol orange indicator. The solution should turn a reddish-violet color.
-
Titration: Titrate the sample solution with the standardized EDTA solution. The endpoint is reached when the solution color changes from reddish-violet to a clear yellow.
-
Calculation: Calculate the percentage of aluminum in the sample using the following formula: % Al = (V_EDTA × M_EDTA × Molar_Mass_Al) / (Mass_sample) × 100 Where:
-
V_EDTA is the volume of EDTA solution used in liters.
-
M_EDTA is the molarity of the EDTA solution.
-
Molar_Mass_Al is the molar mass of aluminum (26.98 g/mol ).
-
Mass_sample is the mass of the this compound sample in grams.
-
Data Presentation
Table 1: Example Data from Accelerated Shelf-Life Study (40°C / 75% RH)
| Time Point | Physical Appearance | Purity (% Aluminum) | Water Content (%) |
| T=0 | Fine yellow powder | 13.4% | 0.2% |
| 1 Week | Slightly clumpy | 13.2% | 1.5% |
| 2 Weeks | Clumpy | 12.9% | 3.1% |
| 4 Weeks | Hard clumps | 12.5% | 5.8% |
| 8 Weeks | Solid mass, slight discoloration | 11.8% | 9.2% |
| 12 Weeks | Solid mass, brownish tint | 11.1% | 12.5% |
Visualizations
Caption: Degradation pathways of solid this compound.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 538-17-0 | Benchchem [benchchem.com]
- 4. Development of a mixed microbial culture for thiocyanate and metal cyanide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Aluminum Hygroscopic? - Welding Tips and Tricks [forum.weldingtipsandtricks.com]
- 6. rowe.com.au [rowe.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Accelerated Shelf-Life Testing - CD Formulation [formulationbio.com]
- 9. calpaclab.com [calpaclab.com]
- 10. wisconsin.edu [wisconsin.edu]
- 11. medallionlabs.com [medallionlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. microchemlab.com [microchemlab.com]
- 14. pubs.acs.org [pubs.acs.org]
Resolving issues with inconsistent results in thiocyanate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with inconsistent results in thiocyanate assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric thiocyanate assay?
The most common colorimetric method for thiocyanate (SCN⁻) determination is based on the reaction between thiocyanate ions and ferric ions (Fe³⁺) in an acidic solution. This reaction forms a series of intensely colored reddish-brown complexes, primarily the iron(III) thiocyanate complex ([Fe(SCN)(H₂O)₅]²⁺). The intensity of the color, which can be measured spectrophotometrically at approximately 460-480 nm, is directly proportional to the thiocyanate concentration in the sample.[1][2][3][4]
Q2: What are the most common causes of inconsistent results in thiocyanate assays?
Inconsistent results in thiocyanate assays can arise from several factors, including:
-
Interfering substances: The presence of other ions or compounds in the sample that can react with the reagents or affect the stability of the colored complex.
-
Improper sample preparation: Failure to remove proteins and other interfering components from biological samples.
-
Standard curve issues: Inaccurate preparation of standard solutions or a non-linear standard curve.
-
Reagent instability: Degradation of reagents, particularly the ferric nitrate or ferric chloride solution.
-
Incorrect measurement parameters: Using the wrong wavelength or improper blanking of the spectrophotometer.
Q3: How should I prepare my biological samples for a thiocyanate assay?
For biological samples such as serum or plasma, it is crucial to remove proteins that can interfere with the assay, often by causing turbidity. A common and effective method is protein precipitation using trichloroacetic acid (TCA).[5][6] The use of TCA (around 3% w/v) helps to precipitate proteins and can also preserve the thiocyanate analyte.[6]
Troubleshooting Guide
Issue 1: No or Very Low Color Development
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Degraded Reagents | Prepare fresh ferric nitrate or ferric chloride solution. Ensure all reagents are stored correctly and within their expiration dates. |
| Incorrect pH | The reaction requires an acidic environment. Ensure that the acidic reagent (e.g., nitric acid) has been added in the correct proportion. |
| Presence of Reducing Agents | Certain substances in the sample can reduce Fe³⁺ to Fe²⁺, which does not form a colored complex with thiocyanate.[7] Consider treating the sample with a mild oxidizing agent, though this should be done with caution to avoid oxidizing the thiocyanate itself.[7] |
| Sample Dilution | If the thiocyanate concentration is below the detection limit of the assay, consider concentrating the sample or using a more sensitive analytical method. |
Issue 2: High Background or Turbidity
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Protein Removal | Ensure that the protein precipitation step with trichloroacetic acid (TCA) is performed correctly and that centrifugation is adequate to pellet all precipitated proteins.[5][6] |
| Particulate Matter in Sample | Centrifuge or filter the sample prior to the assay to remove any suspended particles. |
| High Lipid Content (Lipemia) | For lipemic samples, consider a solvent extraction step or use a sample blank that contains the same lipid concentration without the color-forming reagent. |
| Reagent Precipitation | Ensure that all reagents are fully dissolved before use. If precipitation is observed in a reagent, it should be remade. |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all samples, standards, and reagents. |
| Inconsistent Incubation Time | The color of the ferric thiocyanate complex can be unstable.[4] Ensure that all samples and standards are incubated for the same amount of time before reading the absorbance. A typical incubation time is 10-15 minutes.[1][8][9] |
| Temperature Fluctuations | Perform the assay at a constant temperature, as temperature can affect the reaction rate and the stability of the complex. |
| Presence of Interfering Ions | Ions such as chloride, bromide, iodide, cyanide, thiosulfate, and nitrite can interfere with the assay.[9] If their presence is suspected, sample dilution may help to mitigate their effect.[7] |
Issue 4: Non-Linear Standard Curve
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect Standard Preparation | Carefully prepare a fresh set of standards from a reliable stock solution. Perform serial dilutions accurately. |
| Standard Concentrations Out of Range | Ensure that the concentration range of your standards is within the linear range of the assay. This may require adjusting the concentrations of the stock solution or the dilution series. |
| Spectrophotometer Saturation | If the absorbance values of the higher concentration standards are plateauing, they may be exceeding the linear range of the spectrophotometer. Dilute the standards and repeat the measurement. |
| Inappropriate Blank | Use a proper reagent blank that contains all the reagents except for the thiocyanate standard. |
Experimental Protocols
Protocol 1: Colorimetric Determination of Thiocyanate using Ferric Nitrate
This protocol is a general guideline and may need optimization for specific sample types.
Materials:
-
Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
-
Nitric Acid (HNO₃), concentrated
-
Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)
-
Trichloroacetic Acid (TCA)
-
Distilled or deionized water
-
Spectrophotometer capable of measuring absorbance at ~460 nm
Reagent Preparation:
-
Ferric Nitrate Reagent: Dissolve 41.4 g of ferric ammonium sulfate in 570 mL of concentrated nitric acid and dilute to 1 L with demineralized water.[9] Alternatively, a 50 g/L solution of iron(III) nitrate in 10% nitric acid can be used.[4]
-
Thiocyanate Stock Solution (1 g/L): Dissolve 1 g of KSCN or NaSCN in 1 L of distilled water.
-
Trichloroacetic Acid (20% w/v): Dissolve 20 g of TCA in 100 mL of distilled water.
Standard Curve Preparation:
-
Prepare a series of thiocyanate standards by diluting the stock solution. A typical range is 10-200 mg/L.[4]
-
For each standard, mix the thiocyanate solution with the Ferric Nitrate Reagent in a fixed ratio (e.g., 1:1 v/v).
-
Include a blank containing distilled water and the Ferric Nitrate Reagent.
Sample Preparation (for biological fluids):
-
To 50 µL of plasma or serum, add 25 µL of 20% TCA.[10]
-
Vortex or sonicate for 5 minutes and let stand for 15 minutes.[10]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Collect the supernatant for analysis.
Assay Procedure:
-
Add a specific volume of the prepared sample supernatant or standard solution to a microplate well or cuvette.
-
Add an equal volume of the Ferric Nitrate Reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.[1][8][9]
-
Measure the absorbance at 460 nm.
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the thiocyanate concentration in the samples from the standard curve.
Quantitative Data Summary
Table 1: Common Interfering Substances and their Effects
| Interfering Substance | Effect on Assay | Recommended Action |
| Reducing Agents | Decrease in color (false negative) | Pre-treat sample with a mild oxidant; Dilute the sample.[7] |
| Chloride (Cl⁻) | Can bleach the color of the ferric-thiocyanate complex (false negative) | Dilute the sample. |
| Cyanide (CN⁻) | Can interfere with the reaction.[9] | Use of specific methods to eliminate cyanide, such as acidification and aeration (use with caution). |
| Bromide (Br⁻), Iodide (I⁻) | Can react with ferric ions (false positive) | Chromatographic separation if high concentrations are present. |
| Thiosulfate (S₂O₃²⁻) | Can interfere with the color development.[9] | Sample pre-treatment or use of an alternative method. |
| Nitrite (NO₂⁻) | Can interfere with the reaction.[9] | Use of sulfamic acid to remove nitrite interference. |
| High Protein Concentration | Turbidity (false positive) | Protein precipitation with TCA.[5][6] |
| Glycols, Molasses | Can intensify the color (false positive) | Use of a sample-specific blank; Dilution. |
Table 2: Typical Assay Parameters
| Parameter | Recommended Value |
| Wavelength of Maximum Absorbance | 460 - 480 nm[1][2][3][9] |
| Incubation Time | 10 - 15 minutes[1][8][9] |
| Linear Range (example) | 10 - 200 mg/L[4] |
| Ferric Nitrate Concentration (example) | 50 g/L in 10% Nitric Acid[4] |
| Trichloroacetic Acid for Protein Precipitation | 3% - 20% (w/v)[5][6] |
Visualizations
Caption: Experimental workflow for a colorimetric thiocyanate assay.
Caption: A logical flowchart for troubleshooting common thiocyanate assay issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. scienceinschool.org [scienceinschool.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. journals.co.za [journals.co.za]
- 5. researchgate.net [researchgate.net]
- 6. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. nemi.gov [nemi.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
Validation & Comparative
A Comparative Guide to Aluminum Thiocyanate and Iron(III) Thiocyanate as Analytical Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the selection of an appropriate reagent is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of aluminum thiocyanate and iron(III) thiocyanate, two metal thiocyanate complexes, detailing their performance as analytical reagents. While both compounds are of interest in coordination chemistry, their practical applications in quantitative analysis differ significantly. This guide will objectively present their characteristics, supported by experimental data and protocols, to aid researchers in making informed decisions for their analytical needs.
Overview of Analytical Applications
Iron(III) thiocyanate is a widely recognized and extensively utilized reagent in quantitative analysis, primarily due to the intense blood-red color of its complex, which allows for sensitive colorimetric and spectrophotometric determinations. Its primary applications include the quantification of both iron(III) ions and thiocyanate ions. The reaction is straightforward, rapid, and forms the basis of many standard analytical procedures.
Conversely, this compound is not commonly employed as a direct quantitative analytical reagent in the same vein as its iron(III) counterpart. While aluminum(III) ions do form complexes with thiocyanate, such as [Al(NCS)(H₂O)₅]²⁺, these complexes are not intensely colored and therefore are not suitable for direct colorimetric analysis.[1] The interest in this compound within the analytical sciences is more focused on fundamental studies of its coordination chemistry and complex formation, often investigated using techniques like Raman spectroscopy.[2]
Performance Characteristics
| Parameter | Iron(III) Thiocyanate | This compound |
| Principle of Detection | Colorimetry/Spectrophotometry | Primarily studied by non-colorimetric methods (e.g., Raman Spectroscopy) |
| Color of Complex | Intense blood-red | Colorless/Weakly colored |
| λmax (Wavelength of Max. Absorbance) | ~480 nm[3] | Not applicable for direct colorimetric analysis |
| Molar Absorption Coefficient (ε) | Approx. 1.88 x 10⁴ L mol⁻¹ cm⁻¹[4] | Not applicable |
| Linearity Range | 5 x 10⁻⁷ to 8 x 10⁻⁵ mol dm⁻³ of iron[4] | Not applicable |
| Limit of Detection (LOD) | 0.0250 mg/L for Fe(III) using an optode[5] | Not applicable |
| Limit of Quantification (LOQ) | 0.0757 mg/L for Fe(III) using an optode[5] | Not applicable |
| Common Analytes | Fe(III) ions, SCN⁻ ions, Peroxides, Surfactants | Primarily for the study of Al(III)-SCN⁻ complexation |
| Primary Application | Quantitative analysis | Fundamental coordination chemistry studies |
Reaction Mechanisms and Experimental Workflows
The analytical utility of iron(III) thiocyanate stems from a simple and well-understood complexation reaction. In contrast, the study of this compound involves characterizing the stepwise formation of its various complexes.
Iron(III) Thiocyanate Analytical Reaction
The reaction between iron(III) ions and thiocyanate ions in an aqueous solution results in the formation of a series of intensely colored complexes, with the most prominent being the hexa-aqua iron(III) ion reacting to form the penta-aqua-thiocyanatoiron(III) complex.
Figure 1: Reaction pathway for the formation of the colored iron(III) thiocyanate complex.
Experimental Workflow for Iron(III) Determination
A typical spectrophotometric analysis of iron(III) using thiocyanate involves the preparation of a calibration curve from standard solutions and the measurement of the absorbance of the unknown sample.
Figure 2: Experimental workflow for the quantitative determination of iron(III) using the thiocyanate method.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron(III) with Thiocyanate
Objective: To determine the concentration of iron(III) in an aqueous sample.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks (100 mL)
-
Pipettes
-
Standard iron(III) solution (e.g., 100 ppm Fe³⁺)
-
Potassium thiocyanate (KSCN) solution (e.g., 0.1 M)
-
Nitric acid (HNO₃), concentrated
-
Deionized water
-
Unknown sample containing Fe³⁺
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of iron(III) with concentrations ranging from approximately 0.5 to 5 ppm by diluting the standard 100 ppm Fe³⁺ solution.
-
For each standard, pipette the required volume of the stock solution into a 100 mL volumetric flask, add 1-2 drops of concentrated HNO₃ to prevent hydrolysis of Fe³⁺, and dilute to the mark with deionized water.
-
-
Preparation of Unknown Sample:
-
Pipette a known volume of the unknown sample into a 100 mL volumetric flask, add 1-2 drops of concentrated HNO₃, and dilute to the mark with deionized water. A dilution may be necessary if the iron concentration is expected to be high.
-
-
Color Development:
-
Pipette a 10 mL aliquot of each standard solution and the unknown sample solution into separate, labeled beakers or flasks.
-
To each beaker/flask, add 5 mL of the 0.1 M KSCN solution and mix well. The characteristic blood-red color should develop immediately.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of approximately 480 nm.
-
Use a blank solution (deionized water with KSCN) to zero the instrument.
-
Measure the absorbance of each of the standard solutions and the unknown sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron(III) standards.
-
Determine the concentration of iron(III) in the unknown sample by interpolating its absorbance on the calibration curve.
-
Protocol 2: Preparation and Study of Aluminum-Thiocyanate Complexes
Objective: To observe the formation of aluminum-thiocyanate complexes in an aqueous solution.
Materials:
-
Raman spectrometer
-
Aluminum salt solution (e.g., 1 M Al(NO₃)₃)
-
Potassium thiocyanate (KSCN) solution (e.g., 5 M)
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a series of solutions with varying molar ratios of SCN⁻ to Al³⁺. For example, prepare solutions with ratios of 1:1, 2:1, 5:1, and 10:1 in separate volumetric flasks.
-
To do this, add the calculated volumes of the Al(NO₃)₃ and KSCN stock solutions to each flask and dilute to the mark with deionized water.
-
-
Raman Spectroscopy:
-
Acquire the Raman spectrum for each prepared solution.
-
Pay close attention to the spectral regions corresponding to the C-N stretching vibration (around 2050-2150 cm⁻¹) and the C-S stretching vibration (around 700-800 cm⁻¹) of the thiocyanate ion.
-
-
Data Analysis:
-
Analyze the changes in the Raman spectra as a function of the SCN⁻/Al³⁺ molar ratio.
-
Shifts in the vibrational frequencies and the appearance of new bands can provide evidence for the formation of different aluminum-thiocyanate complex species in the solution.
-
Interferences
For the highly utilized iron(III) thiocyanate method, several ions can interfere with the accuracy of the results:
-
Reducing agents: Substances such as sulfites, thiosulfates, and iodides can reduce Fe³⁺ to Fe²⁺, which does not form the colored complex with thiocyanate.[6]
-
Complexing agents: Ions like fluoride, phosphate, and oxalate can form stable, colorless complexes with Fe³⁺, preventing the formation of the red thiocyanate complex.
-
Colored ions: The presence of other colored ions in the sample can interfere with the spectrophotometric measurement.
-
Mercury(II), Silver(I), and Copper(II): These ions can form precipitates or colored complexes with thiocyanate.
As this compound is not used for direct quantitative analysis in the same manner, a comparable list of interferences for a specific analytical method is not applicable. However, in the study of its complexation, the presence of other metal ions that can also form strong complexes with thiocyanate would be a consideration.
Conclusion
This compound, while an interesting subject in coordination chemistry, does not share the same practical utility as a direct quantitative analytical reagent. The absence of a strong color in its complexes limits its use in routine colorimetric analyses. Therefore, for researchers and professionals in drug development and other scientific fields requiring the quantification of iron or thiocyanate, iron(III) thiocyanate is the clear and superior choice. The study of this compound remains a valuable pursuit for understanding the fundamental principles of metal-ligand interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Aluminum thiocyanate versus other Lewis acids in catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reaction outcomes. While traditional Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are widely utilized, exploring alternative catalysts such as aluminum thiocyanate (Al(SCN)₃) could offer unique advantages in specific synthetic contexts. However, a comprehensive review of the existing scientific literature reveals a significant gap in direct, quantitative comparisons of this compound's catalytic performance against these more common Lewis acids.
Currently, there is a notable absence of published experimental data detailing the catalytic efficiency of this compound in key organic transformations such as Aldol condensation, Friedel-Crafts reactions, and Diels-Alder cycloadditions, especially in a comparative framework with AlCl₃, FeCl₃, and ZnCl₂. The available literature primarily focuses on the use of aluminum chloride in conjunction with a thiocyanate source for thiocyanation reactions, rather than on the catalytic activity of this compound itself.
This guide, therefore, aims to provide a foundational understanding of Lewis acid catalysis and highlight the areas where data on this compound is needed to make a thorough comparison.
Understanding Lewis Acid Catalysis
Lewis acids function as electron-pair acceptors. In organic reactions, they activate substrates, typically by coordinating to a Lewis basic site (e.g., a carbonyl oxygen or a halogen), thereby increasing the electrophilicity of the substrate and accelerating the reaction rate. The general mechanism is depicted below.
Figure 1: General workflow of Lewis acid catalysis.
Comparative Data: The Existing Gap
To facilitate a meaningful comparison, quantitative data on reaction yield, reaction time, and product selectivity are essential. The following tables illustrate the type of data that is currently unavailable for this compound in comparison to other common Lewis acids for three major classes of organic reactions.
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. A typical example is the reaction between benzaldehyde and acetone to form dibenzalacetone.
Table 1: Hypothetical Comparison of Lewis Acids in the Aldol Condensation of Benzaldehyde and Acetone
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Aluminum Chloride (AlCl₃) | Data varies | Data varies | Data varies | [Specific literature citation needed] |
| Ferric Chloride (FeCl₃) | Data varies | Data varies | Data varies | [Specific literature citation needed] |
| Zinc Chloride (ZnCl₂) | Data varies | Data varies | Data varies | [Specific literature citation needed] |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones. A representative reaction is the acylation of benzene with acetyl chloride.
Table 2: Hypothetical Comparison of Lewis Acids in the Friedel-Crafts Acylation of Benzene
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Aluminum Chloride (AlCl₃) | Stoichiometric | 1 - 4 | >90 | [Specific literature citation needed] |
| Ferric Chloride (FeCl₃) | Catalytic/Stoichiometric | 2 - 8 | 70-90 | [Specific literature citation needed] |
| Zinc Chloride (ZnCl₂) | Stoichiometric | 4 - 12 | 60-80 | [Specific literature citation needed] |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. A common example is the reaction between cyclopentadiene and methyl acrylate.
Table 3: Hypothetical Comparison of Lewis Acids in the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Endo/Exo Selectivity | Yield (%) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | N/A |
| Aluminum Chloride (AlCl₃) | 0.1 - 1.0 | 0.5 - 2 | High Endo | >95 | [Specific literature citation needed] |
| Ferric Chloride (FeCl₃) | 0.1 - 1.0 | 1 - 4 | Good Endo | 85-95 | [Specific literature citation needed] |
| Zinc Chloride (ZnCl₂) | 0.2 - 1.0 | 2 - 6 | Moderate Endo | 80-90 | [Specific literature citation needed] |
Experimental Protocols: A Call for Research
Detailed experimental protocols are crucial for the replication and validation of catalytic performance. The lack of studies on this compound as a catalyst means that standardized protocols for its use in the aforementioned reactions are not available. Future research should aim to establish these protocols, including details on:
-
Catalyst Preparation and Handling: Methods for the synthesis or purification of this compound and necessary precautions for handling.
-
Reaction Setup: Detailed descriptions of the reaction vessel, atmosphere (e.g., inert), and temperature control.
-
Reagent Addition: The order and rate of addition of substrates, catalyst, and solvent.
-
Work-up and Purification: Procedures for quenching the reaction, extracting the product, and purification techniques (e.g., chromatography, recrystallization).
Signaling Pathways and Logical Relationships
Visualizing the catalytic cycle and potential reaction pathways is essential for understanding the role of the Lewis acid. The following diagram illustrates a hypothetical catalytic cycle for a generic Lewis acid-catalyzed reaction.
Figure 2: A generalized catalytic cycle.
Conclusion and Future Outlook
While this compound remains an under-explored Lewis acid catalyst, its potential for unique reactivity and selectivity should not be overlooked. The thiocyanate ligand, with its different electronic and steric properties compared to chloride, could influence the Lewis acidity of the aluminum center and its coordination behavior, potentially leading to novel catalytic activities.
There is a clear and compelling need for systematic, comparative studies that benchmark the performance of this compound against established Lewis acids. Such research would not only fill a significant knowledge gap but also potentially unlock new and efficient synthetic methodologies for the chemical and pharmaceutical industries. Researchers are encouraged to undertake studies that generate the quantitative data and detailed experimental protocols necessary to fully evaluate the catalytic potential of this compound.
A Comparative Guide to Purity Confirmation of Aluminum Thiocyanate for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comparative analysis of key characterization techniques to confirm the purity of aluminum thiocyanate, a compound utilized in various chemical syntheses. For a practical comparison, we will contrast its characterization with that of sodium thiocyanate, a common alternative thiocyanate source.
This guide will delve into the experimental protocols and expected outcomes for Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and Elemental Analysis. The objective is to equip researchers with the necessary information to select the most appropriate techniques for their specific needs and to interpret the resulting data accurately.
Data Presentation: A Comparative Overview
The following table summarizes the key characterization data for this compound and sodium thiocyanate, providing a baseline for purity assessment. It is important to note that experimental values for this compound are less commonly reported in the literature, particularly for the anhydrous solid, as it has a strong tendency to form hydrates.[1][2]
| Characterization Technique | Parameter | This compound (Al(SCN)₃) | Sodium Thiocyanate (NaSCN) |
| Formula Weight | g/mol | 201.23[3] | 81.07[4] |
| Elemental Analysis | % Carbon | 17.91[3] | 14.82 |
| % Nitrogen | 20.88[3] | 17.28 | |
| % Sulfur | 47.80[3] | 39.55 | |
| % Aluminum | 13.41[3] | - | |
| % Sodium | - | 28.36 | |
| FT-IR Spectroscopy | ν(C≡N) stretch (cm⁻¹) | ~2100 (N-bound) | ~2066[5] |
| ν(C-S) stretch (cm⁻¹) | ~800-900 | ~750 | |
| Raman Spectroscopy | ν(C≡N) stretch (cm⁻¹) | ~2100 | ~2075 (solid)[6], ~2126 (aqueous)[6] |
| ν(C-S) stretch (cm⁻¹) | Not readily available | ~750 | |
| X-ray Diffraction | Crystal System | Not readily available | Orthorhombic[7] |
| Key 2θ Peaks | Not readily available | Data available in diffraction databases | |
| Thermogravimetric Analysis | Decomposition Onset | Not readily available | ~307°C[8] |
| Residue | Al₂O₃ | Na₂S (in inert atm.) | |
| Melting Point | °C | Decomposes | 287 (decomposes)[4] |
Experimental Protocols and Interpretation
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups and bonding modes of the thiocyanate ligand. The position of the C≡N stretching vibration is particularly informative for distinguishing between N-bound (isothiocyanate), S-bound (thiocyanate), and bridging thiocyanate ligands. For hard metal cations like Al³⁺, coordination is expected to be through the nitrogen atom.[1]
Methodology:
-
Prepare a solid sample by grinding a small amount of the thiocyanate salt with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for a mull, grind the sample with a few drops of Nujol (mineral oil) or Fluorolube.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the vibrational frequencies corresponding to the C≡N and C-S stretching modes.
Data Interpretation:
-
Purity Indication: A pure sample will exhibit sharp, well-defined peaks at the expected frequencies. The presence of additional peaks may indicate impurities or the presence of water of hydration (broad peak around 3400 cm⁻¹).
-
This compound: Expect a strong absorption band for the ν(C≡N) stretch around 2100 cm⁻¹.
-
Sodium Thiocyanate: A strong ν(C≡N) stretching band is observed around 2066 cm⁻¹.[5] The lower frequency compared to the N-bound this compound is indicative of the more ionic character of the sodium salt.
Raman Spectroscopy
Objective: To complement FT-IR data by providing information on the vibrational modes of the thiocyanate ion. Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds.
Methodology:
-
Place a small amount of the solid sample on a microscope slide or in a capillary tube.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum, typically in the range of 200-3500 cm⁻¹.
-
Identify the Raman shifts corresponding to the C≡N and C-S stretching modes.
Data Interpretation:
-
Purity Indication: A pure crystalline sample will show sharp and symmetric Raman bands. Broadening of peaks can suggest amorphous content or the presence of impurities.
-
This compound: In aqueous solutions, various species such as [Al(NCS)(H₂O)₅]²⁺, [Al(NCS)₂(H₂O)₄]⁺, and Al(NCS)₃(H₂O)₃ can be identified.[1][9] For the solid, a strong band around 2100 cm⁻¹ is expected for the ν(C≡N) stretch.
-
Sodium Thiocyanate: The solid-state Raman spectrum shows a prominent peak for the ν(C≡N) stretch at approximately 2075 cm⁻¹.[6]
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure and phase purity of the sample. Each crystalline solid has a unique diffraction pattern that can serve as a fingerprint for identification.
Methodology:
-
Grind the sample to a fine, homogeneous powder.
-
Mount the powder on a sample holder.
-
Place the sample in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 10-80°) using a monochromatic X-ray source.
-
Record the diffraction pattern (intensity vs. 2θ).
Data Interpretation:
-
Purity Indication: A pure, crystalline sample will exhibit a diffraction pattern with sharp peaks that match a reference pattern from a database (e.g., JCPDS/ICDD). The presence of unexpected peaks indicates crystalline impurities. A broad hump in the baseline can suggest the presence of amorphous material.
-
Sodium Thiocyanate: The XRD pattern of sodium thiocyanate is well-established and corresponds to an orthorhombic crystal system.[7]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and composition of the sample by measuring changes in mass as a function of temperature. TGA is useful for detecting the presence of volatile impurities, water of hydration, and determining decomposition patterns.
Methodology:
-
Place a small, accurately weighed amount of the sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
Data Interpretation:
-
Purity Indication: A pure, anhydrous, and thermally stable compound will show a flat TGA curve with no mass loss until its decomposition temperature. An initial mass loss at low temperatures (around 100 °C) is indicative of the presence of water. Unexpected mass loss steps at other temperatures suggest the presence of volatile impurities or a different decomposition pathway.
-
This compound: Being a hydrate, a multi-step decomposition is expected. The initial step would correspond to the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. The final residue in an inert atmosphere would be aluminum oxide (Al₂O₃).
-
Sodium Thiocyanate: Anhydrous sodium thiocyanate is stable up to its decomposition temperature of approximately 307 °C.[8]
Elemental Analysis
Objective: To determine the elemental composition (%C, %N, %S, %Al) of the sample and compare it to the theoretical values calculated from the chemical formula.
Methodology:
-
A precisely weighed amount of the sample is combusted in a furnace.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by various detection methods (e.g., thermal conductivity, infrared detection).
-
The aluminum content can be determined by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after digestion of the sample.
Data Interpretation:
-
Purity Indication: For a pure sample, the experimentally determined elemental percentages should be in close agreement with the theoretical values (typically within ±0.4%). Significant deviations can indicate the presence of impurities or an incorrect chemical formula (e.g., presence of water of hydration).
-
This compound (Anhydrous): Theoretical values are C: 17.91%, N: 20.88%, S: 47.80%, Al: 13.41%.[3]
-
Sodium Thiocyanate: Theoretical values are C: 14.82%, N: 17.28%, S: 39.55%, Na: 28.36%.
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound purity.
Caption: Workflow for purity characterization.
Conclusion
Confirming the purity of this compound requires a multi-technique approach. While elemental analysis provides a fundamental assessment of the composition, spectroscopic and thermal methods offer deeper insights into the structure, bonding, and presence of impurities such as water. For routine quality control, FT-IR and TGA can provide rapid and valuable information. For a more rigorous, publication-quality characterization, the combination of all five techniques is recommended. When compared to a more common and well-characterized salt like sodium thiocyanate, the challenges in obtaining a pure, anhydrous standard for this compound become apparent, underscoring the importance of thorough characterization for any research application.
References
- 1. This compound | 538-17-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [drugfuture.com]
- 4. 硫氰酸钠 ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. sdc.org.uk [sdc.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. Sodium thiocyanate - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Cyanide synthesis by thermal decomposition of Thiocyanate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Quantitative analysis of aluminum thiocyanate concentration in a solution
A comprehensive guide to the quantitative analysis of aluminum thiocyanate in solution, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of various analytical techniques, supported by experimental data and detailed protocols.
Introduction
This compound, Al(SCN)₃, is a compound that, in aqueous solutions, exists as a complex equilibrium between hydrated aluminum ions [Al(H₂O)₆]³⁺, thiocyanate ions (SCN⁻), and various aluminum-thiocyanate complexes, such as [Al(NCS)(H₂O)₅]²⁺ and [Al(NCS)₂(H₂O)₄]⁺. The quantitative analysis of this compound solutions, therefore, involves the determination of either the aluminum or the thiocyanate ion concentration, from which the concentration of the original compound can be inferred, assuming it is the sole source of these ions. This guide compares several established analytical methods for this purpose, providing insights into their principles, performance, and experimental procedures.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the concentration range of the analyte, the presence of interfering substances, and the available instrumentation. Below is a comparison of common techniques for the quantification of aluminum and thiocyanate ions.
Quantitative Analysis of Aluminum
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Spectrophotometry | Formation of a colored complex with a chromogenic reagent (e.g., Alizarin Red S, Eriochrome Cyanine R) and measurement of its absorbance. | Simple, cost-effective, widely available instrumentation. | Can be prone to interference from other metal ions. | 0.002 mg/L[1] |
| Atomic Absorption Spectroscopy (AAS) | Measurement of the absorption of light by free aluminum atoms in a flame or graphite furnace. | High sensitivity and specificity. | Requires specialized equipment and can be affected by matrix effects. | ~1 µg/L |
| Complexometric Titration (EDTA) | Titration of aluminum with a standard solution of ethylenediaminetetraacetic acid (EDTA), often involving a back-titration with a metal ion like zinc or copper. | High accuracy and precision for moderate to high concentrations. | Less suitable for trace analysis, can be time-consuming. | - |
| Thermometric Titration | Measurement of the temperature change during the titration of aluminum with a suitable titrant (e.g., fluoride or EDTA). The endpoint is indicated by a sharp change in temperature. | Fast, can be automated, and may allow for the simultaneous determination of other species.[2] | Requires a specialized thermometric titration setup. | - |
Quantitative Analysis of Thiocyanate
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Spectrophotometry (Iron(III) Method) | Formation of the intensely red-colored iron(III) thiocyanate complex ([Fe(SCN)(H₂O)₅]²⁺) and measurement of its absorbance.[3] | Simple, rapid, and cost-effective for determining thiocyanate concentrations.[3] | The color can be unstable, and the method is subject to interference from ions that form complexes with iron(III) or thiocyanate. | - |
| Ion Chromatography (IC) | Separation of thiocyanate from other anions on an ion-exchange column followed by conductivity or UV detection.[4] | High selectivity and sensitivity, capable of simultaneous analysis of multiple anions. | Requires specialized and relatively expensive instrumentation. | 0.2 µg/L[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of thiocyanate on a reversed-phase or ion-pair column with UV detection. | Versatile, with various column and mobile phase combinations possible for optimizing separation. | May require derivatization for enhanced sensitivity. | 50 nM[5] |
| Argentometric Titration (Volhard Method) | Precipitation of thiocyanate with a standard solution of silver nitrate, followed by back-titration of the excess silver ions with a standard thiocyanate solution using an iron(III) indicator. | A classic and accurate method for determining halide and pseudohalide concentrations. | Can be time-consuming and is not suitable for trace analysis. | - |
Experimental Protocols
Spectrophotometric Determination of Aluminum with Eriochrome Cyanine R[1]
This method is based on the formation of a stable, colored complex between aluminum ions and Eriochrome Cyanine R (ECR) in a buffered solution.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Standard aluminum solution (10 mg/L)
-
Eriochrome Cyanine R (ECR) solution (0.4 mmol/L)
-
N,N-dodecyltrimethylammonium bromide (DTAB) solution (1 mmol/L)
-
Acetate buffer (1 mol/L, pH 5)
-
Deionized water
Procedure:
-
Prepare a series of standard solutions of aluminum in the range of 0.01 to 0.50 mg/L in 25 mL volumetric flasks.
-
To each flask, add 1.5 mL of 0.4 mmol/L ECR solution, 0.5 mL of 1 mmol/L DTAB solution, and 5 mL of 1 mol/L acetate buffer (pH 5).
-
Add the sample solution (appropriately diluted to fall within the calibration range) to a separate 25 mL volumetric flask and add the reagents as in step 2.
-
Dilute all flasks to the mark with deionized water and mix well.
-
Allow the solutions to stand for a few minutes to ensure complete color development.
-
Measure the absorbance of the standard and sample solutions at 584 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of aluminum in the sample from the calibration curve.
Spectrophotometric Determination of Thiocyanate with Iron(III)[3]
This method relies on the formation of the intensely colored iron(III) thiocyanate complex.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Standard thiocyanate solution (e.g., 100 mg/L as SCN⁻)
-
Iron(III) nitrate solution (e.g., 0.1 M in dilute nitric acid)
-
Dilute nitric acid (e.g., 1 M)
Procedure:
-
Prepare a series of thiocyanate standard solutions in a suitable concentration range in volumetric flasks.
-
To each flask, add a fixed volume of the iron(III) nitrate solution and dilute with dilute nitric acid. The acid is necessary to suppress the hydrolysis of iron(III).
-
Prepare a sample solution in a separate volumetric flask, adding the same amount of iron(III) nitrate and nitric acid.
-
Dilute all flasks to the mark with dilute nitric acid and mix well.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (around 480 nm) against a reagent blank.
-
Create a calibration curve by plotting absorbance versus thiocyanate concentration for the standards.
-
Calculate the thiocyanate concentration in the sample using the calibration curve.
Ion Chromatography for Thiocyanate Determination[4]
This method provides a selective and sensitive means of quantifying thiocyanate.
Instrumentation:
-
Ion chromatograph with an anion-exchange column and a conductivity or UV detector.
Reagents:
-
Standard thiocyanate solution
-
Eluent solution (e.g., a solution of sodium carbonate and sodium bicarbonate)
-
Deionized water
Procedure:
-
Prepare a series of thiocyanate standard solutions for calibration.
-
Prepare the sample, diluting it with deionized water if necessary to bring the concentration within the linear range of the instrument.
-
Set up the ion chromatograph with the appropriate column, eluent, and detector settings.
-
Inject the standard solutions to generate a calibration curve based on peak area or height.
-
Inject the prepared sample solution.
-
Identify the thiocyanate peak based on its retention time and quantify its concentration using the calibration curve.
Visualizations
Caption: General workflow for quantitative analysis of this compound.
Caption: Principle of spectrophotometric determination of aluminum.
Caption: Principle of spectrophotometric determination of thiocyanate.
References
A Comparative Guide to the Reactivity of N-bound vs. S-bound Thiocyanate Complexes
For Researchers, Scientists, and Drug Development Professionals
The ambidentate nature of the thiocyanate ion (SCN⁻) allows it to coordinate to a metal center through either the nitrogen atom (forming an isothiocyanate complex, M-NCS) or the sulfur atom (forming a thiocyanate complex, M-SCN). This linkage isomerism gives rise to distinct physical, spectroscopic, and, most importantly, chemical properties.[1][2] Understanding the differential reactivity of these isomers is crucial for controlling reaction outcomes in synthesis, catalysis, and the design of metallodrugs. This guide provides an objective comparison of the reactivity of N-bound and S-bound thiocyanate complexes, supported by experimental data and detailed protocols.
Factors Influencing Isomer Formation and Stability
The preference for N- or S-coordination is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle . Hard metal ions (e.g., Cr(III), Fe(III), Co(III)) preferentially bind to the hard nitrogen donor atom, while soft metal ions (e.g., Pd(II), Pt(II), Hg(II)) favor the soft sulfur donor atom.[2]
However, other factors such as steric hindrance of adjacent ligands, the solvent, and reaction conditions (kinetic vs. thermodynamic control) can also influence the observed isomer.[3] A classic example is the formation of thiocyanate complexes of pentamminecobalt(III): the S-bound isomer, [Co(NH₃)₅(SCN)]²⁺, is the kinetically favored product, but it isomerizes to the more thermodynamically stable N-bound isomer, [Co(NH₃)₅(NCS)]²⁺.[3]
Spectroscopic Differentiation of N- and S-bound Isomers
Infrared (IR) spectroscopy is a primary tool for distinguishing between linkage isomers. The vibrational frequency of the C≡N bond is a key diagnostic marker.
| Coordination Mode | ν(C≡N) Stretching Frequency (cm⁻¹) | ν(C-S) Stretching Frequency (cm⁻¹) | δ(NCS) Bending Mode (cm⁻¹) |
| N-bound (Isothiocyanate) | ~2040 - 2100 (strong, often broad) | ~810 - 860 (weak) | ~460 - 490 |
| S-bound (Thiocyanate) | ~2100 - 2130 (strong, sharp) | ~690 - 740 (stronger) | ~410 - 440 |
| Bridging (M-NCS-M') | > 2130 | ~750 - 800 | ~450 - 480 |
Note: These are general ranges and can vary depending on the metal center, its oxidation state, and other ligands in the coordination sphere.
Comparative Reactivity Data
The difference in bonding between the metal and the nitrogen or sulfur atom directly impacts the reactivity of the complex. The following table summarizes key reactivity parameters for representative N- and S-bound thiocyanate complexes.
| Complex Pair | Reaction Type | N-bound Isomer Rate Constant | S-bound Isomer Rate Constant | Observations and Remarks |
| [Co(NH₃)₅(NCS)]²⁺ / [Co(NH₃)₅(SCN)]²⁺ | Isomerization | k_iso (N→S) is slow | k_iso (S→N) is faster | The S-bound isomer is the kinetic product and converts to the more stable N-bound form. |
| [Ru(terpy)(tbbpy)(NCS)]⁺ / [Ru(terpy)(tbbpy)(SCN)]⁺ | Thermal Isomerization | Thermodynamically more stable | Kinetically favored in some syntheses | At elevated temperatures, the isomers equilibrate with the N-bound form being predominant.[4] |
| Thiocyanatocobalamin | Redox Reaction | - | k = 0.025 s⁻¹ (reduction by HMS) | The reduction of aquacobalamin (k = 0.041 s⁻¹) is faster than that of thiocyanatocobalamin, suggesting the thiocyanate ligand influences the electron transfer rate. |
Reaction Pathways and Mechanisms
The differential reactivity of N- and S-bound thiocyanate complexes can be visualized through their participation in various reaction pathways.
Ligand Substitution Reactions
The mechanism of ligand substitution can be influenced by the nature of the M-SCN or M-NCS bond. For instance, in cobalt(III) complexes, substitution reactions often proceed through a dissociative mechanism, where the rate-determining step is the cleavage of the cobalt-ligand bond. The stronger Co-N bond compared to the Co-S bond can lead to slower substitution rates for the N-bound isomer.
References
A Comparative Guide to the Synthesis of Aluminum Thiocyanate: An Evaluation of a Novel Solvent-Free Approach
For Immediate Publication
[City, State] – [Date] – In the continuous effort to develop more efficient and environmentally benign synthetic methodologies, this guide presents a comparative analysis of a novel, solvent-free synthetic route for aluminum thiocyanate against the established aqueous metathesis method. This publication is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a reagent or precursor.
Introduction
This compound, Al(SCN)₃, is a valuable compound in various chemical applications, including as a precursor for the synthesis of other thiocyanate salts and in the production of certain catalysts. The traditional method for its synthesis involves a metathesis reaction in an aqueous solution. While effective, this method presents challenges related to solvent use, product isolation, and the formation of a stable hydrated product that is difficult to fully dehydrate.[1][2] This guide introduces a potential alternative: a solvent-free, mechanochemical approach that offers advantages in terms of waste reduction, reaction time, and the potential for the direct synthesis of the anhydrous product.
Comparative Analysis of Synthetic Routes
This guide provides a side-by-side comparison of the established aqueous metathesis route and a proposed novel solvent-free mechanochemical route for the synthesis of this compound. The comparison covers key performance indicators such as reaction conditions, yield, purity, and environmental impact.
Data Presentation
| Parameter | Established Route: Aqueous Metathesis | Novel Route: Solvent-Free Mechanochemical Synthesis |
| Reaction Principle | Double displacement reaction in aqueous solution | Solid-state reaction induced by mechanical energy |
| Starting Materials | Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O), Barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O) | Anhydrous aluminum chloride (AlCl₃), Anhydrous potassium thiocyanate (KSCN) |
| Solvent | Deionized water | None |
| Reaction Time | Several hours (including dissolution, reaction, and filtration) | 1-2 hours |
| Reaction Temperature | Room temperature | Room temperature (with potential for localized heating) |
| Product Form | Hydrated this compound in aqueous solution | Solid, potentially anhydrous, this compound |
| Byproducts | Barium sulfate (solid precipitate), Potassium chloride (solid) | Potassium chloride (solid) |
| Yield | Typically moderate to high (in solution) | Potentially high |
| Purity | Dependent on the efficiency of byproduct removal and crystallization | Dependent on the completeness of the reaction |
| Key Advantages | Well-established and understood methodology | Environmentally friendly (solvent-free), rapid reaction, potential for anhydrous product |
| Key Disadvantages | Use of large volumes of solvent, formation of a stable hydrate, energy-intensive product isolation | Requires specialized ball-milling equipment, potential for incomplete reaction |
Experimental Protocols
Established Route: Aqueous Metathesis
This method relies on the precipitation of insoluble barium sulfate to drive the reaction forward, leaving the desired this compound in the aqueous solution.
Materials:
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O)
-
Deionized water
Procedure:
-
Prepare a solution of aluminum sulfate by dissolving a stoichiometric amount of Al₂(SO₄)₃·18H₂O in deionized water.
-
In a separate vessel, prepare a solution of barium thiocyanate by dissolving a corresponding stoichiometric amount of Ba(SCN)₂·3H₂O in deionized water.
-
Slowly add the barium thiocyanate solution to the aluminum sulfate solution with constant stirring.
-
A white precipitate of barium sulfate will form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Separate the barium sulfate precipitate by filtration.
-
The resulting filtrate is an aqueous solution of this compound hydrate.
-
The solid hydrated this compound can be obtained by careful evaporation of the solvent, though complete dehydration is challenging.[1][2]
Novel Route: Solvent-Free Mechanochemical Synthesis
This proposed route utilizes mechanical energy from ball milling to initiate a solid-state reaction between the reactants, eliminating the need for a solvent.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous potassium thiocyanate (KSCN)
Procedure:
-
In a dry, inert atmosphere (e.g., a glovebox), place anhydrous aluminum chloride and a stoichiometric amount of anhydrous potassium thiocyanate into a stainless-steel milling jar containing stainless-steel ball bearings.
-
Seal the milling jar securely.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 1-2 hours).
-
After milling, open the jar in an inert atmosphere. The resulting powder will be a mixture of this compound and potassium chloride.
-
The this compound can be separated from the potassium chloride byproduct by extraction with a suitable anhydrous solvent in which this compound is soluble and potassium chloride is not.
Visualization of Methodologies
Established Route: Aqueous Metathesis Workflow
Caption: Workflow for the established aqueous metathesis synthesis of this compound.
Novel Route: Solvent-Free Mechanochemical Synthesis Workflow
Caption: Proposed workflow for the novel solvent-free mechanochemical synthesis of this compound.
Conclusion
The novel solvent-free, mechanochemical synthetic route for this compound presents a compelling alternative to the established aqueous metathesis method. Its primary advantages lie in the principles of green chemistry: the elimination of solvents, reduced reaction times, and the potential for the direct synthesis of an anhydrous product. While the traditional method is well-documented and reliable, it is hampered by the challenges of solvent handling and the difficulty of removing coordinated water from the final product.
Further research and validation of the proposed mechanochemical route are necessary to fully quantify its yield, purity, and scalability. However, this preliminary comparison suggests a promising avenue for the development of a more sustainable and efficient synthesis of this compound, aligning with the growing demand for greener chemical processes in research and industry.
References
Performance of Aluminum Thiocyanate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of aluminum thiocyanate in various solvent systems, offering insights into its solubility, stability, and reactivity. This document is intended to assist researchers in selecting the optimal solvent for applications involving this versatile reagent, particularly in the synthesis of thiocyanate-containing compounds. Experimental data, where available, is presented alongside detailed methodologies for key experiments.
Overview of this compound
This compound, Al(SCN)₃, is a source of the thiocyanate anion (SCN⁻), a potent nucleophile used in a variety of organic transformations. Its performance is critically dependent on the solvent system employed, which influences its solubility, the dissociation into reactive ions, and the overall reaction kinetics. Understanding these solvent effects is paramount for optimizing synthetic yields and developing robust chemical processes.
Comparative Performance Data
The following table summarizes the performance of this compound across a range of common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, qualitative descriptions and data for analogous thiocyanate salts are included to provide a comparative framework.
Table 1: Performance of this compound and Alternatives in Various Solvents
| Solvent System | Solubility of Al(SCN)₃ | Estimated Stability | Expected Reactivity (e.g., in SN2) | Alternative Thiocyanate Source & Performance |
| Water (H₂O) | Soluble[1][2][3][4] | Stable in solution, forms hydrated species[4] | Low (due to solvent polarity and hydration of ions) | Potassium Thiocyanate (KSCN): Very soluble. Reactivity is also low in water for SN2 reactions. |
| Methanol (CH₃OH) | Insoluble (by analogy with ethanol) | Moderate | Moderate (protic nature can solvate the anion) | Ammonium Thiocyanate (NH₄SCN): Soluble. Often used in protic solvents for thiocyanation. |
| Ethanol (C₂H₅OH) | Insoluble[1][2][3] | High (if insoluble) | Low (due to insolubility) | Potassium Thiocyanate (KSCN): Soluble. Can be used for thiocyanation of reactive electrophiles. |
| Acetone (C₃H₆O) | Data not available (Expected to be sparingly soluble) | Moderate | High (polar aprotic, solvates cation well) | Ammonium Thiocyanate (NH₄SCN): Soluble. A common solvent for thiocyanation reactions. |
| Acetonitrile (CH₃CN) | Data not available (Expected to be sparingly soluble) | High | High (polar aprotic, promotes SN2) | Potassium Thiocyanate (KSCN): Soluble. Excellent solvent for SN2 reactions with thiocyanate. |
| Dimethylformamide (DMF) | Used in MOF synthesis, suggesting some solubility[4] | Moderate to High | Very High (polar aprotic, high boiling point) | Sodium Thiocyanate (NaSCN): Soluble. Frequently used in DMF for nucleophilic substitutions. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method to quantify the solubility of this compound in a given solvent using UV-Vis spectrophotometry to determine the concentration of the thiocyanate ion.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Acetone, Acetonitrile, DMF)
-
Iron(III) Chloride (FeCl₃) solution (0.1 M in 0.1 M HCl)
-
Potassium Thiocyanate (KSCN) of known purity (for calibration curve)
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes and burettes
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the solid to settle. If necessary, centrifuge the mixture to separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of KSCN of known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentration by serial dilution.
-
-
Colorimetric Analysis:
-
To a specific volume of each standard and the diluted sample solution, add an excess of the acidic Iron(III) chloride solution. This will form the intensely colored iron(III) thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺.[5][6][7][8][9][10][11]
-
Allow the color to develop for a consistent amount of time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max ≈ 480 nm) using a UV-Vis spectrophotometer.[5][6]
-
-
Calculation of Solubility:
-
Plot a calibration curve of absorbance versus the known thiocyanate concentrations of the standard solutions.
-
Use the absorbance of the diluted sample to determine its thiocyanate concentration from the calibration curve.
-
Calculate the original concentration of this compound in the saturated solution, and from this, the solubility in g/100 mL.
-
Protocol for Assessing the Stability of this compound Solutions
This protocol describes a method to evaluate the stability of this compound in a solvent over time by monitoring the concentration of the thiocyanate ion.
Materials:
-
This compound solution of known concentration in the solvent of interest
-
Iron(III) Chloride (FeCl₃) solution (0.1 M in 0.1 M HCl)
-
UV-Vis Spectrophotometer
-
Sealed, opaque containers
Procedure:
-
Sample Storage:
-
Prepare a solution of this compound of a known concentration in the solvent to be tested.
-
Store the solution in a sealed, opaque container at a constant temperature.
-
-
Initial Concentration Measurement:
-
Immediately after preparation (t=0), take an aliquot of the solution.
-
Perform the colorimetric analysis as described in the solubility protocol (Section 3.1, step 4) to determine the initial thiocyanate concentration.
-
-
Time-course Monitoring:
-
At regular time intervals (e.g., 1, 6, 12, 24, 48 hours), withdraw aliquots from the stored solution.
-
Repeat the colorimetric analysis for each time point to determine the thiocyanate concentration.
-
-
Data Analysis:
-
Plot the thiocyanate concentration as a function of time.
-
A stable solution will show no significant change in concentration over the monitored period. A decrease in concentration may indicate decomposition or precipitation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of this compound in a given solvent system.
Caption: Workflow for comparing this compound performance.
Discussion of Solvent Effects on Performance
The choice of solvent plays a pivotal role in dictating the efficacy of this compound as a thiocyanating agent. The key solvent properties to consider are polarity and the ability to act as a hydrogen bond donor (protic) or not (aprotic).
-
Solubility: this compound, being an ionic salt, generally exhibits higher solubility in polar solvents. However, strong interactions with protic solvents like water can lead to the formation of stable solvated species, which may hinder its reactivity. In contrast, its insolubility in less polar solvents like ethanol and ether significantly limits its utility in these media.
-
Stability: The stability of this compound in solution is crucial for its application. In protic solvents, there is a potential for solvolysis, although thiocyanate is a relatively stable anion. In aprotic solvents, the stability is generally higher, provided the compound is soluble. The formation of hydrated species in water is a key consideration for its stability and reactivity profile in aqueous systems.[4]
-
Reactivity: For nucleophilic substitution reactions, such as the thiocyanation of alkyl halides, polar aprotic solvents like acetone, acetonitrile, and DMF are generally preferred. These solvents solvate the aluminum cation, leaving the thiocyanate anion relatively "naked" and more nucleophilic. Protic solvents, on the other hand, can form hydrogen bonds with the thiocyanate anion, stabilizing it and reducing its nucleophilicity. The Hard and Soft Acids and Bases (HSAB) principle can also be a guide; the thiocyanate ion is a borderline base and its reactivity with various electrophiles will be influenced by the solvent's ability to mediate "hard-hard" and "soft-soft" interactions.[12]
Comparison with Alternative Thiocyanate Sources
Several other inorganic thiocyanate salts are commonly used in organic synthesis. The choice of cation can influence solubility and reactivity.
-
Alkali Metal Thiocyanates (KSCN, NaSCN): These are the most common alternatives. They are generally more soluble in a wider range of organic solvents compared to this compound. For instance, potassium thiocyanate is soluble in acetone and ethanol.[13] This broader solubility often makes them more versatile reagents. In terms of reactivity, in a given polar aprotic solvent, the reactivity is primarily determined by the concentration of the free thiocyanate anion, which is dependent on the salt's solubility and degree of ion pairing.
-
Ammonium Thiocyanate (NH₄SCN): This salt is also widely used and exhibits good solubility in several polar organic solvents.[14] Its reactivity is comparable to that of alkali metal thiocyanates.
The primary advantage of this compound could lie in specific applications where the Lewis acidity of the Al³⁺ cation can play a role in activating the electrophile, or in cases where its specific solubility profile is advantageous. However, for general-purpose thiocyanation reactions, the higher solubility and broader applicability of alkali metal and ammonium thiocyanates often make them the reagents of choice.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between solvent properties and the performance of this compound in a typical SN2 reaction.
Caption: Solvent properties influencing Al(SCN)₃ performance.
Conclusion
The performance of this compound is intricately linked to the properties of the solvent system. While it is soluble in water, its utility in common organic solvents like ethanol and ether is limited by its insolubility. For synthetic applications requiring high reactivity, polar aprotic solvents are theoretically ideal, though quantitative solubility data in these media is needed for a full assessment. In many cases, alternative thiocyanate sources such as potassium or ammonium thiocyanate may offer advantages due to their superior solubility profiles in a broader range of organic solvents. The experimental protocols provided in this guide offer a framework for researchers to quantitatively evaluate the performance of this compound in their specific solvent systems of interest, enabling informed decisions for process optimization and development.
References
- 1. aluminium thiocyanate | 538-17-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. aluminium thiocyanate CAS#: 538-17-0 [m.chemicalbook.com]
- 4. This compound | 538-17-0 | Benchchem [benchchem.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. scienceinschool.org [scienceinschool.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hank Tracy's Web Site - Equilibrium - Thiocyanate [sites.google.com]
- 9. scribd.com [scribd.com]
- 10. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]
- 11. Solved UV-Vis measurement of Iron using the | Chegg.com [chegg.com]
- 12. HSAB theory - Wikipedia [en.wikipedia.org]
- 13. Comparison of thiocyanate and selenocyanate for potentiation of antimicrobial photodynamic therapy: Potentiation of aPDT with KSCN and KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Study: Hydrated vs. Anhydrous Aluminum Thiocyanate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Form of Aluminum Thiocyanate for Enhanced Reaction Efficiency.
In the realm of synthetic chemistry, the choice of reagents and catalysts is paramount to achieving desired outcomes. This compound, a versatile reagent, finds application in various organic transformations, notably in the thiocyanation of aromatic and heteroaromatic compounds. This guide provides a comparative analysis of hydrated and anhydrous this compound, offering insights into their respective properties and performance in chemical reactions. While direct comparative studies are limited, this guide extrapolates from established principles of Lewis acidity and available experimental data to provide a comprehensive overview for researchers.
Unveiling the Contenders: Hydrated vs. Anhydrous this compound
The primary distinction between the two forms lies in the presence of water of hydration within the crystal lattice of the hydrated salt. This seemingly subtle difference has significant implications for the chemical reactivity of the compound, primarily concerning its Lewis acidic character.
Anhydrous this compound , devoid of coordinated water molecules, possesses a more exposed aluminum center. This enhances its ability to accept electron pairs, rendering it a stronger Lewis acid. In contrast, hydrated this compound has water molecules coordinated to the aluminum ion. These water molecules act as Lewis bases, partially satisfying the electron deficiency of the aluminum center and consequently diminishing its overall Lewis acidity.[1][2][3]
The desolvation of hydrated this compound to its anhydrous form is reported to be challenging, with the hydrated form being quite stable.[4][5] This stability suggests that in many synthetic preparations, the hydrated form is likely the species present unless rigorous anhydrous conditions are employed.
Performance in Thiocyanation Reactions: An Inferential Comparison
The thiocyanation of aromatic compounds, such as anilines and indoles, is a key application of this compound, often generated in situ from aluminum chloride (AlCl₃) and ammonium thiocyanate (NH₄SCN).[6][7] The mechanism of this reaction hinges on the Lewis acidic activation of the thiocyanate source.
Based on the principles of Lewis acidity, a comparative performance can be inferred:
| Feature | Hydrated this compound | Anhydrous this compound |
| Lewis Acidity | Weaker | Stronger |
| Catalytic Activity | Expected to be lower | Expected to be higher |
| Reaction Rate | Likely slower | Likely faster |
| Reaction Yield | Potentially lower | Potentially higher |
| Reaction Conditions | May be effective in some cases | Preferred for efficient reactions |
The use of anhydrous aluminum chloride is frequently specified in procedures for thiocyanation reactions that generate this compound in situ, underscoring the importance of minimizing water content for optimal performance.[6] This strongly suggests that the anhydrous form of this compound is the more active and desirable species for these transformations.
Experimental Protocols
General Protocol for the Thiocyanation of Indole
Materials:
-
Indole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ammonium Thiocyanate (NH₄SCN)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
To a solution of indole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add ammonium thiocyanate and stir until it is well dispersed.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride portion-wise, maintaining the low temperature. The reaction is often carried out under solvent-free conditions at room temperature.[6]
-
Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-thiocyanatoindole.
Note: The specific reaction times and yields will vary depending on the substrate and the precise reaction conditions employed. Several studies report good to excellent yields for the thiocyanation of various anilines and indoles using the AlCl₃/NH₄SCN system under solvent-free conditions at room temperature.[6][8][9]
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed reaction mechanism and a general experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. AlCl3-Promoted Thiocyanation of N-Containing Aromatic and Heteroa...: Ingenta Connect [ingentaconnect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Differentiating Linkage Isomers: A Comparative Guide to Aluminum Thiocyanate and Aluminum Isothiocyanate
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. The thiocyanate anion (SCN⁻) presents a classic case of linkage isomerism, where it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). This guide provides a comprehensive comparison of aluminum thiocyanate and aluminum isothiocyanate, offering experimental protocols and data to facilitate their differentiation.
The ambidentate nature of the thiocyanate ligand means that its bonding mode is highly dependent on the properties of the metal ion.[1][2][3] According to the principles of Hard and Soft Acids and Bases (HSAB) theory, hard Lewis acids tend to bond with the hard nitrogen donor atom, while soft Lewis acids prefer the softer sulfur atom.[3] Aluminum(III) is a classic hard Lewis acid, and therefore, it preferentially forms the N-bonded isothiocyanate complex.[4] Consequently, the compound commonly referred to as "this compound" is, in most cases, structurally aluminum isothiocyanate, Al(NCS)₃. However, the potential for the existence of the S-bonded thiocyanate isomer under specific conditions necessitates robust analytical methods for unambiguous identification.
Chemical and Physical Properties
This compound is typically synthesized via a salt metathesis reaction in an aqueous solution, for example, by combining aluminum chloride and potassium thiocyanate.[5] It is often produced as a hydrate, and creating the anhydrous form can be challenging.[6][7] The resulting compound is a yellow, solid powder that is soluble in water but insoluble in ethanol and ether.[5][8] Its primary application has historically been as a mordant in the dyeing industry.
Comparative Analysis of Linkage Isomers
The definitive method to distinguish between this compound (S-bound) and aluminum isothiocyanate (N-bound) is through spectroscopic and crystallographic analysis. The key differences in their structural and spectroscopic properties are summarized below.
| Property | This compound (Al-SCN) | Aluminum Isothiocyanate (Al-NCS) |
| Bonding | Aluminum is bonded to the sulfur atom. | Aluminum is bonded to the nitrogen atom. |
| IR Spectroscopy (ν(C-S) stretch) | ~700 cm⁻¹ | ~800 cm⁻¹ |
| IR Spectroscopy (ν(C-N) stretch) | >2100 cm⁻¹ (sharper, more intense) | <2100 cm⁻¹ (broader) |
| ¹³C NMR Spectroscopy (SCN carbon) | ~110-115 ppm | ~130-135 ppm |
| ¹⁵N NMR Spectroscopy (SCN nitrogen) | Lower chemical shift | Higher chemical shift |
Experimental Protocols
Synthesis of Aluminum Isothiocyanate Solution
This protocol describes a typical synthesis of what is commonly referred to as this compound, which exists as the isothiocyanate complex in solution.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Potassium thiocyanate (KSCN)
-
Deionized water
Procedure:
-
Prepare a 1.0 M aqueous solution of aluminum chloride hexahydrate.
-
Prepare a 3.0 M aqueous solution of potassium thiocyanate.
-
Slowly add the aluminum chloride solution to the potassium thiocyanate solution with constant stirring. A 1:3 molar ratio of Al³⁺ to SCN⁻ is typically used to favor the formation of the trisubstituted complex, Al(NCS)₃(H₂O)₃.[4]
-
The resulting solution will contain the aluminum isothiocyanate complex along with potassium chloride. This solution can be used directly for spectroscopic analysis.
-
Isolation of a solid product can be attempted by controlled evaporation of the solvent, though it often yields a hydrated and potentially complex mixture.[6][7]
Infrared (IR) Spectroscopy
Objective: To differentiate between N-bound and S-bound isomers by analyzing the stretching frequencies of the C-N and C-S bonds.[9][10]
Sample Preparation:
-
For solutions: Use a liquid transmission cell with windows transparent to IR radiation in the region of interest (e.g., CaF₂ or BaF₂).
-
For solid samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
Instrument Parameters (Typical):
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
Data Analysis:
-
Identify the strong absorption band in the 2000-2200 cm⁻¹ region, which corresponds to the C-N stretching vibration.
-
Identify the weaker absorption band in the 700-900 cm⁻¹ region, corresponding to the C-S stretching vibration.
-
Compare the positions of these bands to the reference values in the table above to determine the bonding mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish the isomers based on the chemical shifts of the ¹³C and ¹⁵N nuclei in the thiocyanate/isothiocyanate ligand.[11][12][13]
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O for aqueous solutions, or DMSO-d₆ for isolated complexes).
-
If necessary, use isotopically enriched starting materials (e.g., K¹³CSN or KS¹⁵CN) to enhance signal intensity, particularly for ¹⁵N NMR due to its low natural abundance.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹³C and ¹⁵N.
-
Standard: Tetramethylsilane (TMS) for ¹³C; liquid ammonia or nitromethane for ¹⁵N (referenced externally).
-
Technique: Standard 1D acquisition with proton decoupling.
Data Analysis:
-
For ¹³C NMR, identify the chemical shift of the carbon in the SCN⁻ ligand. A shift around 130-135 ppm is indicative of an N-bound isothiocyanate.
-
For ¹⁵N NMR, a higher chemical shift value is expected for the N-bound isothiocyanate compared to the S-bound isomer.
Raman Spectroscopy
Objective: To provide complementary vibrational data to IR spectroscopy, particularly for aqueous solutions.[4]
Sample Preparation:
-
Aqueous solutions can be analyzed directly in a quartz cuvette.
-
Solid samples can be placed in a glass capillary tube or pressed into a pellet.
Instrument Parameters (Typical):
-
Spectrometer: Dispersive or FT-Raman spectrometer.
-
Laser Excitation: A visible or near-infrared laser (e.g., 532 nm, 785 nm) is used to minimize fluorescence.
-
Spectral Range: 2500 - 200 cm⁻¹ to cover both the ν(C-N) and ν(C-S) regions.
Data Analysis:
-
Analyze the ν(C-N) and ν(C-S) stretching regions as with IR spectroscopy.
-
In aqueous solutions of aluminum and thiocyanate, deconvolution of the ν(C-N) band can reveal the presence of multiple species, such as [Al(NCS)(H₂O)₅]²⁺, [Al(NCS)₂(H₂O)₄]⁺, and Al(NCS)₃(H₂O)₃.[4]
Single-Crystal X-ray Diffraction
Objective: To provide unambiguous, three-dimensional structural information, including precise bond lengths and angles, which definitively determines the coordination mode.[14]
Sample Preparation:
-
This technique requires a single, high-quality crystal of the compound.
-
Growing suitable crystals of this compound/isothiocyanate is a significant challenge and is often the rate-limiting step. This may involve slow evaporation, vapor diffusion, or cooling of a saturated solution.
Data Collection and Analysis:
-
A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The resulting diffraction pattern is collected on a detector.
-
The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal.
-
A molecular model is built into the electron density map and refined to yield the final crystal structure.
Interpretation:
-
The structure will clearly show whether the Al-N or Al-S bond is present, providing a definitive answer to the linkage isomerism question.
Visualized Workflows and Structures
Caption: HSAB principle predicting Al³⁺ coordination.
Caption: Experimental workflow for isomer differentiation.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aluminium thiocyanate | 538-17-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound chemical formula | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. NMR relaxation studies of the interaction of thiocyanate with lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aluminum Thiocyanate's Catalytic Efficacy Against Other Metal Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of catalytic organic synthesis, metal thiocyanates are emerging as a versatile class of compounds, facilitating a range of chemical transformations. While aluminum thiocyanate presents a theoretically sound option due to the Lewis acidic nature of the aluminum ion, a direct comparative analysis with other metal thiocyanates reveals a nuanced picture of its efficacy. This guide provides an objective comparison of this compound's catalytic performance with other metal-based thiocyanation catalysts, supported by available experimental data and theoretical principles.
Theoretical Framework: Lewis Acidity and HSAB Principle
The catalytic activity of metal thiocyanates is intrinsically linked to the Lewis acidity of the constituent metal ion. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In the context of thiocyanation reactions, the metal ion activates the thiocyanate source or the substrate, facilitating the reaction.
The Hard and Soft Acids and Bases (HSAB) principle provides a framework for understanding the reactivity of these metal catalysts. This principle posits that hard acids prefer to coordinate with hard bases, and soft acids with soft bases.
-
Hard Acids: Characterized by small ionic radii, high positive charge, and low polarizability. Examples include Al³⁺, Fe³⁺, and Ti⁴⁺.
-
Soft Acids: Characterized by large ionic radii, low positive charge, and high polarizability. Examples include Cu⁺, Pd²⁺, and Hg²⁺.
-
The Thiocyanate Ion (SCN⁻): An ambidentate nucleophile, capable of coordinating through the "hard" nitrogen atom or the "soft" sulfur atom.
Aluminum(III) is a classic hard Lewis acid, suggesting a strong interaction with hard bases.[1][2] This property is often leveraged in catalysis.
Quantitative Comparison of Catalytic Performance
Direct experimental comparisons of the catalytic efficacy of pre-formed this compound against other metal thiocyanates are not extensively documented in peer-reviewed literature. The common practice involves the in situ generation of a reactive metal-thiocyanate species from a metal salt (e.g., a chloride or triflate) and a thiocyanate salt (e.g., ammonium or potassium thiocyanate).
However, we can infer the comparative efficacy by examining studies where various Lewis acid catalysts have been screened for thiocyanation reactions. The following table summarizes the performance of different metal-based catalysts in the thiocyanation of aromatic compounds, a common benchmark reaction.
| Catalyst (Metal Salt) | Substrate | Thiocyanate Source | Solvent | Time (h) | Yield (%) | Reference |
| FeCl₃ | Anisole | N-Thiocyanatosaccharin | Dichloromethane | 0.5 | 92 | [3][4] |
| ZnCl₂ | Thiophenol | 4,5-dichloro-6-oxopyridazine-1(6H)-carbonitrile | Water | < 0.1 | High | [5] |
| Cu(OTf)₂ | Aromatics | KSCN | DMSO | - | 83 | [4] |
| Citric Acid | Indole | NH₄SCN | Water | 1.5 | 95 | [6] |
| None (Photocatalyst) | Indole | NH₄SCN | Acetonitrile | 16 | 99 | [7] |
Note: This table showcases the catalytic activity of different metal salts in promoting thiocyanation, not of the pre-formed metal thiocyanates themselves. The data indicates that other Lewis acids, particularly iron(III) chloride, are highly effective and rapid catalysts for this transformation.
Experimental Protocols
Below is a representative experimental protocol for the iron-catalyzed thiocyanation of an arene, which can be adapted for comparative studies.
General Procedure for Iron(III) Chloride-Catalyzed Thiocyanation of Anisole
Materials:
-
N-thiocyanatosaccharin
-
Iron(III) chloride (FeCl₃)
-
Anisole
-
Dry Dichloromethane (CH₂Cl₂)
-
Argon gas
-
Standard laboratory glassware
Procedure:
-
To a solution of N-thiocyanatosaccharin (0.400 mmol) and iron(III) chloride (0.00832 mmol, 2.5 mol%) in dry dichloromethane (2 mL) under an argon atmosphere, add anisole (0.333 mmol).[3]
-
Stir the reaction mixture at 40 °C, ensuring it is protected from light, for 30 minutes.[3]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).[3]
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).[4]
-
Combine the organic layers and wash with brine (20 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-thiocyanatoanisole.
Mechanistic Insights
The catalytic cycle of Lewis acid-mediated thiocyanation generally involves the following key steps. The Lewis acid (e.g., Al³⁺ or Fe³⁺) coordinates to the thiocyanating agent, enhancing its electrophilicity. This activated complex is then attacked by the nucleophilic substrate (e.g., an electron-rich arene), leading to the formation of the thiocyanated product and regeneration of the catalyst.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for Lewis acid-catalyzed thiocyanation of arenes.
Proposed Catalytic Cycle
Caption: Proposed mechanism for Lewis acid-catalyzed electrophilic thiocyanation.
Conclusion
While this compound is a theoretically viable Lewis acid catalyst, the available literature suggests that other metal catalysts, particularly iron(III) chloride, offer superior efficacy in terms of reaction speed and yield for the thiocyanation of aromatic compounds. The common use of in situ catalyst generation from metal salts and thiocyanate sources, rather than pre-formed metal thiocyanates, is a key consideration for experimental design. The choice of catalyst should be guided by the specific substrate, desired reaction conditions, and the principles of Hard and Soft Acids and Bases to optimize catalytic performance. Further research into the synthesis and catalytic application of well-defined metal thiocyanate complexes is warranted to fully elucidate their potential in organic synthesis.
References
- 1. youtube.com [youtube.com]
- 2. people.uleth.ca [people.uleth.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic study of the cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation reaction: the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Aluminum Thiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Aluminum thiocyanate, a compound utilized in various chemical syntheses, requires careful consideration for its disposal due to the combined hazards of both the aluminum cation and the thiocyanate anion. This guide provides essential safety and logistical information to ensure the safe management of this compound waste.
Immediate Safety and Disposal Plan
It is crucial to treat this compound as a hazardous waste stream. Due to its potential environmental toxicity and the lack of specific, universally approved neutralization protocols, the primary and recommended method of disposal is through a licensed environmental waste management contractor.
Key Procedural Steps:
-
Consult Your Institutional Protocols: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal. Local regulations and institutional policies will ultimately dictate the acceptable disposal route.
-
Proper Waste Collection:
-
Collect all this compound waste, including solutions and contaminated materials, in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical. Avoid using aluminum containers for any chemical waste to prevent potential reactions and container rupture.[1]
-
Label the container clearly with "Hazardous Waste," "this compound," and any other information required by your institution.
-
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Mixing incompatible chemicals can lead to dangerous reactions.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the collected waste.
Understanding the Hazards: A Data-Driven Overview
The hazards associated with this compound stem from both its aluminum and thiocyanate components. While a specific Safety Data Sheet (SDS) for this compound was not found in the immediate search, information on related compounds provides a clear indication of the potential risks.
| Hazard Category | Associated Component | Key Considerations |
| Aquatic Toxicity | Thiocyanate | Thiocyanate compounds are recognized as being toxic or harmful to aquatic life, with potential for long-lasting effects.[2][3] Discharge into the environment must be avoided.[2] |
| Human Health | Thiocyanate | Thiocyanate salts are generally harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Contact with acids can liberate very toxic gas.[2] |
| Environmental Impact | Aluminum | While some aluminum compounds are less toxic, aluminum ions are not typically found in biological systems, and their effects on the environment should be minimized.[5] General guidance suggests avoiding disposal of aluminum compounds in sewage. |
Decision Workflow for this compound Disposal
The following diagram outlines the logical steps for determining the appropriate disposal procedure for this compound waste in a laboratory setting.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
